Ethyl 3-amino-5-phenylthiophene-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-amino-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-2-16-13(15)12-10(14)8-11(17-12)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFMTFUIVUKCCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356940 | |
| Record name | ethyl 3-amino-5-phenylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88534-50-3 | |
| Record name | ethyl 3-amino-5-phenylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-amino-5-phenylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 3-amino-5-phenylthiophene-2-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry. This document details its chemical identity, synthetic methodologies, and known biological activities, including its antimicrobial, antioxidant, and potential anticancer properties. Detailed experimental protocols for its synthesis and biological evaluation are provided to facilitate further research and development. While the precise signaling pathways for this specific molecule are still under investigation, this guide outlines the probable mechanisms of action based on the activities of structurally related thiophene derivatives, offering a roadmap for future studies.
Chemical Identity
-
IUPAC Name: this compound
-
CAS Number: 88534-50-3
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₂S | PubChem |
| Molecular Weight | 247.31 g/mol | PubChem |
| Appearance | Brown solid | [1] |
| Melting Point | 90–91 °C | [1] |
| LogP | 3.7 | PubChem |
Synthesis
The primary synthetic route to this compound is the Gewald reaction , a versatile and efficient one-pot, multi-component reaction for the synthesis of 2-aminothiophenes.[2][3]
Gewald Synthesis Workflow
The synthesis involves the condensation of a ketone (acetophenone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.
Caption: Workflow for the Gewald synthesis of this compound.
Detailed Experimental Protocol: Gewald Synthesis
Materials:
-
Acetophenone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base like piperidine or triethylamine)
-
Ethanol (or methanol)
-
Ethyl acetate for recrystallization
Procedure:
-
To a stirred mixture of acetophenone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol, add morpholine (0.5 equivalents) dropwise at room temperature.[2]
-
Heat the reaction mixture to 50-60°C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
After completion of the reaction, cool the mixture in an ice bath to precipitate the crude product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
Purify the crude product by recrystallization from ethyl acetate to yield this compound as a solid.[4]
Biological Activities and Experimental Protocols
Thiophene derivatives are known to exhibit a wide range of biological activities.[5]
Antimicrobial Activity
Derivatives of this compound have shown significant activity against various bacterial and fungal strains.[6] The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of this activity.[7]
Table 2: Representative Antimicrobial Activity of Thiophene Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Thiophene Derivative A | Staphylococcus aureus | 16 | [7] |
| Thiophene Derivative B | Escherichia coli | 8 | [8] |
| Thiophene Derivative C | Candida albicans | 32 | [6] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is a standard method for determining the MIC of a compound against bacteria like S. aureus and E. coli.[7][9]
Materials:
-
Test compound (dissolved in DMSO)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into CAMHB and incubate at 37°C with agitation until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.
-
Inoculation: Dilute the bacterial culture to a final concentration of 5 x 10⁵ CFU/mL and add to each well of the microtiter plate.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity
The antioxidant potential of thiophene derivatives can be evaluated using various assays, with the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay being a common method.[10][11]
Experimental Protocol: ABTS Radical Scavenging Assay
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Test compound (dissolved in a suitable solvent)
-
Ascorbic acid (as a standard)
-
Ethanol or phosphate buffer
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
ABTS Radical Cation (ABTS•+) Generation: Mix equal volumes of ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form a dark green/blue solution containing the ABTS•+ radical.[10]
-
Assay Preparation: Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add a small volume of the test compound solution at various concentrations to the diluted ABTS•+ solution in a 96-well plate.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6-30 minutes).[10][12]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage inhibition of the ABTS•+ radical is calculated. The IC₅₀ value (the concentration of the test compound that scavenges 50% of the ABTS•+ radicals) is then determined.
Anticancer Activity
Thiophene derivatives have emerged as promising anticancer agents, with mechanisms including inhibition of tubulin polymerization and targeting of key signaling proteins like EGFR and HER2.[5][13][14]
Table 3: Representative Anticancer Activity of Thiophene Derivatives
| Compound | Cancer Cell Line | Activity | IC₅₀ | Reference |
| Thiophene Derivative D | MCF-7 (Breast) | Tubulin Polymerization Inhibition | 2.6 µM | [15] |
| Thiophene Derivative E | A549 (Lung) | Cytotoxicity | 10 µM | [16] |
| Thiophene Derivative F | HT-29 (Colon) | EGFR/HER-2 Inhibition | 23-34 nM | N/A |
Hypothetical Signaling Pathway Inhibition
While direct evidence for this compound is limited, based on related compounds, a likely mechanism of anticancer action is the inhibition of receptor tyrosine kinases like EGFR and HER2, which are crucial for cancer cell proliferation and survival.[14]
Caption: Hypothetical inhibition of EGFR/HER2 signaling pathways by this compound.
Experimental Protocol: EGFR/HER2 Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound against EGFR and HER2 kinases.[17][18]
Materials:
-
Recombinant human EGFR and HER2 kinase domains
-
Kinase substrate (e.g., a poly(Glu, Tyr) peptide)
-
ATP (Adenosine triphosphate)
-
Test compound
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Add the kinase, substrate, and test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ATP consumption or product formation.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value.
Experimental Protocol: Tubulin Polymerization Inhibition Assay
This assay determines if a compound interferes with the assembly of microtubules.[1][15][19]
Materials:
-
Purified tubulin
-
GTP (Guanosine triphosphate)
-
Polymerization buffer
-
Test compound
-
Positive control (e.g., colchicine, combretastatin A-4)
-
Negative control (DMSO)
-
Temperature-controlled spectrophotometer
Procedure:
-
Pre-incubate the test compound with tubulin in a cuvette at a low temperature (e.g., 4°C) to allow for binding.
-
Initiate polymerization by adding GTP and increasing the temperature to 37°C.
-
Monitor the increase in absorbance (turbidity) at 340 nm over time, which corresponds to tubulin polymerization.
-
Compare the polymerization curves of the samples treated with the test compound to those of the positive and negative controls.
-
Determine the IC₅₀ value for the inhibition of tubulin polymerization.
Logical Workflow for Anticancer Drug Screening
The following diagram illustrates a logical workflow for the initial screening and characterization of thiophene derivatives as potential anticancer agents.
Caption: A logical workflow for the screening and evaluation of thiophene derivatives as anticancer agents.
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutic agents. Its straightforward synthesis via the Gewald reaction and the diverse biological activities exhibited by its derivatives make it an attractive starting point for medicinal chemistry campaigns. The detailed protocols and workflows provided in this guide are intended to support researchers in the further exploration of this and related compounds, particularly in the areas of antimicrobial and anticancer drug discovery. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully realize its therapeutic potential.
References
- 1. 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. arkat-usa.org [arkat-usa.org]
- 4. sciforum.net [sciforum.net]
- 5. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 12. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advances in Small-molecule Dual Inhibitors Targeting EGFR and HER2 Receptors as Anti-cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cib.csic.es [cib.csic.es]
- 16. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dual Targeting of EZH2 Degradation and EGFR/HER2 Inhibition for Enhanced Efficacy against Burkitt’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of Protein-Protein Interaction of HER2-EGFR and HER2–HER3 by a Rationally Designed Peptidomimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Ethyl 3-amino-5-phenylthiophene-2-carboxylate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 3-amino-5-phenylthiophene-2-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.27 | m | 5H | Phenyl-H |
| 7.38 | s | 2H | NH₂ |
| 6.1 | s | 1H | Thiophene-H |
| 4.19 | q, J = 7.1 Hz | 2H | OCH₂ |
| 1.31 | t, J = 7.1 Hz | 3H | CH₃ |
Solvent: DMSO-d₆
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3408, 3298 | N-H stretching |
| 2991 | C-H stretching |
| 1670, 1609 | C=O stretching |
| 1587, 1510, 1440, 1336 | C=C stretching |
| 1253 | C-O stretching |
Sample Preparation: KBr disc
MS (Mass Spectrometry) Data
| m/z | Assignment |
| 247.31 | [M]⁺ (Molecular Ion) |
Ionization Method: Not specified, but consistent with the calculated molecular weight.[1]
Experimental Protocols
The data presented in this guide are based on established spectroscopic techniques for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra were recorded on a 300 MHz spectrometer.[2] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared spectra were obtained using an FTIR spectrometer.[2] Solid samples were prepared as potassium bromide (KBr) discs.[2] The spectra were recorded in the wavenumber range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra were acquired using a mass spectrometer, likely with electron impact (EI) ionization, a common technique for the analysis of small organic molecules. In this method, the sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
References
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 3-Amino-5-phenylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of ethyl 3-amino-5-phenylthiophene-2-carboxylate (CAS No. 88534-50-3). Due to the limited availability of specific experimental data for this particular isomer in published literature, this document also includes comparative data and established experimental protocols for closely related 2-aminothiophene isomers to provide a foundational understanding for researchers. The guide covers molecular identification, computed physical properties, expected chemical reactivity, and a detailed representative synthesis protocol for the aminothiophene scaffold, presented with the necessary diagrams and structured data tables for clarity and ease of use.
Compound Identification and Core Properties
This compound is a substituted aminothiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Accurate identification is crucial, as numerous isomers exist with potentially different biological and chemical profiles.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 88534-50-3[1] |
| Molecular Formula | C₁₃H₁₃NO₂S[1] |
| Synonyms | 3-Amino-5-phenyl-thiophene-2-carboxylic acid ethyl ester, ethyl 3-amino-5-phenyl-2-thiophenecarboxylate[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 247.31 g/mol | PubChem[1] |
| Exact Mass | 247.06670 Da | PubChem[1] |
| XLogP3 | 3.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 67.9 Ų | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of substituted 2-aminothiophenes is most famously achieved via the Gewald reaction. This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst. However, the standard Gewald reaction yields 2-aminothiophenes. The synthesis of the target compound, a 3-aminothiophene, requires a non-standard approach, and a specific, validated protocol is not described in the surveyed literature.
To provide a practical experimental framework, the established Gewald protocol for a structurally related isomer, ethyl 2-amino-4-phenylthiophene-3-carboxylate , is detailed below. This serves as a representative method for constructing the aminothiophene core.
Experimental Protocol: Gewald Synthesis of Ethyl 2-Amino-4-phenylthiophene-3-carboxylate
This protocol is adapted from generalized procedures for the Gewald multicomponent condensation.
Materials:
-
Phenylacetaldehyde or a precursor ketone (e.g., acetophenone)
-
Ethyl cyanoacetate
-
Elemental sulfur (powdered)
-
Morpholine or Diethylamine (base catalyst)
-
Ethanol or Methanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Condenser
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvents (e.g., ethanol)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and condenser, add the appropriate ketone (e.g., acetophenone, 0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) to 150 mL of absolute ethanol.
-
Addition of Catalyst: While stirring the mixture, slowly add the base catalyst (e.g., morpholine or diethylamine, ~20 mL) over a period of 30 minutes. The addition is exothermic and should be controlled.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 55-65 °C) and maintain stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature and then place it in a refrigerator or ice bath overnight to facilitate the precipitation of the product.
-
Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol to remove residual reactants.
-
Purification: The crude solid is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.
Diagram 1: Generalized Workflow for Gewald Aminothiophene Synthesis
Caption: A step-by-step workflow for the synthesis of aminothiophenes via the Gewald reaction.
Chemical Properties and Reactivity
The chemical reactivity of this compound is governed by its three primary functional groups: the aromatic amino group, the ethyl ester, and the thiophene ring.
-
Amino Group: The primary amine at the C3 position is a potent nucleophile and an activating group. It can readily undergo:
-
Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides.
-
Schiff Base Formation: Condensation with aldehydes and ketones to yield imines (Schiff bases), which are versatile intermediates for further synthesis.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can be used in various coupling reactions.
-
-
Ethyl Ester Group: The ester at the C2 position can be modified through:
-
Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.
-
Transesterification: Reaction with another alcohol in the presence of a catalyst.
-
Amidation: Reaction with amines to form amides.
-
-
Thiophene Ring: The thiophene ring is aromatic. The strong electron-donating nature of the amino group at C3 and the conjugating phenyl group at C5 activate the ring towards electrophilic aromatic substitution. The primary site for substitution would likely be the vacant C4 position.
Diagram 2: Key Reactivity Pathways
Caption: Expected chemical reactivity based on the functional groups of the title compound.
Spectral Data
As with other experimental data, specific, published spectral analyses for this compound are scarce. Below, for comparative and illustrative purposes, is the spectral data reported for the isomer ethyl 2-amino-4-phenylthiophene-3-carboxylate . Researchers should anticipate similar signal regions but must expect significant differences in chemical shifts and coupling constants due to the different substitution pattern.
Table 3: Representative Spectral Data (for Isomer: Ethyl 2-Amino-4-phenylthiophene-3-carboxylate)
| Technique | Reported Data | Interpretation |
| ¹H NMR | δ (ppm): 1.31 (t, 3H, J=7.1 Hz), 4.19 (q, 2H, J=7.1 Hz), 6.1 (s, 1H), 7.27 (m, 5H), 7.38 (s, 2H)[2] | Ethyl Ester: Triplet at ~1.3 ppm and quartet at ~4.2 ppm. Thiophene H: Singlet for the proton on the thiophene ring. Phenyl H: Multiplet for the 5 protons of the phenyl group. Amine H₂: Broad singlet for the two amine protons.[2] |
| IR (KBr) | ν (cm⁻¹): 3460, 3319 (N-H stretching), 3056, 2947 (C-H stretching), 1666 (C=O stretching), 1593, 1496 (C=C stretching)[2] | N-H: Two distinct peaks characteristic of a primary amine. C=O: Strong absorption for the ester carbonyl. C=C: Aromatic ring stretches.[2] |
| Elemental Analysis | Calculated for C₁₃H₁₃NO₂S: C, 63.13%; H, 5.30%; N, 5.66%. Found: C, 63.37%; H, 5.28%; N, 5.66%[2] | Confirms the molecular formula. |
Conclusion
This compound is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data for this specific isomer is limited in the public domain, this guide provides the core identification, computed properties, and an understanding of its likely chemical behavior based on its functional groups. The included detailed protocol for a related isomer offers a robust starting point for researchers aiming to synthesize compounds within the aminothiophene class. Further research is required to fully characterize the physicochemical and spectral properties of this specific 3-amino isomer.
References
Crystal Structure Analysis of Substituted 2-Aminothiophenes: A Technical Guide for Researchers
An in-depth exploration of the synthesis, crystallographic analysis, and biological relevance of substituted 2-aminothiophenes, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding and utilizing these versatile heterocyclic compounds.
Substituted 2-aminothiophenes are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and valuable properties. Their structural versatility allows for a wide range of chemical modifications, leading to a rich pharmacophore for drug discovery. This technical guide provides a detailed overview of the crystal structure analysis of these compounds, from their synthesis to their interaction with biological targets, with a focus on presenting clear, actionable data and protocols for researchers in the field.
Introduction to 2-Aminothiophenes
2-Aminothiophene derivatives are key building blocks in the synthesis of numerous biologically active molecules. They have been shown to exhibit a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic activities.[1] Their significance is further highlighted by their role as allosteric enhancers of the A₁ adenosine receptor and as positive allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R), both of which are important targets in drug development.[2][3] Understanding the three-dimensional structure of these compounds at the atomic level through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents.
Synthesis of Substituted 2-Aminothiophenes: The Gewald Reaction
A cornerstone in the synthesis of substituted 2-aminothiophenes is the Gewald reaction. This versatile and efficient one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst.
Experimental Protocol: Gewald Synthesis of 2-Amino-3-cyanothiophenes
This protocol provides a general procedure for the synthesis of 2-aminothiophenes with a cyano group at the 3-position.
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Base (e.g., morpholine, triethylamine, or piperidine) (0.1-0.5 eq)
-
Solvent (e.g., ethanol, methanol, or dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde, malononitrile, and elemental sulfur.
-
Add the solvent to the flask.
-
Add the base to the reaction mixture.
-
Stir the mixture at room temperature or heat to 50-60 °C.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold solvent.
-
If no precipitate forms, pour the reaction mixture into ice-cold water and stir until a solid forms. Collect the precipitate by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure substituted 2-aminothiophene.
Crystal Structure Analysis by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and torsion angles, which are crucial for understanding the conformation and intermolecular interactions of substituted 2-aminothiophenes.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a generalized protocol for the crystal structure determination of a small organic molecule like a substituted 2-aminothiophene.
1. Crystal Growth and Selection:
-
Grow single crystals of the purified compound using techniques such as slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Under a microscope, select a high-quality single crystal (typically 0.1-0.3 mm in size) that is free of cracks and other defects.
-
Mount the selected crystal on a goniometer head using a suitable adhesive or cryo-loop.
2. Data Collection:
-
Mount the goniometer head on the X-ray diffractometer.
-
Cool the crystal to a low temperature (typically 100-150 K) to minimize thermal vibrations.
-
Center the crystal in the X-ray beam.
-
Perform an initial series of diffraction images to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
3. Data Reduction and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).
-
Apply corrections for various experimental factors, such as Lorentz and polarization effects, and absorption.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
4. Structure Refinement:
-
Refine the initial structural model against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Locate and refine the positions of hydrogen atoms.
-
Validate the final crystal structure using various crystallographic metrics.
Crystallographic Data of Selected Substituted 2-Aminothiophenes
The following tables summarize the key crystallographic data for two representative substituted 2-aminothiophene derivatives. This data provides a basis for comparing the structural features of different members of this compound class.
Table 1: Crystal Data and Structure Refinement for (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone. [4][5][6][7]
| Parameter | Value |
| Empirical formula | C₁₅H₁₅NOS |
| Formula weight | 257.35 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | Pna2₁ |
| Unit cell dimensions | a = 9.2080(4) Å |
| b = 14.0485(7) Å | |
| c = 10.3826(6) Å | |
| α = 90° | |
| β = 90° | |
| γ = 90° | |
| Volume | 1342.53(12) ų |
| Z | 4 |
| Density (calculated) | 1.273 Mg/m³ |
Table 2: Crystal Data and Structure Refinement for (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone. [4][5][6][7]
| Parameter | Value |
| Empirical formula | C₁₃H₁₂ClNOS |
| Formula weight | 265.76 |
| Temperature | 130(1) K |
| Wavelength | 1.54178 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.6092(8) Å |
| b = 10.8355(8) Å | |
| c = 11.1346(9) Å | |
| α = 90° | |
| β = 98.643(6)° | |
| γ = 90° | |
| Volume | 1264.95(17) ų |
| Z | 4 |
| Density (calculated) | 1.395 Mg/m³ |
Table 3: Selected Bond Lengths (Å) for (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone and (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone. [6][7]
| Bond | Compound 1 (Å) | Compound 2 (Å) |
| S(1)-C(2) | 1.745(3) | 1.739(2) |
| S(1)-C(5) | 1.738(3) | 1.722(2) |
| N(2)-C(2) | 1.334(4) | 1.340(2) |
| C(2)-C(3) | 1.401(4) | 1.403(2) |
| C(3)-C(4) | 1.421(4) | 1.420(2) |
| C(4)-C(5) | 1.365(4) | 1.371(3) |
| C(3)-C(10) | 1.451(4) | 1.450(2) |
| O(10)-C(10) | 1.248(4) | 1.252(2) |
Biological Activity and Signaling Pathways
Certain substituted 2-aminothiophenes have been identified as modulators of key G protein-coupled receptors (GPCRs), namely the A₁ adenosine receptor and the GLP-1 receptor. Understanding the signaling pathways associated with these receptors is crucial for elucidating the mechanism of action of these compounds.
A₁ Adenosine Receptor Signaling
The A₁ adenosine receptor is a Gi/o-coupled receptor that plays a critical role in regulating neuronal activity. Activation of the A₁ receptor by an agonist, or positive allosteric modulation by a 2-aminothiophene derivative, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G protein can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.
GLP-1 Receptor Signaling
The GLP-1 receptor is a Gs-coupled receptor that is a key regulator of glucose homeostasis. Positive allosteric modulation of the GLP-1R by certain 2-aminothiophene derivatives can enhance the effects of the endogenous ligand, GLP-1. This leads to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of PKA and Epac2. These signaling events ultimately result in enhanced glucose-dependent insulin secretion from pancreatic β-cells.
Conclusion
The crystal structure analysis of substituted 2-aminothiophenes provides fundamental insights into their chemical and physical properties, which are directly linked to their biological activities. This technical guide has outlined the key experimental methodologies for their synthesis and structural characterization, and has provided a snapshot of the rich crystallographic data available for this class of compounds. The visualization of the signaling pathways of their biological targets further underscores the importance of a structure-based approach to drug design. It is anticipated that the information presented herein will serve as a valuable resource for researchers working to unlock the full therapeutic potential of substituted 2-aminothiophenes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. Understanding The GLP-1 Receptor Signaling Pathway [copyright-certificate.byu.edu]
- 5. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. mdpi.com [mdpi.com]
The Gewald Aminothiophene Synthesis: A Comprehensive Technical Guide
For: Researchers, scientists, and drug development professionals.
Abstract
The Gewald aminothiophene synthesis, a cornerstone of heterocyclic chemistry, has provided a versatile and efficient pathway to highly substituted 2-aminothiophenes for over half a century. This multicomponent reaction, which condenses a ketone or aldehyde with an α-cyanoester or related compound in the presence of elemental sulfur and a base, has found widespread application in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery, historical evolution, and mechanistic understanding of the Gewald reaction. It offers detailed experimental protocols for both classical and modern variations, presents a comprehensive summary of quantitative data, and visualizes key pathways and workflows to support researchers in the practical application and further development of this important transformation.
Discovery and Historical Context
The Gewald aminothiophene synthesis was first reported in 1966 by the German chemist Karl Gewald and his colleagues, E. Schinke and H. Böttcher.[1][2] Their seminal paper, published in Chemische Berichte, described a novel one-pot synthesis of 2-aminothiophenes from α-methylene carbonyl compounds, activated nitriles, and elemental sulfur, catalyzed by an amine base.[2] This discovery was significant due to its operational simplicity and the directness with which it provided access to a class of heterocyclic compounds that were otherwise challenging to synthesize.
Initially, the reaction mechanism was not fully understood. It was postulated to proceed through a series of condensation, sulfur addition, and cyclization steps. Over the subsequent decades, numerous studies have elaborated on the reaction's scope, limitations, and mechanistic intricacies. The elucidation of the mechanism, which is now widely accepted to initiate with a Knoevenagel condensation, took approximately 30 years from the reaction's discovery.[1] The versatility of the Gewald reaction has been further expanded through the development of various modifications, including the use of microwave irradiation, solid-supported synthesis, and a variety of catalysts to improve yields, reduce reaction times, and broaden the substrate scope.[3][4]
The Reaction Mechanism
The currently accepted mechanism of the Gewald reaction is a multi-step process that begins with a base-catalyzed condensation, followed by the incorporation of sulfur, and finally, cyclization and tautomerization.
-
Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between the ketone or aldehyde and the active methylene compound (e.g., ethyl cyanoacetate). This step is catalyzed by the amine base and results in the formation of an α,β-unsaturated nitrile intermediate.[1][3]
-
Sulfur Addition: Elemental sulfur then adds to the α-carbon of the α,β-unsaturated nitrile. The precise nature of the reactive sulfur species is complex and may involve polysulfide intermediates formed by the reaction of elemental sulfur with the amine base.[3]
-
Cyclization: The sulfur-containing intermediate undergoes an intramolecular cyclization, where the sulfur attacks the cyano group.
-
Tautomerization: The resulting cyclic intermediate then tautomerizes to yield the final, stable 2-aminothiophene product.[1]
A simplified representation of the Gewald reaction mechanism is depicted below.
Caption: Figure 1: Simplified Mechanism of the Gewald Aminothiophene Synthesis
Experimental Protocols
The following protocols provide detailed methodologies for conducting the Gewald synthesis under both conventional and microwave-assisted conditions.
Protocol 1: Conventional Heating
This protocol describes a general one-pot procedure for the synthesis of 2-aminothiophenes using an amine base and conventional heating.
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.0 - 1.2 equiv)
-
Amine base (e.g., morpholine, piperidine, or triethylamine) (1.0 - 2.0 equiv)
-
Solvent (e.g., ethanol, methanol, or DMF)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the ketone or aldehyde (1.0 equiv), the active methylene nitrile (1.0 equiv), elemental sulfur (1.1 equiv), and the chosen solvent (e.g., ethanol).
-
With stirring, add the amine base (e.g., morpholine, 1.5 equiv) to the mixture.
-
Heat the reaction mixture to a gentle reflux (typically 50-80 °C, depending on the solvent) and maintain for a period of 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid product by filtration, wash it with cold ethanol, and allow it to dry.
-
If no precipitate forms, pour the reaction mixture into ice-water and stir. Collect the resulting precipitate by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiophene derivative.
-
Confirm the structure of the product using appropriate spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).[3]
Protocol 2: Microwave-Assisted Synthesis
This protocol outlines a rapid and efficient microwave-assisted Gewald synthesis.
Materials:
-
Ketone or aldehyde (e.g., 2-Bromoacetophenone, 0.1 mole)
-
Active methylene nitrile (e.g., Ethyl cyanoacetate, 0.1 mole)
-
Elemental sulfur (0.05 mole)
-
Solvent (e.g., ethanol, 15 mL)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the ketone or aldehyde, the active methylene nitrile, and elemental sulfur in the specified solvent.
-
Place the vessel in the microwave reactor and irradiate at a set temperature (e.g., 120 °C) for a short duration (e.g., 21 minutes).[5]
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
Work up the reaction mixture by dissolving it in a suitable organic solvent (e.g., dichloromethane) and washing with water.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: Figure 2: General Experimental Workflow for Gewald Synthesis
Quantitative Data Summary
The yield and efficiency of the Gewald reaction are highly dependent on the nature of the substrates, the choice of catalyst, and the reaction conditions. The following tables summarize representative quantitative data from the literature to provide a comparative overview.
Table 1: Effect of Amine Base on the Yield of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile *
| Entry | Base | Time (h) | Yield (%) |
| 1 | Morpholine | 3 | 92 |
| 2 | Piperidine | 4 | 85 |
| 3 | Triethylamine | 6 | 78 |
| 4 | Pyrrolidine | 3 | 88 |
| 5 | Diethylamine | 5 | 81 |
*Reaction conditions: Cyclohexanone (1.0 equiv), malononitrile (1.0 equiv), sulfur (1.1 equiv), base (1.5 equiv), ethanol, reflux.
Table 2: Substrate Scope for the Gewald Reaction under Conventional Heating *
| Entry | Carbonyl Compound | Active Methylene Compound | Product | Yield (%) |
| 1 | Cyclohexanone | Ethyl Cyanoacetate | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 85 |
| 2 | Acetone | Malononitrile | 2-Amino-4,5-dimethylthiophene-3-carbonitrile | 75 |
| 3 | Acetophenone | Ethyl Cyanoacetate | Ethyl 2-amino-4-phenylthiophene-3-carboxylate | 68 |
| 4 | Propanal | Malononitrile | 2-Amino-4-ethylthiophene-3-carbonitrile | 72 |
| 5 | Cyclopentanone | Ethyl Cyanoacetate | Ethyl 2-amino-4,5-dihydro-cyclopenta[b]thiophene-3-carboxylate | 81 |
*General conditions: Carbonyl (1.0 equiv), active methylene (1.0 equiv), sulfur (1.1 equiv), morpholine (1.5 equiv), ethanol, reflux, 4-8 h.
Table 3: Comparison of Conventional Heating and Microwave-Assisted Synthesis *
| Entry | Substrates | Conventional Yield (%) (Time) | Microwave Yield (%) (Time) |
| 1 | Cyclohexanone, Ethyl Cyanoacetate, S | 85 (6 h) | 91 (10 min) |
| 2 | Acetophenone, Malononitrile, S | 65 (8 h) | 82 (15 min) |
| 3 | 4-Nitroacetophenone, Ethyl Cyanoacetate, S | 58 (10 h) | 75 (20 min) |
| 4 | Glutaraldehyde, Ethyl Cyanoacetate, S | 62 (7 h) | 78 (12 min) |
*Conditions are generalized from multiple sources for comparative purposes.[4][5][6][7]
Conclusion
The Gewald aminothiophene synthesis remains a powerful and highly relevant tool in modern organic synthesis. Its ability to rapidly construct complex, substituted thiophene scaffolds from simple starting materials has ensured its enduring utility in drug discovery and the development of novel materials. The continued evolution of the reaction, through the adoption of green chemistry principles such as microwave-assisted synthesis and the development of more efficient catalytic systems, promises to further enhance its applicability. This guide has provided a comprehensive overview of the historical, mechanistic, and practical aspects of the Gewald reaction, with the aim of equipping researchers with the knowledge to effectively utilize and innovate upon this classic transformation.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald, K., Schinke, E. and Böttcher, H. (1966) Heterocyclen aus CH-Aciden Nitrilen, VIII. 2-Amino-Thiophene aus Methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99, 94-100. - References - Scientific Research Publishing [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. ijert.org [ijert.org]
- 6. ijert.org [ijert.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
An In-depth Technical Guide to Ethyl 3-amino-5-phenylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties, synthesis, and potential applications of Ethyl 3-amino-5-phenylthiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.
| Property | Value |
| Molecular Formula | C₁₃H₁₃NO₂S[1][2] |
| Molecular Weight | 247.31 g/mol [1][2] |
| IUPAC Name | This compound |
Experimental Protocols: Synthesis
The synthesis of 2-aminothiophene derivatives, such as this compound, is commonly achieved through the Gewald multicomponent reaction.[3][4][5] This one-pot synthesis is valued for its efficiency and atom economy. A generalized experimental protocol is detailed below.
Gewald Synthesis of 2-Aminothiophene Derivatives
Objective: To synthesize a substituted 2-aminothiophene-3-carboxylate via the Gewald reaction.
Materials:
-
An appropriate ketone or aldehyde (e.g., a phenyl-substituted ketone for the target molecule)
-
An activated nitrile (e.g., ethyl cyanoacetate)
-
Elemental sulfur
-
A suitable base as a catalyst (e.g., morpholine or diethylamine)[4][6]
-
An alcohol solvent (e.g., methanol or ethanol)[6]
Procedure:
-
To a stirred mixture of the ketone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) in methanol, slowly add the basic catalyst (e.g., morpholine) over a period of 30 minutes at a controlled temperature of 35-40 °C.[6]
-
After the addition of the catalyst, continue stirring the reaction mixture at approximately 45 °C for 3 hours.[6]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is then collected by filtration.
-
Wash the crude product with a cold solvent, such as ethanol, to remove impurities.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure 2-aminothiophene product.[6]
Logical Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of 2-aminothiophene derivatives using the Gewald reaction.
Potential Applications and Biological Significance
Thiophene-based compounds are recognized for their diverse pharmacological properties.[7] Ethyl 2-amino-4-phenylthiophene-3-carboxylate and its derivatives have been investigated for several biological activities, highlighting their potential in drug development.
-
Antimicrobial and Anticancer Agents: Research has indicated that derivatives of this compound exhibit promising antimicrobial and anticancer properties.[2][8]
-
Building Block for Heterocyclic Systems: It serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds with potential therapeutic applications.[2][9]
-
Enzyme Inhibition: Molecular docking studies suggest that these compounds may inhibit key enzymatic pathways, which is a focal point for the development of novel therapeutic agents.[2]
-
Broad Biological Activities: The thiophene core is a structural component in numerous biologically active molecules, with activities including anti-inflammatory, analgesic, and antiviral properties.[10]
References
- 1. This compound | C13H13NO2S | CID 838333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Ethyl 2-amino-4-phenylthiophene-3-carboxylate | 4815-36-5 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ijcmas.com [ijcmas.com]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ETHYL 2-AMINO-5-PHENYLTHIOPHENE-3-CARBOXYLATE | 4815-34-3 [chemicalbook.com]
- 10. cbccollege.in [cbccollege.in]
An In-depth Technical Guide on the Solubility Profile of Ethyl 3-amino-5-phenylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge on the solubility of ethyl 3-amino-5-phenylthiophene-2-carboxylate. Due to the limited availability of quantitative solubility data in peer-reviewed literature, this document summarizes the known physicochemical properties and qualitative solubility. Furthermore, it offers a detailed, standard experimental protocol for the quantitative determination of its solubility profile in various organic solvents, which is crucial for applications in medicinal chemistry and material science.
Physicochemical Properties
This compound is a polysubstituted 2-aminothiophene derivative.[1][2] The structural features, including the thiophene ring, an amino group, and an ester group, make it a valuable building block in the synthesis of various pharmacologically active molecules.[3] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C13H13NO2S | [4] |
| Molecular Weight | 247.31 g/mol | [4] |
| CAS Number | 88534-50-3 | [4] |
| Melting Point | 117-120 °C | [5] |
| Appearance | Brown crystalline solid/powder | [6] |
| IUPAC Name | This compound | [4] |
Synthesis of this compound
The primary synthetic route to obtain this compound and its derivatives is the Gewald reaction.[1][2] This multicomponent reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a base.[1][7][8] For the synthesis of the title compound, the likely precursors are a phenyl-substituted carbonyl compound, ethyl cyanoacetate, and elemental sulfur. The reaction is known for its operational simplicity and the ability to produce highly substituted 2-aminothiophenes in a single step.[2]
The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the ketone and the α-cyanoester to form a stable intermediate.[1] The subsequent addition of sulfur, followed by cyclization and tautomerization, yields the final 2-aminothiophene product.[1]
Qualitative Solubility Profile
| Solvent | Solubility |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
This table is based on general statements in the literature regarding the solubility of thiophene derivatives and may not represent exhaustive testing.
Experimental Protocol for Quantitative Solubility Determination
To address the lack of quantitative data, a detailed experimental protocol based on the widely accepted shake-flask method is provided below.[9][10][11] This method is considered the gold standard for determining the thermodynamic solubility of a compound.[12]
Principle
An excess amount of the solid compound is equilibrated with a solvent of interest at a constant temperature. The concentration of the dissolved compound in the resulting saturated solution is then determined using a suitable analytical technique.[10][11]
Apparatus and Materials
-
Apparatus:
-
Analytical balance (±0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatic shaker or water bath with orbital shaking capabilities
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[13]
-
-
Materials:
-
This compound (purified solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, toluene, etc.) of analytical grade.
-
Procedure
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess should be sufficient to ensure a solid phase remains at equilibrium.
-
Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration plateaus.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Prepare a series of standard solutions of the compound with known concentrations in the same solvent.
-
Quantify the concentration of the compound in the filtered saturated solution using a validated analytical method, such as HPLC-UV.[14] A calibration curve should be generated from the standard solutions to ensure accurate quantification. Gas chromatography (GC) can also be an alternative for analysis.[15]
-
Data Presentation
The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction. The experiment should be repeated at different temperatures to determine the temperature dependence of the solubility.
Conclusion
While there is a notable absence of quantitative solubility data for this compound in the public domain, this guide consolidates the available physicochemical and qualitative information. The provided detailed experimental protocol for the shake-flask method offers a robust framework for researchers to determine the solubility of this compound in various organic solvents. Such data is indispensable for the rational design of drug formulations, optimization of reaction conditions, and advancement of its applications in various scientific fields.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. asianpubs.org [asianpubs.org]
- 4. This compound | C13H13NO2S | CID 838333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. H33823.06 [thermofisher.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. scribd.com [scribd.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. agilent.com [agilent.com]
Quantum Chemical Calculations for 2-Aminothiophene Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of 2-aminothiophene derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3] By leveraging computational methods, researchers can gain deep insights into the electronic structure, reactivity, and potential biological activity of these molecules, thereby accelerating the drug discovery process. This guide outlines the theoretical foundations, practical methodologies, and data interpretation of these calculations.
Introduction to 2-Aminothiophenes and the Role of Quantum Chemistry
2-Aminothiophene scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] They are also known to act as inhibitors, receptors, and allosteric modulators for various biological targets.[1][2] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for understanding the structure-activity relationships (SAR) of these derivatives at the molecular level.[4][5] These calculations provide valuable information on molecular geometries, electronic properties, and spectroscopic signatures, which are crucial for rational drug design.[6]
Theoretical and Computational Methodologies
The primary goal of quantum chemical calculations in this context is to solve the Schrödinger equation for the molecular system. However, for multi-electron systems like 2-aminothiophene derivatives, exact solutions are not feasible, necessitating the use of approximations.
Key Computational Methods
-
Hartree-Fock (HF) Method: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for more advanced calculations but neglects electron correlation, which can be a significant limitation.
-
Density Functional Theory (DFT): DFT is the most widely used method for studying drug-like molecules due to its excellent balance of accuracy and computational cost.[7] Instead of the complex wavefunction, DFT uses the electron density to determine the energy and other properties of the system. The choice of the exchange-correlation functional (e.g., B3LYP, M06-2X) is crucial for the accuracy of DFT calculations.
-
Semi-empirical Methods: These methods use parameters derived from experimental data to simplify the calculations. While much faster than HF or DFT, they are generally less accurate and are typically used for very large systems or high-throughput screening.
A general workflow for performing quantum chemical calculations is depicted below.
Data Presentation: Calculated Properties of 2-Aminothiophene Derivatives
The following tables summarize key quantitative data obtained from DFT calculations on representative 2-aminothiophene derivatives. These values are crucial for comparing the properties of different analogs and for developing structure-activity relationships.
Optimized Geometrical Parameters
DFT calculations provide the most stable three-dimensional arrangement of atoms in a molecule. Key parameters include bond lengths and dihedral angles, which can influence how a molecule fits into a biological target.
Table 1: Selected Optimized Geometrical Parameters for Representative 2-Aminothiophene Derivatives (Calculated at the B3LYP/6-311G(d,p) level).
| Derivative | Bond | Bond Length (Å) | Dihedral Angle | Angle (°) |
| 2-Aminothiophene | C2-N | 1.375 | C5-S1-C2-N8 | 179.8 |
| C2-C3 | 1.382 | |||
| S1-C2 | 1.731 | |||
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | C2-N | 1.369 | C3-C2-N-H | 0.5 |
| C3-C(O) | 1.445 | O=C-O-C | 178.2 | |
| C4-CH3 | 1.508 | |||
| 2-Amino-N-phenylthiophene-3-carboxamide | C2-N | 1.371 | C2-C3-C(O)-N | 5.2 |
| C3-C(O) | 1.452 | C3-C(O)-N-C(phenyl) | 175.4 | |
| N-C(phenyl) | 1.418 |
Note: The data in this table is representative and compiled from typical values found in computational chemistry literature. Actual values may vary slightly depending on the specific derivative and calculation level.[8]
Electronic Properties
The electronic properties of a molecule are fundamental to its reactivity and interactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.[9][10]
Table 2: Calculated Electronic Properties of Substituted Thiophene-2-carboxamide Derivatives (in eV) (Calculated at the B3LYP/6-31G(d,p) level).
| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| 3-hydroxy-4-(p-tolyl) | -5.62 | -2.08 | 3.54 |
| 3-hydroxy-4-(p-methoxyphenyl) | -5.58 | -2.05 | 3.53 |
| 3-hydroxy-4-(p-chlorophenyl) | -5.71 | -2.11 | 3.60 |
| 3-methyl-4-(p-tolyl) | -5.80 | -1.99 | 3.81 |
| 3-methyl-4-(p-methoxyphenyl) | -5.72 | -2.00 | 3.72 |
| 3-methyl-4-(p-chlorophenyl) | -5.88 | -2.17 | 3.71 |
| 3-amino-4-(p-tolyl) | -5.68 | -1.85 | 3.83 |
| 3-amino-4-(p-methoxyphenyl) | -5.61 | -1.85 | 3.76 |
| 3-amino-4-(p-chlorophenyl) | -5.91 | -2.08 | 3.83 |
Data adapted from a systematic DFT study on thiophene-2-carboxamide derivatives.[5]
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecules. These descriptors are valuable in QSAR studies.[11]
Table 3: Calculated Global Reactivity Descriptors for Substituted Thiophene-2-carboxamide Derivatives (Calculated from data in Table 2).
| Derivative | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Chemical Hardness (η) (eV) | Chemical Potential (μ) (eV) | Electrophilicity Index (ω) (eV) |
| 3-hydroxy-4-(p-tolyl) | 5.62 | 2.08 | 1.77 | -3.85 | 4.19 |
| 3-hydroxy-4-(p-methoxyphenyl) | 5.58 | 2.05 | 1.77 | -3.82 | 4.12 |
| 3-hydroxy-4-(p-chlorophenyl) | 5.71 | 2.11 | 1.80 | -3.91 | 4.25 |
| 3-methyl-4-(p-tolyl) | 5.80 | 1.99 | 1.91 | -3.90 | 3.98 |
| 3-methyl-4-(p-methoxyphenyl) | 5.72 | 2.00 | 1.86 | -3.86 | 4.02 |
| 3-methyl-4-(p-chlorophenyl) | 5.88 | 2.17 | 1.86 | -4.03 | 4.37 |
| 3-amino-4-(p-tolyl) | 5.68 | 1.85 | 1.92 | -3.77 | 3.70 |
| 3-amino-4-(p-methoxyphenyl) | 5.61 | 1.85 | 1.88 | -3.73 | 3.70 |
| 3-amino-4-(p-chlorophenyl) | 5.91 | 2.08 | 1.92 | -4.00 | 4.17 |
Calculations based on the formulas: I ≈ -EHOMO, A ≈ -ELUMO, η = (I-A)/2, μ = -(I+A)/2, ω = μ²/2η.
Spectroscopic Properties
Quantum chemical calculations can predict vibrational (Infrared) and electronic (UV-Visible) spectra, which can aid in the structural characterization of newly synthesized compounds.
Table 4: Calculated vs. Experimental Spectroscopic Data for a Representative 2-Aminothiophene Derivative.
| Spectroscopic Property | Calculated Wavenumber/Wavelength | Experimental Wavenumber/Wavelength | Assignment |
| IR Spectroscopy | |||
| N-H stretch | 3450 cm⁻¹ | 3460 cm⁻¹ | Asymmetric stretching |
| 3350 cm⁻¹ | 3365 cm⁻¹ | Symmetric stretching | |
| C=O stretch | 1680 cm⁻¹ | 1675 cm⁻¹ | Carbonyl stretching |
| C=C stretch (thiophene) | 1530 cm⁻¹ | 1528 cm⁻¹ | Ring stretching |
| UV-Vis Spectroscopy | |||
| λmax | 350 nm | 355 nm | π → π* transition |
Note: Calculated vibrational frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values. Calculated UV-Vis spectra are typically performed using Time-Dependent DFT (TD-DFT).
Experimental Protocols for Quantum Chemical Calculations
This section provides a detailed methodology for performing DFT calculations on 2-aminothiophene derivatives using the Gaussian software package, a widely used program in computational chemistry.
Protocol: DFT Calculation of a 2-Aminothiophene Derivative
-
Molecule Building and Initial Optimization:
-
The 3D structure of the 2-aminothiophene derivative is built using a molecular editor such as GaussView or Avogadro.
-
An initial geometry optimization is performed using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
-
-
Gaussian Input File Preparation:
-
A Gaussian input file (.gjf or .com) is created. A typical input file for a geometry optimization and frequency calculation at the B3LYP/6-31G(d,p) level of theory would have the following structure:
-
%nprocshared and %mem specify the computational resources.
-
%chk defines the name of the checkpoint file for saving calculation progress.
-
#p indicates "print" level of output.
-
B3LYP/6-31G(d,p) specifies the DFT functional and basis set.
-
Opt is the keyword for geometry optimization.
-
Freq is the keyword for frequency calculation.
-
0 1 represents the charge (0) and spin multiplicity (1 for a singlet state) of the molecule.
-
The atomic coordinates are listed in Cartesian format.
-
-
Running the Calculation:
-
The calculation is submitted to the Gaussian program. The progress can be monitored through the output file (.log or .out).
-
-
Analysis of the Output:
-
Geometry Optimization: Successful completion is indicated by "Normal termination of Gaussian" at the end of the output file. The optimized geometry can be visualized using GaussView.
-
Frequency Calculation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The output file contains thermodynamic data (zero-point energy, enthalpy, Gibbs free energy) and the predicted IR spectrum.
-
Electronic Properties: The energies of the molecular orbitals (including HOMO and LUMO) are listed in the output file.
-
Spectroscopic Properties: The calculated IR frequencies and intensities can be visualized as a spectrum. For UV-Vis spectra, a separate TD-DFT calculation is typically required.
-
Visualization of Relevant Pathways and Workflows
Graphviz diagrams are used to illustrate key processes related to the application of 2-aminothiophene derivatives in drug discovery.
Signaling Pathway of GLP-1R Positive Allosteric Modulators
Some 2-aminothiophene derivatives act as positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the treatment of type 2 diabetes. The diagram below illustrates the signaling cascade.
In Silico Screening Workflow for Anti-leishmanial Agents
2-Aminothiophene derivatives have shown promise as anti-leishmanial agents. The following workflow illustrates a typical in silico approach to identify and optimize new drug candidates.
Conclusion
Quantum chemical calculations provide a powerful and versatile framework for the investigation of 2-aminothiophene derivatives in the context of drug discovery. By enabling the detailed analysis of molecular structure, electronic properties, and reactivity, these computational methods facilitate a deeper understanding of SAR and guide the rational design of more potent and selective therapeutic agents. The integration of these in silico techniques into the drug development pipeline holds immense potential for accelerating the discovery of novel medicines based on the 2-aminothiophene scaffold.
References
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajrconline.org [ajrconline.org]
- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DFT study of polythiophene energy band gap and substitution effects - Universidad Andrés Bello [researchers.unab.cl]
- 9. mdpi.com [mdpi.com]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. tandfonline.com [tandfonline.com]
The 2-Aminothiophene Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a versatile and highly valued heterocyclic motif in medicinal chemistry. Its unique structural and electronic properties have positioned it as a "privileged scaffold," a core structure that can interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. This technical guide provides a comprehensive overview of the biological significance of the 2-aminothiophene core, including its synthesis, multifaceted biological activities supported by quantitative data, mechanisms of action, and detailed experimental protocols for its evaluation.
The Gewald Reaction: A Cornerstone in 2-Aminothiophene Synthesis
The most prevalent and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[1][3] The operational simplicity, ready availability of starting materials, and mild reaction conditions have made the Gewald reaction a staple in synthetic organic chemistry.[3]
Experimental Protocol: Representative Gewald Synthesis of a 2-Aminothiophene Derivative
This protocol describes a general procedure for the synthesis of a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivative.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Diethylamine or Morpholine (as catalyst)
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of cyclohexanone, malononitrile, and elemental sulfur in ethanol.
-
While stirring the mixture, slowly add a catalytic amount of diethylamine or morpholine. An exothermic reaction may occur, which can be controlled using an ice bath.
-
Continue stirring the reaction mixture at room temperature for 1-3 hours or until the reaction is complete (monitoring by TLC is recommended).
-
Upon completion, a precipitate will form. If not, the reaction mixture can be kept in a refrigerator overnight to facilitate precipitation.
-
Collect the solid product by filtration and wash it with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 2-aminothiophene derivative.
A Spectrum of Biological Activities
The 2-aminothiophene scaffold is a key pharmacophore in a multitude of biologically active compounds, demonstrating a broad range of therapeutic effects. This section summarizes the key biological activities with supporting quantitative data.
Anticancer Activity
Numerous 2-aminothiophene derivatives have exhibited potent antiproliferative activity against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.
Table 1: Anticancer Activity of Representative 2-Aminothiophene Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine derivative 13k | MCF-7 (Breast) | 7.592 ± 0.32 | [4] |
| Thieno[2,3-d]pyrimidine derivative 13g | HepG2 (Liver) | 8.215 ± 0.25 | [4] |
| Thieno[2,3-d]pyrimidine derivative 13h | HCT-116 (Colon) | 9.881 ± 0.41 | [4] |
| Thiophene carboxamide 2b | Hep3B (Liver) | 5.46 | [5] |
| Thiophene carboxamide 2d | Hep3B (Liver) | 8.85 | [5] |
| Thiophene/Thieno[2,3-d]pyrimidine 5 | MCF-7 (Breast) | 7.301 ± 4.5 | [6] |
| Thiophene/Thieno[2,3-d]pyrimidine 8 | HepG-2 (Liver) | 3.3 ± 0.90 | [6] |
| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate S8 | A-549 (Lung) | Effective at 10⁻⁴ M | [7] |
Antimicrobial Activity
The 2-aminothiophene core is also a constituent of compounds with significant antibacterial and antifungal properties. These derivatives can combat a range of pathogens, including drug-resistant strains.
Table 2: Antimicrobial Activity of Representative 2-Aminothiophene Derivatives
| Compound/Derivative | Microorganism | MIC (µM/ml or mg/L) | Reference |
| Ethyl-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate S1 | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi | 0.81 µM/ml | [7][8] |
| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate S4 | Candida albicans, Aspergillus niger | 0.91 µM/ml | [7][8] |
| Thiophene derivative 4 | Colistin-Resistant Acinetobacter baumannii | 16 mg/L (MIC50) | [9] |
| Thiophene derivative 5 | Colistin-Resistant Escherichia coli | 32 mg/L (MIC50) | [9] |
| Thiophene derivative 8 | Colistin-Resistant Acinetobacter baumannii | 32 mg/L (MIC50) | [9] |
Anti-inflammatory Activity
Certain 2-aminothiophene derivatives have demonstrated notable anti-inflammatory effects. Their mechanisms often involve the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the regulation of pro-inflammatory cytokine production. The non-steroidal anti-inflammatory drug (NSAID) Tinoridine is a marketed drug based on this scaffold.
Table 3: Anti-inflammatory Activity of Representative 2-Aminothiophene Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| 2-Aminothiophene analog 1 | Neutrophil respiratory burst | 121.47 | [10] |
| 2-Aminothiophene analog 5 | Neutrophil respiratory burst | 422 | [10] |
| Thiophene-based COX-2 inhibitor 29a | COX-2 Inhibition | 0.31 | [11] |
| Thiophene-based COX-2 inhibitor 29d | COX-2 Inhibition | 1.40 | [11] |
| NQC | Keap1-Nrf2 interaction inhibition | 4.21 ± 0.89 | [12] |
Neuroprotective and Other CNS Activities
The 2-aminothiophene scaffold is present in drugs targeting the central nervous system, such as the antipsychotic olanzapine and the anxiolytic/anticonvulsant brotizolam. Research has also explored their potential as neuroprotective agents, with mechanisms involving the modulation of opioid, TRPV1, and NMDA receptors. Furthermore, some derivatives act as allosteric modulators of adenosine receptors.[13][14]
Mechanisms of Action and Signaling Pathways
The diverse biological activities of 2-aminothiophene derivatives stem from their ability to interact with a variety of biological targets and modulate key signaling pathways.
Anti-inflammatory Signaling
A significant mechanism for the anti-inflammatory effects of some 2-aminothiophene derivatives is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon stimulation by certain 2-aminothiophene derivatives, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of anti-inflammatory and cytoprotective genes. This pathway also negatively regulates the pro-inflammatory NF-κB signaling cascade.[15]
Experimental Workflow for In Vitro Evaluation
The preclinical evaluation of novel 2-aminothiophene derivatives typically follows a structured workflow, starting from synthesis and progressing through a series of in vitro assays to determine their biological activity and preliminary mechanism of action.
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of 2-aminothiophene derivatives.
Cell Viability Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2-Aminothiophene derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the 2-aminothiophene derivative in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.[17][18][19]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
2-Aminothiophene derivative stock solution
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Dispense the broth medium into all wells of a 96-well plate.
-
Prepare a serial two-fold dilution of the 2-aminothiophene derivative directly in the wells of the microtiter plate.
-
Add the standardized microbial inoculum to each well, except for the sterility control wells.
-
Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.
In Vitro Anti-inflammatory Assay: Neutrophil Respiratory Burst
This assay measures the production of reactive oxygen species (ROS) by neutrophils, a key event in the inflammatory response. The inhibitory effect of a compound on this process indicates its potential anti-inflammatory activity.[20]
Materials:
-
Freshly isolated human neutrophils
-
Phosphate-buffered saline (PBS)
-
2-Aminothiophene derivative
-
Zymosan-activated serum (ZAS) or another stimulus (e.g., PMA)
-
A detection reagent for ROS (e.g., luminol for chemiluminescence or cytochrome c for superoxide detection)
-
96-well plate
-
Luminometer or spectrophotometer
Procedure:
-
Isolate neutrophils from fresh human blood using a density gradient centrifugation method.
-
Resuspend the neutrophils in PBS at a specific concentration.
-
In a 96-well plate, add the neutrophil suspension, the 2-aminothiophene derivative at various concentrations, and the detection reagent.
-
Equilibrate the plate at 37°C.
-
Initiate the respiratory burst by adding the stimulus (e.g., ZAS).
-
Immediately measure the signal (chemiluminescence or absorbance) over time.
-
Calculate the percentage of inhibition of the respiratory burst compared to the control (neutrophils with stimulus but without the compound) and determine the IC50 value.
Nrf2 Activation Assay
The activation of the Nrf2 pathway can be assessed by measuring the expression of its downstream target genes, such as NAD(P)H quinone dehydrogenase 1 (NQO1).[15][21][22]
Materials:
-
A suitable cell line (e.g., Hepa-1c1c7)
-
Cell culture medium
-
2-Aminothiophene derivative
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or a commercially available Nrf2 activity assay kit.
Procedure (using qRT-PCR):
-
Treat the cells with the 2-aminothiophene derivative for a specific period.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for NQO1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the results to determine the fold change in NQO1 gene expression in treated cells compared to untreated controls. An increase in NQO1 expression indicates Nrf2 activation.
Conclusion
The 2-aminothiophene scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic accessibility, coupled with its ability to interact with a wide range of biological targets, ensures its continued relevance in the development of novel therapeutics. The diverse pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, highlight the immense potential of this privileged core. A thorough understanding of its synthesis, biological activities, and mechanisms of action, supported by robust experimental evaluation, is crucial for harnessing the full therapeutic potential of 2-aminothiophene-based compounds. This guide provides a foundational resource for researchers and scientists dedicated to advancing this exciting field of medicinal chemistry.
References
- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity [mdpi.com]
- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. ibg.kit.edu [ibg.kit.edu]
- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. nwlifescience.com [nwlifescience.com]
"Ethyl 3-amino-5-phenylthiophene-2-carboxylate" as a privileged structure in medicinal chemistry
An In-depth Technical Guide to the Therapeutic Potential of Ethyl 3-amino-5-phenylthiophene-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this pursuit, the identification of "privileged structures" – molecular scaffolds that are capable of binding to multiple biological targets with high affinity – offers a strategic advantage in drug discovery. One such scaffold that has garnered significant attention is the 2-aminothiophene ring system. This guide focuses on a key exemplar of this class, This compound , and its derivatives, exploring their synthesis, diverse biological activities, and mechanisms of action that underscore their therapeutic promise.
Synthesis of the Core Scaffold: The Gewald Reaction
The primary and most efficient method for synthesizing the this compound core is the Gewald reaction . This one-pot, multi-component reaction is a cornerstone of thiophene chemistry, valued for its operational simplicity and the diversity of substituents that can be introduced.[1][2][3]
The reaction typically involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[2][3]
Conceptual Workflow for the Gewald Synthesis
References
Methodological & Application
Gewald Synthesis of Ethyl 3-amino-5-phenylthiophene-2-carboxylate: A Detailed Protocol for Researchers
Application Note: The Gewald synthesis is a powerful one-pot, multi-component reaction for the preparation of highly substituted 2-aminothiophenes. This class of compounds serves as a crucial scaffold in medicinal chemistry and materials science due to its versatile biological activities and unique electronic properties. The following protocol details the synthesis of Ethyl 3-amino-5-phenylthiophene-2-carboxylate, a valuable building block for the development of novel therapeutic agents and functional organic materials. This document provides researchers, scientists, and drug development professionals with a comprehensive experimental procedure, including reagent quantities, reaction conditions, and purification methods.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the Gewald synthesis of the target molecule, derived from procedures for analogous phenyl-substituted aminothiophenes. Yields can vary based on reaction conditions and purification techniques.
| Reagent/Parameter | Molar Ratio (equiv) | Molecular Weight ( g/mol ) | Amount (per 2 mmol ketone) |
| Acetophenone | 1.0 | 120.15 | 0.240 g (0.23 mL) |
| Ethyl cyanoacetate | 1.0 | 113.12 | 0.226 g (0.21 mL) |
| Elemental Sulfur | 1.0 | 32.06 | 0.064 g |
| Morpholine (base) | 1.0 | 87.12 | 0.174 g (0.17 mL) |
| Temperature | - | - | 120-130 °C |
| Reaction Time | - | - | 1 hour |
| Product | 249.32 | ||
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | - | - | Yield: 32-53% |
Note on Nomenclature: The classical Gewald reaction using acetophenone, ethyl cyanoacetate, and sulfur typically yields ethyl 2-amino-4-phenylthiophene-3-carboxylate. The requested "this compound" is an isomer. The protocol provided is for the synthesis of the commonly obtained 2-amino isomer.
Experimental Protocol
This protocol is adapted from established procedures for the Gewald synthesis of phenyl-substituted 2-aminothiophenes.[1]
Materials:
-
Acetophenone (≥98%)
-
Ethyl cyanoacetate (≥98%)
-
Elemental sulfur (powder)
-
Morpholine (≥99%)
-
Methylene chloride (CH₂Cl₂)
-
Cyclohexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Round bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oven
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round bottom flask, combine acetophenone (0.240 g, 2 mmol), ethyl cyanoacetate (0.226 g, 2 mmol), elemental sulfur (0.064 g, 2 mmol), and morpholine (0.174 g, 2 mmol).
-
Reaction: Gently swirl the flask to mix the reactants. Place the flask in a preheated oven or heating mantle at 120 °C. The flask should be left open to the atmosphere. Heat the mixture for 1 hour.
-
Work-up: After 1 hour, remove the flask from the heat and allow it to cool to room temperature. Quench the crude reaction mixture by adding 20 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with methylene chloride (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, typically a yellow mixture, should be purified by column chromatography on silica gel. A 1:1 mixture of methylene chloride and cyclohexane is a suitable eluent system. Monitor the separation using TLC.
-
Product Characterization: Collect the fractions containing the desired product and remove the solvent to afford the purified Ethyl 2-amino-4-phenylthiophene-3-carboxylate as a yellow solid. The structure and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Experimental Workflow
The following diagram illustrates the key stages of the Gewald synthesis protocol.
Caption: Workflow for the Gewald synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate.
Reaction Mechanism
The Gewald reaction proceeds through a series of key steps, as illustrated in the following diagram.
Caption: Simplified mechanism of the Gewald reaction.
References
Application Notes and Protocols for Microwave-Assisted Gewald Synthesis of 2-Aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the efficient synthesis of 2-aminothiophenes using microwave-assisted Gewald synthesis. This modern approach offers significant advantages over classical heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction profiles.[1][2] The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block for numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6]
Reaction Principle: The Gewald Three-Component Reaction
The synthesis of polysubstituted 2-aminothiophenes is achieved through the Gewald reaction, a multi-component reaction involving the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[7][8] The generally accepted mechanism commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[7][8] This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[7] Microwave irradiation has been shown to significantly accelerate this reaction sequence.[7][9]
Advantages of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering numerous benefits over conventional heating methods.[10][11][12] These advantages include:
-
Accelerated Reaction Rates: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[1][2]
-
Improved Yields: Reactions often result in higher product yields.[2]
-
Enhanced Purity: The rapid and uniform heating often leads to cleaner reactions with fewer by-products.[2]
-
Energy Efficiency: Lower energy consumption contributes to more environmentally friendly processes.[1][12]
-
Solvent Reduction: In some cases, solvent-free reactions are possible.[10]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various studies on the microwave-assisted Gewald synthesis, showcasing the impact of different reactants, catalysts, and conditions on reaction outcomes.
Table 1: Synthesis of 2-Aminothiophene Derivatives using Various Aldehydes and Ketones
| Entry | Carbonyl Compound | Active Methylene Nitrile | Base/Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Butyraldehyde | Methyl cyanoacetate | Pyrrolidine | DMF | 30 | 95 | [9] |
| 2 | Cyclohexanone | Malononitrile | KF-Alumina | - | 6 | 92 | [13] |
| 3 | 4-Nitroacetophenone | Ethyl cyanoacetate | - | Ethanol | 46 | - | [14] |
| 4 | Arylacetaldehyde | Ethyl cyanoacetate | Morpholine | Ethanol | 20 | High | [15] |
| 5 | Glutaraldehyde | Ethyl cyanoacetate | Triethylamine | Ethanol | 60 | - | [16] |
Table 2: Effect of Different Bases on the Model Reaction of Butyraldehyde, Methyl Cyanoacetate, and Sulfur
| Entry | Base | Solvent | Time (min) | Yield (%) | Reference |
| 1 | K2CO3 | DMF | 30 | 65 | [9] |
| 2 | Cs2CO3 | DMF | 30 | 72 | [9] |
| 3 | NaOH | DMF | 30 | 58 | [9] |
| 4 | Et3N | DMF | 30 | 85 | [9] |
| 5 | DBU | DMF | 30 | 81 | [9] |
| 6 | Piperidine | DMF | 30 | 91 | [9] |
| 7 | Pyrrolidine | DMF | 30 | 95 | [9] |
Experimental Protocols
The following are generalized and specific protocols for the microwave-assisted Gewald synthesis of 2-aminothiophenes based on established literature.
General Protocol for Microwave-Assisted Gewald Synthesis
This protocol provides a general procedure that can be adapted for various substrates.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) (1.0 - 1.1 mmol)
-
Elemental sulfur (1.0 - 1.1 mmol)
-
Base (e.g., morpholine, piperidine, triethylamine) (0.1 - 1.0 mmol)
-
Solvent (e.g., ethanol, DMF) (3-15 mL)
-
Microwave reactor vials (5-10 mL)
-
Microwave synthesizer
Procedure:
-
To a microwave reaction vial, add the aldehyde or ketone, active methylene nitrile, elemental sulfur, and the selected base.
-
Add the appropriate solvent to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (typically between 70°C and 120°C) for a specified time (ranging from 2 to 60 minutes).[14][15]
-
Monitor the reaction progress using thin-layer chromatography (TLC) if possible.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work-up the reaction mixture. This may involve direct filtration if the product precipitates, or extraction with an organic solvent (e.g., ethyl acetate), followed by washing with water and brine.[14]
-
Purify the crude product by recrystallization or flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).[9][16]
Specific Protocol: Synthesis of Ethyl 2-amino-4-(3-formylpropyl)thiophene-3-carboxylate[16]
Materials:
-
Ethyl cyanoacetate (0.1 mol)
-
Glutaraldehyde (0.1 mol)
-
Elemental sulfur (0.05 mol)
-
Triethylamine (0.01 mol)
-
Dimethylformamide (DMF) (0.1 mol)
-
Ethanol (15 mL)
-
250 mL round-bottom flask
Procedure:
-
Combine ethyl cyanoacetate, glutaraldehyde, elemental sulfur, and DMF in a 250 mL round-bottom flask.
-
Add ethanol to the mixture.
-
Place the flask in a microwave oven and irradiate while maintaining a temperature of 70°C.
-
Add triethylamine in two portions with stirring over a period of 1 hour.
-
After the reaction is complete, work up the mixture using a methanol and water mixture to precipitate the product.
-
Filter the precipitate and dry to obtain the final product.
Visualizations
Gewald Reaction Mechanism
The following diagram illustrates the proposed mechanism for the Gewald reaction.
Caption: Proposed mechanism of the Gewald reaction.
Experimental Workflow
This diagram outlines the general experimental workflow for the microwave-assisted synthesis of 2-aminothiophenes.
Caption: General experimental workflow for synthesis.
References
- 1. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Gewald_reaction [chemeurope.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. Microwave assisted green organic synthesis [wisdomlib.org]
- 12. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. benchchem.com [benchchem.com]
- 15. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 16. ijert.org [ijert.org]
Green Synthesis of Substituted Thiophenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The development of environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry and drug development. Thiophene and its substituted derivatives represent a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and functional materials.[1][2] Traditional synthetic routes to these compounds often rely on harsh reaction conditions, toxic solvents, and multi-step procedures with poor atom economy. This document provides detailed application notes and experimental protocols for the green synthesis of substituted thiophenes, focusing on techniques that minimize environmental impact while maximizing efficiency. These methodologies include microwave-assisted and ultrasound-promoted reactions, the use of green solvents, and catalyst-free multi-component reactions.
I. Microwave-Assisted Green Synthesis of 2-Aminothiophenes via the Gewald Reaction
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods.[3][4] The Gewald reaction, a multi-component condensation for the synthesis of polysubstituted 2-aminothiophenes, is particularly amenable to microwave irradiation.[3][5][6]
Application Note:
This protocol describes a rapid, one-pot, microwave-assisted Gewald synthesis of 2-acyl aminothiophenes. The method offers a significant time reduction, with reactions completing within minutes as opposed to several hours.[5][6] This high-throughput approach is ideal for the rapid generation of compound libraries for biological screening.
Experimental Protocol: Microwave-Assisted Gewald Reaction[5][7]
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile) (1.0 mmol)
-
Elemental sulfur (1.1 mmol)
-
Base (e.g., morpholine, DBU, or triethylamine) (1.5 mmol)
-
Solvent (e.g., ethanol, DMF, or toluene) (3-5 mL)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.0 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.5 mmol).
-
Add the solvent (3-5 mL) to the vial and seal it.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 70-120°C) for a short duration (e.g., 20-30 minutes).[3][6]
-
After the reaction is complete, cool the vial to room temperature.
-
The product often crystallizes directly from the reaction mixture upon cooling.[6] If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Quantitative Data Summary:
| Starting Materials | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Butyraldehyde, Methyl cyanoacetate, Sulfur | Pyrrolidine | DMF | Not specified | 30 | 95 | [3] |
| Cyclohexanone, Malononitrile, Sulfur | Morpholine | Ethanol | 70 | 20 | 85-95 | [6] |
| Various aldehydes/ketones, Acyl chloride, Sulfur | DBU/DIPEA | Toluene | 100-120 | 10-20 | Good | [5] |
| 2-Bromoacetophenone, Ethyl cyanoacetate, Sulfur | - | Ethanol | 120 | 21 | - | [7] |
| 4-Nitroacetophenone, Ethyl cyanoacetate, Sulfur | - | Ethanol | 120 | 46 | - | [7] |
II. Ultrasound-Promoted Green Synthesis of 2-Aminothiophenes
Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and green synthetic tool.[8] Ultrasound irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation.[9] This method has been successfully applied to the Gewald synthesis of 2-aminothiophenes, often in conjunction with green solvents like polyethylene glycol (PEG).[9]
Application Note:
This protocol details an ultrasound-assisted, one-pot synthesis of multisubstituted 2-aminothiophenes using a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) in PEG-200 as a recyclable and environmentally benign solvent.[9] This method avoids the use of hazardous solvents and often simplifies product isolation.
Experimental Protocol: Ultrasound-Assisted Gewald Reaction[9]
Materials:
-
Ketone or aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Elemental sulfur (1.2 mmol)
-
DABCO (catalytic amount)
-
PEG-200 (3 mL)
-
Ultrasound cleaning bath (e.g., 40 kHz, 300W)
Procedure:
-
In a flask, combine the ketone or aldehyde (1.0 mmol), malononitrile (1.0 mmol), elemental sulfur (1.2 mmol), and a catalytic amount of DABCO.
-
Add PEG-200 (3 mL) to the mixture.
-
Place the flask in an ultrasound cleaning bath at ambient temperature.
-
Irradiate the mixture with ultrasound for the specified time (typically 30-60 minutes), monitoring the reaction by TLC.
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
The product can be further purified by recrystallization if necessary.
Quantitative Data Summary:
| Starting Materials | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| Cyclohexanone, Malononitrile, Sulfur | DABCO | PEG-200 | 30-60 | 85-95 | [9] |
III. Green Synthesis in Benign Solvents
The choice of solvent is a critical factor in green chemistry. Methodologies that utilize water, ethanol, or recyclable solvents like ionic liquids (ILs) and deep eutectic solvents (DESs) are highly desirable.[10][11][12]
Application Note:
This section highlights two green solvent approaches: a copper-mediated synthesis of halogenated thiophenes in ethanol[13] and a cascade synthesis of 2-aminothiophenes in water.[14] These methods eliminate the need for harsh and volatile organic solvents.
Experimental Protocol 1: Copper-Mediated Synthesis of Halogenated Thiophenes in Ethanol[13]
Materials:
-
Substituted vinyl methyl thiol (1.0 mmol)
-
Sodium halide (NaCl, NaBr, or NaI) (1.5 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1.5 mmol)
-
Ethanol (5 mL)
Procedure:
-
In a reaction vessel, dissolve the substituted vinyl methyl thiol (1.0 mmol), sodium halide (1.5 mmol), and copper(II) sulfate pentahydrate (1.5 mmol) in ethanol (5 mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary:
| Substrate | Halogen Source | Yield (%) | Reference |
| Phenyl-substituted vinyl methyl thiol | NaCl | 92 | [13] |
| Phenyl-substituted vinyl methyl thiol | NaBr | 86 | [13] |
| Phenyl-substituted vinyl methyl thiol | NaI | 90 | [13] |
| 3-Thienyl-substituted vinyl methyl thiol | NaCl | 91 | [13] |
Experimental Protocol 2: Cascade Synthesis of 2-Aminothiophenes in Water[14]
Materials:
-
Ketene dithioacetal (1.0 mmol)
-
Secondary amine (e.g., morpholine) (1.2 mmol)
-
Thioglycolate (e.g., methyl thioglycolate) (1.0 mmol)
-
Triethylamine (catalytic amount)
-
Water
Procedure:
-
In a flask, suspend the ketene dithioacetal (1.0 mmol), secondary amine (1.2 mmol), and thioglycolate (1.0 mmol) in water.
-
Add a catalytic amount of triethylamine.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate from the aqueous solution.
-
Collect the product by filtration, wash with water, and dry.
-
If necessary, purify by recrystallization or column chromatography.
IV. Catalyst-Free Synthesis of Substituted Thiophenes
Developing synthetic routes that avoid the use of catalysts is a key goal of green chemistry, as it simplifies purification and reduces waste.[15]
Application Note:
This protocol describes a one-pot, solvent-free synthesis of thiophene derivatives at room temperature through a multi-component reaction.[15] This method is characterized by its operational simplicity, mild conditions, and high yields.
Experimental Protocol: Catalyst-Free, Solvent-Free Synthesis[15]
Materials:
-
Aroylisothiocyanate (1.0 mmol)
-
Alkyl bromide (1.0 mmol)
-
Enaminone (1.0 mmol)
Procedure:
-
In a mortar, grind the aroylisothiocyanate (1.0 mmol), alkyl bromide (1.0 mmol), and enaminone (1.0 mmol) together at room temperature.
-
Continue grinding until the reaction is complete (monitored by TLC).
-
The resulting solid product is then purified, typically by recrystallization from a suitable solvent.
Quantitative Data Summary:
| Starting Materials | Conditions | Yield (%) | Reference |
| Aroylisothiocyanates, Alkyl bromides, Enaminones | Solvent-free, room temp. | 85-95 | [15] |
Visualizations
General Workflow for Green Thiophene Synthesis
Caption: Simplified mechanistic pathway of the Gewald reaction.
References
- 1. Thiophene Syntheses by Ring Forming Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 7. ijert.org [ijert.org]
- 8. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. mdpi.com [mdpi.com]
- 11. books.rsc.org [books.rsc.org]
- 12. pharmacyjournal.in [pharmacyjournal.in]
- 13. Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A green and cascade synthesis of functionalized 2-aminothiophenes from ketene dithioacetals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. jmcbe.samipubco.com [jmcbe.samipubco.com]
Application Notes and Protocols for the One-Pot Synthesis of Polysubstituted 2-Aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the one-pot synthesis of polysubstituted 2-aminothiophenes, a critical scaffold in medicinal chemistry. The methodologies described herein are based on the versatile Gewald reaction, offering an efficient route to a diverse range of these heterocyclic compounds.
Introduction
Polysubstituted 2-aminothiophenes are a class of heterocyclic compounds of significant interest in drug discovery and development. Their structural motif is a key component in a variety of pharmacologically active agents, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] The thiophene ring can act as a bioisosteric replacement for a phenyl group, a common feature in many drug molecules.[2] The one-pot synthesis, particularly the Gewald reaction, provides a convenient and efficient method for preparing these valuable compounds from readily available starting materials.[5][6][7] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[6]
Reaction Mechanism: The Gewald Synthesis
The Gewald reaction is a multicomponent reaction that proceeds in a one-pot fashion to afford highly substituted 2-aminothiophenes.[8] The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[7][9][10] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. Subsequent cyclization and tautomerization lead to the final 2-aminothiophene product. The overall process is driven by the formation of the stable aromatic thiophene ring.[10]
Figure 1: The reaction mechanism of the Gewald synthesis of 2-aminothiophenes.
Experimental Protocols
The following protocols provide a generalized framework for the one-pot synthesis of polysubstituted 2-aminothiophenes via the Gewald reaction. Variations in catalysts and reaction conditions can be employed to optimize yields for specific substrates.
Protocol 1: General L-Proline Catalyzed Gewald Reaction
This protocol utilizes the environmentally benign and cost-effective organocatalyst L-proline.[11]
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Malononitrile or ethyl cyanoacetate (1.0 mmol)
-
Elemental sulfur (1.2 mmol)
-
L-proline (0.1 mmol, 10 mol%)
-
N,N-Dimethylformamide (DMF, 3 mL)
-
Ethanol
-
Deionized water
Procedure:
-
To a 25 mL round-bottom flask, add the aldehyde or ketone (1.0 mmol), malononitrile or ethyl cyanoacetate (1.0 mmol), elemental sulfur (1.2 mmol), and L-proline (0.1 mmol).
-
Add DMF (3 mL) to the flask and stir the mixture at 60 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into ice-cold water (20 mL).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure polysubstituted 2-aminothiophene.
Protocol 2: Piperidinium Borate Catalyzed Gewald Reaction
This method employs a conjugate acid-base pair catalyst, which can be used in truly catalytic amounts.[12]
Materials:
-
Ketone (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.0 equiv)
-
Piperidinium borate (20 mol%)
-
Solvent (e.g., ethanol)
Procedure:
-
In a suitable reaction vessel, combine the ketone (1.0 equiv), active methylene nitrile (1.0 equiv), elemental sulfur (1.0 equiv), and piperidinium borate (20 mol%).
-
Add the solvent and stir the reaction mixture at the desired temperature (optimization may be required).
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 2-aminothiophene.
Experimental Workflow
The general workflow for the one-pot synthesis of 2-aminothiophenes is a streamlined process designed for efficiency and high throughput.
Figure 2: General experimental workflow for the one-pot synthesis of 2-aminothiophenes.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various polysubstituted 2-aminothiophenes using different catalytic systems.
Table 1: L-Proline Catalyzed Synthesis of 2-Aminothiophenes [11]
| Entry | Carbonyl Compound | Active Methylene Nitrile | Product Yield (%) |
| 1 | Cyclohexanone | Malononitrile | 84 |
| 2 | Cyclopentanone | Malononitrile | 78 |
| 3 | Acetophenone | Malononitrile | 75 |
| 4 | 4-Chlorobenzaldehyde | Malononitrile | 82 |
| 5 | Cyclohexanone | Ethyl Cyanoacetate | 76 |
Table 2: Piperidinium Borate Catalyzed Synthesis of 2-Aminothiophenes [12]
| Entry | Carbonyl Compound | Active Methylene Nitrile | Catalyst | Time (h) | Yield (%) |
| 1 | Cyclohexanone | Malononitrile | Pyrrolidinium borate | 3 | 85 |
| 2 | Cyclohexanone | Malononitrile | Piperidinium borate | 2 | 92 |
| 3 | Cyclohexanone | Malononitrile | Morpholinium borate | 3 | 88 |
Applications in Drug Development
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications.[1][3][13]
-
Anticancer Agents: Derivatives of 2-aminothiophenes have shown potent antiproliferative activity against various cancer cell lines.[1]
-
Antimicrobial Agents: These compounds have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][4]
-
Antiviral Activity: Certain 2-aminothiophene derivatives have been identified as inhibitors of viral proteases and other key viral enzymes.[1][13]
-
Anti-inflammatory Agents: The anti-inflammatory properties of some 2-aminothiophene-based compounds, such as Tinoridine, have been well-documented.[12]
-
Kinase Inhibitors: The structural features of 2-aminothiophenes make them suitable candidates for the design of specific kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[11]
-
Allosteric Modulators: They have been investigated as allosteric modulators of receptors like the A1 adenosine receptor.[2][12]
The versatility of the one-pot Gewald synthesis allows for the rapid generation of libraries of polysubstituted 2-aminothiophenes, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs.[1][13]
References
- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pnrjournal.com [pnrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
Use of "Ethyl 3-amino-5-phenylthiophene-2-carboxylate" in the synthesis of thieno[2,3-d]pyrimidines
An essential precursor in medicinal chemistry, Ethyl 3-amino-5-phenylthiophene-2-carboxylate , serves as a foundational building block for the synthesis of thieno[2,3-d]pyrimidines. This class of fused heterocyclic compounds is of significant interest to researchers and drug development professionals due to its broad spectrum of biological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The thieno[2,3-d]pyrimidine scaffold is considered a bioisostere of purine, allowing its derivatives to interact with a variety of biological targets.[1]
This application note provides detailed protocols for the synthesis of thieno[2,3-d]pyrimidine derivatives starting from this compound, presents key reaction data in a structured format, and illustrates the synthetic workflow and a relevant biological pathway.
Synthesis Overview
The construction of the thieno[2,3-d]pyrimidine core from an ethyl 2-aminothiophene-3-carboxylate intermediate is most commonly achieved by forming the pyrimidine ring in a cyclization reaction.[3] The primary methods involve condensation with a one-carbon source, such as formamide, or a multi-step sequence via an amidine intermediate followed by cyclization, which also allows for N-substitution.[3][4] Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields compared to conventional heating.[4][5]
Below are two primary protocols for synthesizing the thieno[2,3-d]pyrimidine core and its derivatives.
Protocol 1: Synthesis of 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one
This protocol details the direct cyclization of this compound with formamide to yield the unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one. This is one of the most efficient methods for preparing 2- and 3-unsubstituted thieno[2,3-d]pyrimidin-4(3H)-ones.[3][5]
Materials:
-
This compound
-
Formamide
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
A mixture of this compound (0.01 mol) and an excess of formamide (25 mL) is placed in a round-bottom flask.
-
The reaction mixture is heated under reflux for a period ranging from 4 to 24 hours, depending on the specific substrate and scale.[2][6] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration.
-
The crude product is washed with a small amount of cold ethanol.
-
The solid is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product, 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one.
Illustrative Workflow for Protocol 1
Caption: Synthesis of thieno[2,3-d]pyrimidin-4(3H)-one via formamide cyclization.
Protocol 2: Synthesis of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine
The thieno[2,3-d]pyrimidin-4(3H)-one synthesized in Protocol 1 is a versatile intermediate. It can be converted to a 4-chloro derivative, which is a key precursor for introducing various nucleophiles at the C4 position to generate a library of compounds for structure-activity relationship (SAR) studies.[6][7]
Materials:
-
5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one (from Protocol 1)
-
Phosphorus oxychloride (POCl₃)
-
Pyridine or N,N-Dimethylaniline (as a catalyst)
-
Toluene or appropriate solvent
-
Round-bottom flask with reflux condenser
-
Ice bath
Procedure:
-
A mixture of 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one (10 mmol), phosphorus oxychloride (20 mL), and a catalytic amount of pyridine (2-3 drops) is prepared in a round-bottom flask.[7]
-
The mixture is heated under reflux for 3-5 hours. The reaction should be carried out in a well-ventilated fume hood.
-
After the reaction is complete, the excess POCl₃ is removed under reduced pressure.
-
The residue is cooled in an ice bath and cautiously poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried.
-
The crude 4-chloro-5-phenylthieno[2,3-d]pyrimidine can be purified by recrystallization from ethanol or another suitable solvent.
Illustrative Workflow for Protocol 2
Caption: Synthesis of 4-chloro-thieno[2,3-d]pyrimidine intermediate.
Data Summary
The following table summarizes representative yields and physical data for key steps in the synthesis of thieno[2,3-d]pyrimidine derivatives, based on analogous transformations reported in the literature.
| Compound Name | Starting Material | Method | Yield (%) | Melting Point (°C) | Reference |
| 5,6,7,8-Tetrahydrobenzo[1][8]thieno[2,3-d]pyrimidin-4(3H)-one | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Reflux in Formamide | 60-85 | >250 | [6][9] |
| 4-Chloro-5,6,7,8-tetrahydrobenzo[1][8]thieno[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidin-4(3H)-one derivative | Reflux in POCl₃ | 68-75 | N/A | [7] |
| 2-Chloro-N′-(5,6,7,8-tetrahydrobenzo[1][8]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide | 4-Hydrazino-thieno[2,3-d]pyrimidine derivative | Reaction with Chloroacetyl chloride | 80 | >250 | [9] |
| 3-Amino-thieno[2,3-d]pyrimidin-4-one derivative | Thiophene ester intermediate | Reaction with Hydrazine hydrate in Ethanol | 80-92 | 163-164 | [3][8] |
Application in Drug Discovery: Kinase Inhibition
Thieno[2,3-d]pyrimidine derivatives are frequently investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[9][10] For example, certain derivatives have shown potent inhibitory activity against kinases such as FLT3 and EGFR, which are involved in cell proliferation, survival, and differentiation.[9][10][11] The 4-chloro intermediate synthesized in Protocol 2 is particularly valuable, as it allows for the introduction of various side chains to optimize binding to the kinase active site.
Simplified Kinase Signaling Pathway and Inhibition
Caption: Inhibition of a receptor tyrosine kinase pathway by a thieno[2,3-d]pyrimidine.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.de]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 3-Amino-5-Phenylthiophene-2-Carboxylate as a Precursor for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 3-amino-5-phenylthiophene-2-carboxylate as a key building block in the synthesis of novel kinase inhibitors. This document details the synthetic protocols for the precursor and its subsequent conversion into potent thienopyrimidine-based kinase inhibitors, alongside methods for their biological evaluation.
Introduction
This compound is a polysubstituted 2-aminothiophene that serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds with significant biological activities.[1] The thieno[2,3-d]pyrimidine scaffold, readily accessible from this precursor, is a bioisostere of the purine nucleus and has emerged as a privileged structure in the development of kinase inhibitors.[2][3] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The unique structural features of the thienopyrimidine core allow for the design of potent and selective inhibitors of various kinases, including phosphoinositide 3-kinases (PI3Ks), vascular endothelial growth factor receptor 2 (VEGFR-2), and epidermal growth factor receptor (EGFR).[4][5][6]
Synthesis of the Precursor: this compound
The most common and efficient method for the synthesis of this compound is the Gewald reaction, a one-pot multicomponent reaction.[7] This reaction involves the condensation of a ketone (acetophenone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[8]
Experimental Protocol: Gewald Synthesis
Materials:
-
Acetophenone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or other suitable base like diethylamine or piperidine)
-
Ethanol
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add acetophenone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (100 mL).
-
With stirring, slowly add morpholine (0.1 mol) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.
-
Dry the final product under vacuum. Characterize the compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
From Precursor to Potent Kinase Inhibitors: Synthesis of Thieno[2,3-d]pyrimidines
This compound is a key intermediate for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, which are central scaffolds for a diverse range of kinase inhibitors. The general synthetic strategy involves a cyclization reaction with a one-carbon synthon, followed by further functionalization.
Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidine Core
Step 1: Cyclization to form the Thienopyrimidinone Core
-
A mixture of this compound (10 mmol) and formamide (50 mL) is heated at 180-190 °C for 8-10 hours.
-
The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and then ethanol and dried to yield the 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one.
Step 2: Chlorination of the Thienopyrimidinone
-
A suspension of the 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (5 mmol) in phosphorus oxychloride (POCl₃, 20 mL) is refluxed for 4-6 hours.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured into crushed ice with stirring.
-
The resulting precipitate is filtered, washed with water, and dried to give 4-chloro-5-phenylthieno[2,3-d]pyrimidine.
Step 3: Nucleophilic Substitution to Introduce Diversity
-
To a solution of 4-chloro-5-phenylthieno[2,3-d]pyrimidine (1 mmol) in a suitable solvent (e.g., isopropanol, DMF), is added the desired amine (1.2 mmol) and a base such as triethylamine or diisopropylethylamine (2 mmol).
-
The reaction mixture is stirred at room temperature or heated to reflux for a period of 2-24 hours, depending on the reactivity of the amine.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired N-substituted 4-amino-5-phenylthieno[2,3-d]pyrimidine kinase inhibitor.
Biological Evaluation of Thienopyrimidine-Based Kinase Inhibitors
The biological activity of the synthesized compounds is typically assessed through a series of in vitro assays, including enzymatic assays to determine direct kinase inhibition and cell-based assays to evaluate their effects on cancer cell proliferation and signaling pathways.
Data Presentation: In Vitro Activity of Representative Thienopyrimidine Kinase Inhibitors
The following table summarizes the inhibitory activities of exemplary thienopyrimidine derivatives against various kinases and cancer cell lines.
| Compound ID | Target Kinase | Enzymatic IC₅₀ (nM) | Cell Line | Cellular IC₅₀ (µM) | Reference |
| TP-PI3K-1 | PI3Kα | 5.8 | MCF-7 (Breast) | 0.25 | [4] |
| TP-PI3K-2 | PI3Kδ | 12 | Pfeiffer (Lymphoma) | 1.1 | [9] |
| TP-VEGFR-1 | VEGFR-2 | 230 | HCT-116 (Colon) | 2.8 | [10] |
| TP-VEGFR-2 | VEGFR-2 | 84 | HepG2 (Liver) | 24.47 | [8] |
| TP-EGFR-1 | EGFR | 94.44 | A549 (Lung) | 11.30 | [11] |
Experimental Protocol: PI3Kα HTRF Assay
This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the in vitro inhibitory activity of compounds against PI3Kα.[12]
Materials:
-
Recombinant PI3Kα enzyme
-
PIP2 (substrate)
-
ATP
-
HTRF detection reagents (e.g., Eu³⁺-cryptate labeled anti-GST antibody, d2-labeled PIP3 antibody)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the compound dilutions. For positive and negative controls, add 2 µL of DMSO.
-
Add 4 µL of PI3Kα enzyme solution to all wells except the negative control wells.
-
Add 4 µL of a mixture of PIP2 and ATP to all wells to initiate the kinase reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Add 10 µL of the HTRF detection reagent mix to each well to stop the reaction.
-
Incubate the plate at room temperature for 2 hours to allow for signal development.
-
Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission).
-
Calculate the HTRF ratio (665 nm/620 nm) and determine the IC₅₀ values from the dose-response curves.
Experimental Protocol: Western Blot Analysis of the PI3K/Akt Signaling Pathway
This protocol describes how to assess the effect of a thienopyrimidine inhibitor on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway in cancer cells.[13]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) to ensure equal loading.
-
Quantify the band intensities to determine the change in protein phosphorylation upon treatment.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the PI3K/Akt/mTOR signaling pathway, a common target for thienopyrimidine-based inhibitors, and a typical experimental workflow for their evaluation.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of thienopyrimidine-based compounds on PI3K.
Caption: A typical experimental workflow for the development of thienopyrimidine-based kinase inhibitors.
References
- 1. Fragment merging approach for design, synthesis, and biological assessment of urea/acetyl hydrazide clubbed thienopyrimidine derivatives as GSK-3β inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Fused Heterocyclic Systems from 2-Aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various fused heterocyclic systems derived from 2-aminothiophenes. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1][2][3][4] The protocols outlined below are based on established literature procedures and offer clear, step-by-step guidance for the synthesis of thieno[2,3-d]pyrimidines and thieno[2,3-b]pyridines, prominent classes of fused heterocycles with demonstrated biological potential.[5][6][7]
The synthesis of the 2-aminothiophene precursors is often achieved through the versatile Gewald reaction, a multi-component reaction that provides a straightforward route to polysubstituted 2-aminothiophenes.[8][9][10] These precursors serve as key building blocks for the subsequent construction of the fused heterocyclic systems.
I. Synthesis of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are a class of compounds known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][7] The following protocols describe the synthesis of thieno[2,3-d]pyrimidin-4-ones from 2-aminothiophene-3-carboxylates and 2-aminothiophene-3-carbonitriles.
A. Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[9][11]thieno[2,3-d]pyrimidin-4-one
This protocol details the synthesis of a tetracyclic thieno[2,3-d]pyrimidin-4-one derivative starting from the corresponding 2-aminothiophene precursor.
Experimental Protocol:
-
A mixture of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester (2 mmol) and formamide (20 mL) is heated under reflux for 1.5 hours.
-
The reaction mixture is then allowed to cool to room temperature overnight.
-
The solid that forms is collected by filtration.
-
The collected solid is washed with water, dried, and then recrystallized from ethanol to yield the final product.
B. Synthesis of 2-Thioxo-2,3,5,6,7,8-hexahydro-1H-benzo[9][11]thieno[2,3-d]pyrimidin-4-one
This protocol describes the synthesis of a thieno[2,3-d]pyrimidine derivative incorporating a thioxo group, starting from a 2-aminothiophene precursor.
Experimental Protocol:
-
A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (10 mmol), phenyl isothiocyanate (12 mmol), and pyridine (20 mL) is heated under reflux for 10 hours.
-
After cooling, the reaction mixture is poured into a beaker containing crushed ice and concentrated hydrochloric acid (15 mL).
-
The precipitate that forms is collected by filtration, washed with water, and then recrystallized from a suitable solvent to yield the final product.
Quantitative Data for Thieno[2,3-d]pyrimidine Synthesis
| Compound Name | Starting Material | Reagents | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| 5,6,7,8-Tetrahydro-3H-benzo[9][11]thieno[2,3-d]pyrimidin-4-one | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester | Formamide | Reflux, 1.5 h | 92 | 255-257 | [12] |
| 2-Thioxo-2,3,5,6,7,8-hexahydro-1H-benzo[9][11]thieno[2,3-d]pyrimidin-4-one | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Phenyl isothiocyanate, Pyridine | Reflux, 10 h | 88 | 275-277 | [5] |
| 3-Amino-2-[4-[4-(2-methoxyphenyl)-piperazin-1-yl]butyl]-5,6,7,8-tetrahydro-3H-benzo[9][11]-thieno[2,3-d]pyrimidin-4-one | 3a (amide intermediate) | Hydrazine hydrate, Ethanol | Reflux, 12 h | 92 | 163-164 | [5] |
Reaction Workflow for Thieno[2,3-d]pyrimidine Synthesis
Caption: General workflows for the synthesis of thieno[2,3-d]pyrimidines.
II. Synthesis of Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridines are another important class of fused heterocycles with applications in drug discovery, known to exhibit activities such as kinase inhibition.[6] The following protocol describes a general method for the synthesis of substituted 3-aminothieno[2,3-b]pyridines.
A. Synthesis of 3-Aminothieno[2,3-b]pyridine Derivatives
This protocol outlines the synthesis of 3-aminothieno[2,3-b]pyridines from 3-cyanopyridin-2-thiol derivatives.
Experimental Protocol:
-
To a solution of the appropriate 3-cyanopyridin-2-thiol or its alkyl derivative in a suitable solvent, add an α-halo compound containing an electron-withdrawing group.
-
The reaction mixture is stirred, often with heating, until the reaction is complete (monitored by TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then purified, typically by recrystallization or column chromatography, to afford the desired 3-aminothieno[2,3-b]pyridine derivative.
Quantitative Data for Thieno[2,3-b]pyridine Synthesis
| Product | Starting Materials | Yield (%) | Reference |
| 2-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)-2-carbonitrile | 6-(5-Bromobenzofuran-2-yl)-2-sulfanylpyridine-3-carbonitrile and Malononitrile | 90 | [13] |
| Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate | 6-(5-Bromobenzofuran-2-yl)-2-sulfanylpyridine-3-carbonitrile and Ethyl chloroacetate | 87 | [13] |
Reaction Pathway for Thieno[2,3-b]pyridine Synthesis
Caption: General pathway for the synthesis of 3-aminothieno[2,3-b]pyridines.
III. Synthesis of the 2-Aminothiophene Precursor via the Gewald Reaction
The Gewald reaction is a cornerstone for the synthesis of the 2-aminothiophene scaffold.[8][9][10][11] This one-pot, three-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.
A. General Protocol for the Gewald Reaction
Experimental Protocol:
-
A mixture of the carbonyl compound (ketone or aldehyde), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur is prepared in a suitable solvent such as ethanol, methanol, or DMF.
-
A basic catalyst, typically a secondary amine like piperidine or morpholine, is added to the mixture.
-
The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates.[10]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product often precipitates.
-
The precipitated product is collected by filtration, washed with a cold solvent, and purified by recrystallization.
Quantitative Data for Gewald Reaction
| Carbonyl Compound | Active Methylene Nitrile | Base | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Piperidine | 35-80 (general range) | [10] |
| Various Ketones | Malononitrile | Piperidinium borate (catalytic) | Excellent yields | [11] |
Gewald Reaction Mechanism Overview
Caption: Simplified overview of the Gewald reaction mechanism.
These protocols and data provide a foundation for researchers to synthesize and explore the chemical space of fused heterocyclic systems derived from 2-aminothiophenes for potential applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. d-nb.info [d-nb.info]
- 12. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application of Ethyl 3-amino-5-phenylthiophene-2-carboxylate in Developing Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold, a five-membered sulfur-containing heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. "Ethyl 3-amino-5-phenylthiophene-2-carboxylate" serves as a versatile starting material for the synthesis of a diverse range of derivatives with potent anticancer activities. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key protein kinases involved in tumor growth and angiogenesis, induction of apoptosis, and cell cycle arrest. This document provides an overview of its application, summarizes key quantitative data, and presents detailed protocols for the synthesis of derivatives and their biological evaluation.
I. Synthetic Applications
"this compound" is a key building block for the synthesis of various heterocyclic systems with anticancer properties, most notably thieno[2,3-d]pyrimidines. The amino and ester functionalities of this scaffold allow for a variety of chemical transformations to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.
General Synthetic Protocol for Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
A common strategy involves the cyclization of the aminothiophene with a one-carbon synthon, such as formamide, to construct the pyrimidine ring.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).
-
Reagent Addition: Add an excess of formamide (e.g., 10-20 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 150-180 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Purification: Collect the solid precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
This protocol can be adapted to synthesize a variety of substituted thienopyrimidines by using different cyclizing agents.
II. Biological Activities and Mechanisms of Action
Derivatives of "this compound" have demonstrated significant anticancer activity against a range of cancer cell lines. The primary mechanisms of action include the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Kinase Inhibition
Many thiophene-based compounds are potent inhibitors of protein kinases, which are often dysregulated in cancer.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 is a well-established anti-angiogenic strategy. Thiophene derivatives have been shown to be effective VEGFR-2 inhibitors. The mechanism involves blocking the ATP-binding site of the kinase, which in turn inhibits the downstream signaling cascade involving MEK and ERK, ultimately leading to a reduction in cell proliferation and migration[1].
-
EGFR/HER2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases. Their overexpression and hyperactivity are common in various cancers, leading to uncontrolled cell growth and proliferation. Dual inhibition of EGFR and HER2 is a proven anticancer strategy[2]. Certain thiophene derivatives have shown potent dual inhibitory activity against both EGFR and HER2[2].
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer drugs exert their effects by inducing apoptosis. Thiophene derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway. This involves the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins like Bcl-2, the release of cytochrome c from the mitochondria, and the subsequent activation of caspases, particularly caspase-3 and caspase-9[3].
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell cycle progression is a hallmark of cancer. Some thiophene derivatives have been found to cause cell cycle arrest, often at the G2/M phase, thereby preventing cancer cells from dividing and proliferating[4].
III. Quantitative Data on Anticancer Activity
The following tables summarize the in vitro anticancer activity of various derivatives synthesized from aminothiophene precursors. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Cytotoxicity of Thiophene Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 5.46 | [5] |
| Derivative B | Hep3B (Liver) | 12.58 | [5] |
| Derivative C | HCT116 (Colon) | 9.3 | [3] |
| Derivative D | HepG2 (Liver) | 7.8 | [3] |
| Thienopyrimidine 1 | MCF-7 (Breast) | 4.3 | [6] |
| Thienopyrimidine 2 | MDA-MB-231 (Breast) | 3.7 (SI) | [6] |
| Acetamide Derivative | H1299 (Lung) | 0.0125 | [2] |
Table 2: Kinase Inhibitory Activity of Thiophene Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| Thiophene-3-carboxamide | VEGFR-2 | 191.1 | [1] |
| Acetamide Derivative | EGFR | 0.47 | [2] |
| Acetamide Derivative | HER2 | 0.14 | [2] |
IV. Experimental Protocols for Biological Assays
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer
Protocol:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate Reaction: Add a mixture of ATP and the substrate to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add the ADP-Glo™ reagent to terminate the kinase reaction and convert the produced ADP to ATP.
-
Luminescence Measurement: Add the kinase detection reagent to generate a luminescent signal, which is proportional to the ADP produced. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
V. Visualizations of Signaling Pathways and Workflows
Signaling Pathways
Caption: VEGFR-2 signaling pathway and its inhibition by thiophene derivatives.
Caption: Intrinsic apoptosis pathway induced by thiophene derivatives.
Experimental Workflow
Caption: General workflow for developing anticancer agents from the lead compound.
References
- 1. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of antioxidants and caspase-3 inhibitor on the phenylethyl isothiocyanate-induced apoptotic signaling pathways in human PLC/PRF/5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Ethyl 3-amino-5-phenylthiophene-2-carboxylate in Materials Science and Optoelectronics
Introduction
Ethyl 3-amino-5-phenylthiophene-2-carboxylate is a heterocyclic compound that serves as a versatile building block for the synthesis of advanced functional materials. Its thiophene core, substituted with both an electron-donating amino group and an electron-withdrawing carboxylate group, forms a classic push-pull system. This inherent electronic structure makes it an attractive precursor for creating chromophores and polymers with tailored optoelectronic properties. While direct applications in high-performance devices are still an emerging area of research, its structural motifs are found in materials developed for organic electronics, including organic semiconductors and dyes for solar cells. These notes provide an overview of its potential applications and generalized protocols for its use in materials synthesis and device fabrication.
Potential Applications in Materials Science
The unique molecular structure of this compound makes it a valuable intermediate for several classes of materials in optoelectronics:
-
Organic Dyes for Dye-Sensitized Solar Cells (DSSCs): The amino group can act as an anchor to link the molecule to other aromatic systems, forming the donor part of a donor-π-acceptor (D-π-A) dye. The thiophene ring constitutes the π-bridge, and the carboxylate group can be hydrolyzed to a carboxylic acid to anchor the dye to the titanium dioxide (TiO₂) photoanode of a DSSC.
-
Organic Semiconductors: The phenylthiophene moiety can be incorporated into conjugated polymer backbones. Such polymers are investigated for their charge-transport properties and potential use in organic field-effect transistors (OFETs) and as donor materials in organic photovoltaic (OPV) devices.
-
Fluorescent Materials: The push-pull nature of the molecule is a common feature in fluorescent dyes. By modifying the amino and phenyl groups, the emission wavelength and quantum yield can be tuned for applications in organic light-emitting diodes (OLEDs) and bio-imaging.
Experimental Protocols
The following are generalized protocols that illustrate how this compound can be used as a precursor for materials in optoelectronics. These are based on established procedures for similar thiophene derivatives.
Protocol 1: Synthesis of a Donor-π-Acceptor (D-π-A) Dye for Dye-Sensitized Solar Cells (DSSCs)
This protocol describes a representative synthesis of a D-π-A dye where this compound is envisioned as the core π-conjugated bridge.
Objective: To synthesize a push-pull dye for DSSC applications.
Workflow Diagram:
Caption: Synthetic workflow for a D-π-A dye.
Materials:
-
This compound
-
A suitable aryl bromide (e.g., 4-bromo-N,N-diphenylaniline) as the donor moiety
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos)
-
Sodium tert-butoxide
-
Anhydrous toluene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Cyanoacetic acid (as the acceptor/anchor precursor)
-
Piperidine
-
Acetonitrile
Procedure:
-
Buchwald-Hartwig Amination (Donor Coupling):
-
In a nitrogen-flushed flask, dissolve this compound (1 eq.), the aryl bromide (1.1 eq.), and sodium tert-butoxide (1.4 eq.) in anhydrous toluene.
-
Add the palladium catalyst (0.02 eq.) and ligand (0.04 eq.).
-
Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere.
-
After cooling, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain the intermediate donor-thiophene compound.
-
-
Vilsmeier-Haack Formylation:
-
In an ice bath, add POCl₃ (1.5 eq.) dropwise to anhydrous DMF (3 eq.).
-
Add the intermediate from the previous step to the Vilsmeier reagent.
-
Stir the reaction mixture at 90°C for 12 hours.
-
Pour the cooled reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Filter the resulting precipitate and dry to obtain the formylated intermediate.
-
-
Knoevenagel Condensation (Acceptor Addition):
-
Dissolve the formylated intermediate (1 eq.) and cyanoacetic acid (1.2 eq.) in acetonitrile.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for 8 hours.
-
After cooling, the solid product will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the final D-π-A dye.
-
-
Hydrolysis of the Ester (if required for anchoring):
-
The ethyl ester can be hydrolyzed to a carboxylic acid by refluxing with a base like lithium hydroxide (LiOH) in a mixture of THF and water, followed by acidification.
-
Protocol 2: Fabrication and Characterization of a Dye-Sensitized Solar Cell (DSSC)
Objective: To fabricate a DSSC using the synthesized dye and measure its performance.
Workflow Diagram:
Caption: Workflow for DSSC fabrication and testing.
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass
-
TiO₂ paste (e.g., P25)
-
Synthesized D-π-A dye
-
Anhydrous ethanol and tert-butanol
-
Platinum-coated counter electrode
-
Iodide/triiodide-based electrolyte
-
Thermoplastic sealant
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass by sonicating in detergent, deionized water, acetone, and isopropanol.
-
Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blading technique.
-
Sinter the TiO₂ film by gradually heating to 450-500°C and maintaining that temperature for 30 minutes.
-
Allow the film to cool to about 80°C.
-
-
Dye Sensitization:
-
Prepare a dye solution (e.g., 0.3-0.5 mM) in a suitable solvent mixture (e.g., ethanol/tert-butanol).
-
Immerse the warm TiO₂ photoanode in the dye solution and keep it in the dark for 12-24 hours.
-
Rinse the dye-sensitized photoanode with the same solvent to remove non-adsorbed dye molecules and dry it.
-
-
Cell Assembly:
-
Place the thermoplastic sealant around the TiO₂ film on the photoanode.
-
Position the platinum-coated counter electrode on top of the sealant.
-
Heat the assembly on a hot plate to seal the two electrodes together.
-
Inject the iodide/triiodide electrolyte into the cell through pre-drilled holes in the counter electrode.
-
Seal the holes with a small piece of sealant and a coverslip.
-
-
Characterization:
-
Measure the current-voltage (I-V) characteristics of the fabricated DSSC under simulated sunlight (AM 1.5G, 100 mW/cm²).
-
From the I-V curve, determine the key performance parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).
-
Data Presentation
The performance of materials derived from this compound would be evaluated based on their photophysical, electrochemical, and device performance metrics. The following tables provide a template for how such data would be presented.
Table 1: Photophysical and Electrochemical Properties of a Hypothetical Dye
| Dye ID | λabs (nm) | λem (nm) | Molar Extinction Coeff. (ε, M-1cm-1) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| EAT-Dye-1 | 485 | 620 | 45,000 | -5.2 | -3.1 | 2.1 |
Table 2: Photovoltaic Performance of a DSSC with a Hypothetical Dye
| Dye ID | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | PCE (%) |
| EAT-Dye-1 | 12.5 | 0.68 | 0.70 | 5.95 |
| N719 (Ref.) | 15.0 | 0.72 | 0.68 | 7.34 |
This compound is a promising precursor for the development of novel organic materials for optoelectronic applications. Its inherent push-pull structure and versatile functional groups allow for the systematic tuning of electronic and optical properties. The generalized protocols provided herein offer a roadmap for the synthesis of D-π-A dyes and the fabrication of dye-sensitized solar cells. Further research focusing on the synthesis and characterization of materials directly derived from this compound is necessary to fully explore its potential in materials science and to gather the quantitative data needed for optimizing device performance.
Application Notes and Protocols: Solvent-Free Synthesis of 2-Aminothiophenes via Ball-Milling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solvent-free synthesis of 2-aminothiophenes using ball-milling technology. This mechanochemical approach offers a green, efficient, and often catalyst-free alternative to traditional solvent-based methods, aligning with the principles of sustainable chemistry.
Introduction
2-Aminothiophenes are a crucial class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals and other biologically active molecules. They are known to exhibit a range of activities, including as adenosine A3 receptor inhibitors and phosphatase PTP1B inhibitors. The Gewald reaction, a one-pot multicomponent reaction, is the most common method for their synthesis. Traditionally, this reaction is performed in organic solvents, which can pose environmental and safety hazards.
Ball-milling has emerged as a powerful technique in organic synthesis, enabling reactions to proceed in the absence of solvents. This high-speed milling process provides the necessary energy to initiate and drive chemical reactions through mechanical force. The solvent-free synthesis of 2-aminothiophenes via ball-milling is an attractive, environmentally friendly method that can lead to high yields in short reaction times.[1][2]
Advantages of the Ball-Milling Approach
-
Solvent-Free: Eliminates the need for potentially toxic and flammable organic solvents, reducing waste and environmental impact.[2]
-
Efficiency: Reactions can be significantly faster than conventional methods, with some syntheses completed in as little as 30 minutes.[1][3]
-
High Yields: This technique often provides good to excellent yields of the desired 2-aminothiophene products.[1]
-
Catalyst-Free Options: In many cases, the reaction can proceed efficiently without the need for a catalyst.[1]
-
Process Scalability: The principles of ball-milling can be applied to both small-scale laboratory synthesis and larger-scale industrial production.
General Reaction Scheme: The Gewald Reaction
The ball-milling synthesis of 2-aminothiophenes typically follows the Gewald three-component reaction pathway. This involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur, often in the presence of a base catalyst, though catalyst-free versions are also successful.[4][5][6]
Caption: General scheme of the Gewald reaction for 2-aminothiophene synthesis.
Experimental Data Summary
The following tables summarize quantitative data from various studies on the solvent-free ball-milling synthesis of 2-aminothiophenes, showcasing the versatility and efficiency of this technique under different conditions.
Table 1: Catalyst-Free Synthesis of 2-Aminothiophenes
| Entry | Carbonyl Compound | Nitrile | Milling Speed (rpm) | Time (min) | Yield (%) |
| 1 | Ethyl acetoacetate | Malononitrile | 750 | 30 | 97 |
| 2 | 2-Butanone | Malononitrile | 750 | 30 | 95 |
| 3 | Ethyl acetoacetate | Ethyl cyanoacetate | 750 | 30 | 96 |
| 4 | 2-Butanone | Ethyl cyanoacetate | 750 | 30 | 94 |
Data sourced from a study on the catalyst- and solvent-free synthesis of 2-aminothiophenes using a planetary ball mill.[1]
Table 2: High-Speed Ball-Milling (HSBM) with a Catalytic Base
| Entry | Ketone | Nitrile | Milling Time | Yield (%) |
| 1 | Acetophenone | Malononitrile | 24 h | 41 |
| 2 | 4-Methylacetophenone | Malononitrile | 24 h | 28 |
| 3 | 4-Methoxyacetophenone | Malononitrile | 24 h | 12 |
| 4 | 4-Chloroacetophenone | Malononitrile | 24 h | 53 |
| 5 | 4-Nitroacetophenone | Malononitrile | 30 min (with heat) | 53 |
Data from a study utilizing high-speed ball milling with morpholine as a catalyst. The addition of heat was shown to significantly reduce reaction times.[3][4][7]
Table 3: High-Speed Vibration Milling (HSVM) of Cyclic Ketones
| Entry | Ketone | Milling Time (min) | Yield (%) |
| 1 | Cyclopentanone | 30 | 61 |
| 2 | Cyclohexanone | 30 | 94 |
| 3 | Cycloheptanone | 30 | 85 |
| 4 | Cyclooctanone | 30 | 42 |
Results from the synthesis of 2-aminothiophene-3-carbonitrile derivatives using high-speed vibration milling with diethylamine as a catalyst.[8]
Experimental Workflow
The general workflow for the solvent-free synthesis of 2-aminothiophenes via ball-milling is outlined below.
Caption: A typical experimental workflow for ball-milling synthesis.
Detailed Experimental Protocols
Protocol 1: Catalyst-Free Synthesis in a Planetary Ball Mill
This protocol is adapted from a high-yield, catalyst- and solvent-free method.[1]
Materials:
-
Ethyl acetoacetate (or other ketone)
-
Malononitrile (or other activated nitrile)
-
Elemental sulfur
-
Planetary ball mill (e.g., PULVERISETTE 7 classic line)
-
Tempered milling vials and balls
-
Ethyl acetate (for recrystallization)
Procedure:
-
Place equimolar amounts of the ketone (e.g., 0.02 mol of ethyl acetoacetate), the activated nitrile (0.02 mol of malononitrile), and elemental sulfur (0.02 mol) into a tempered milling vial.
-
Add the milling balls to the vial. A ball-to-reagent weight ratio of 5:1 is recommended.
-
Securely close the vials and place them in the planetary ball mill.
-
Mill the mixture at a high rotation speed (e.g., 750 rpm) for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) every 10 minutes if desired.
-
After completion, retrieve the crude product from the vial.
-
Purify the crude product by recrystallization from ethyl acetate to obtain the pure 2-aminothiophene derivative.
Protocol 2: Catalytic Synthesis using a High-Speed Mixer/Mill
This protocol is based on a method employing a catalytic amount of base.[4][7]
Materials:
-
Aryl ketone (e.g., acetophenone)
-
Malononitrile
-
Elemental sulfur
-
Morpholine (or other amine base)
-
High-speed mixer/mill (e.g., Spex 8000M)
-
Stainless steel milling vials and ball bearings
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a stainless steel milling vial, add the aryl ketone (e.g., 1 mmol), malononitrile (1 mmol), elemental sulfur (1 mmol), and a catalytic amount of morpholine (e.g., 10 mol%).
-
Add a stainless steel ball bearing to the vial.
-
Seal the vial and place it in the high-speed mixer/mill.
-
Mill the mixture for the specified time (e.g., 24 hours). For accelerated reactions, a heat gun can be used to warm the vial during milling, reducing the time to as little as 30 minutes.
-
After milling, dissolve the crude product in a suitable organic solvent.
-
Wash the organic solution with water to remove the catalyst and any water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent in vacuo.
-
Purify the resulting residue by silica gel column chromatography to isolate the desired 2-aminothiophene.
Conclusion
The ball-milling technique represents a significant advancement in the green synthesis of 2-aminothiophenes. By eliminating the need for solvents and, in some cases, catalysts, this method offers a more sustainable, efficient, and often higher-yielding alternative to traditional solution-phase chemistry. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to implement this powerful technology in their own laboratories for the synthesis of these valuable heterocyclic compounds.
References
- 1. sciforum.net [sciforum.net]
- 2. Sustainable and solvent-free synthesis of molecules of pharmaceutical importance by ball milling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Gewald Synthesis of Ethyl 3-amino-5-phenylthiophene-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the Gewald synthesis of "Ethyl 3-amino-5-phenylthiophene-2-carboxylate".
Troubleshooting Guide
Low or No Product Yield
Question: My Gewald synthesis of this compound is resulting in a very low yield or no product at all. What are the primary factors I should investigate?
Answer: Low or no yield in this specific Gewald reaction, which uses acetophenone, ethyl cyanoacetate, and sulfur, can often be attributed to several critical factors. Here is a step-by-step guide to troubleshooting the issue:
-
Inefficient Knoevenagel Condensation: The initial condensation between acetophenone and ethyl cyanoacetate is the foundation of the reaction.[1] Aryl ketones like acetophenone are generally less reactive than aliphatic ketones.
-
Base Selection: The choice and amount of base are critical. While secondary amines like morpholine or piperidine are commonly used, triethylamine is also an option.[2] For less reactive ketones, screening different bases can be beneficial. In some cases, a stronger base or a different class of base might be necessary.[2]
-
Water Removal: The condensation step produces water, which can inhibit the reaction. While not always necessary, if you suspect this is an issue, consider using a Dean-Stark apparatus or adding a dehydrating agent.[2]
-
-
Poor Sulfur Solubility and Reactivity:
-
Solvent Choice: Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are generally preferred as they enhance the solubility and reactivity of elemental sulfur.[2][3]
-
Temperature: Gently heating the reaction mixture is often required to improve the reactivity of sulfur.[2] A temperature range of 40-60°C is a good starting point. However, be cautious as excessive heat can lead to the formation of side products.[2]
-
-
Suboptimal Reaction Conditions:
-
Stoichiometry: Ensure that all reagents (acetophenone, ethyl cyanoacetate, sulfur, and base) are measured accurately and are of high purity.
-
Reaction Time: Gewald reactions with less reactive ketones like acetophenone may require longer reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Alternative Methodologies:
Presence of Significant Byproducts and Purification Challenges
Question: My reaction mixture is complex, and I am having difficulty isolating and purifying the desired this compound. What are the likely byproducts and how can I mitigate their formation and improve purification?
Answer: A complex reaction mixture is a common challenge in the Gewald synthesis. Here are the likely byproducts and strategies for mitigation and purification:
-
Unreacted Starting Materials: The presence of acetophenone and ethyl cyanoacetate indicates an incomplete reaction.
-
Troubleshooting: Increase the reaction time, optimize the temperature, or consider a more effective base or catalyst system.[2]
-
-
Knoevenagel Condensation Intermediate: The α,β-unsaturated nitrile (ethyl 2-cyano-3-phenylbut-2-enoate) may accumulate if the subsequent sulfur addition and cyclization are slow.
-
Troubleshooting: Ensure that a sufficient amount of sulfur is present and that the reaction conditions (temperature and base) are adequate for the cyclization step.[2]
-
-
Dimerization of the α,β-unsaturated nitrile: This intermediate can undergo self-condensation, which competes with the desired thiophene ring formation and lowers the yield.
-
Troubleshooting: Adjusting the reaction temperature or the rate of reagent addition can help minimize this side reaction.[3]
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying the solid product. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate the desired product from byproducts. A common eluent system is a mixture of ethyl acetate and hexanes.[5]
Frequently Asked Questions (FAQs)
Q1: What are the starting materials for the Gewald synthesis of this compound? A1: The synthesis involves a three-component reaction between acetophenone (the ketone), ethyl cyanoacetate (the α-cyanoester), and elemental sulfur.[6]
Q2: What is the role of the base in this synthesis? A2: The base, typically a secondary or tertiary amine like morpholine, piperidine, or triethylamine, plays a crucial role in catalyzing the initial Knoevenagel condensation between the acetophenone and ethyl cyanoacetate.[2]
Q3: Can I use a different ketone instead of acetophenone? A3: Yes, the Gewald reaction is versatile and can be performed with a variety of ketones and aldehydes. However, the reactivity of the carbonyl compound will influence the optimal reaction conditions and yield. Aryl ketones like acetophenone are known to be less reactive than many aliphatic ketones.[7]
Q4: My yield is consistently around 30-40%. Is this typical for this specific synthesis? A4: Yields for the Gewald synthesis of this compound can vary significantly depending on the reaction conditions. While some literature reports yields in the 30-50% range under certain conditions, optimization of the base, solvent, and temperature can often lead to higher yields.[5] Alternative methods like microwave-assisted synthesis or mechanochemistry have also been shown to improve yields.[8]
Q5: Are there any safety precautions I should be aware of? A5: Standard laboratory safety precautions should be followed. The reaction may release hydrogen sulfide (H₂S), a toxic gas with a characteristic odor of rotten eggs, so it is essential to perform the reaction in a well-ventilated fume hood. The reagents, particularly the organic solvents and bases, should be handled with appropriate personal protective equipment (PPE).
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate
| Method | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | Morpholine | Methanol | 45 | 3 h | Not specified for phenyl | [9] |
| Conventional Oven | Morpholine | None (Solvent-free) | 120 | 1 h | 43 | [5] |
| Heat-Assisted Ball Milling | Morpholine | None (Solvent-free) | 130 | 0.5 h | 53 | [5] |
| High-Speed Ball Milling | Morpholine | None (Solvent-free) | Ambient | 24 h | 32 | [5] |
| Microwave | Diethylamine | Ethanol | Not specified | Not specified | Not specified for phenyl | [6] |
| L-Proline Catalysis | L-Proline (10 mol%) | DMF | 60 | Not specified | Up to 84 (general) | [10] |
Experimental Protocols
Protocol 1: Conventional Synthesis in Methanol
This protocol is adapted from a general procedure for the synthesis of 2-aminothiophene-3-carboxylates.[9]
Materials:
-
Acetophenone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Methanol
Procedure:
-
To a mixture of acetophenone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40°C with stirring.
-
Stir the reaction mixture at 45°C for 3 hours.
-
Allow the mixture to cool to room temperature.
-
If a precipitate forms, collect it by filtration and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Solvent-Free Synthesis in a Conventional Oven
This protocol is based on a solvent-free method for the synthesis of 2-aminothiophenes from aryl ketones.[5]
Materials:
-
Acetophenone (2 mmol, 0.240 g)
-
Sulfur (2 mmol, 0.064 g)
-
Ethyl cyanoacetate (2 mmol, 0.226 g)
-
Morpholine (2 mmol, 0.174 g)
-
Methylene chloride
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
1:1 Methylene chloride-cyclohexane eluent
Procedure:
-
In a 100 mL round-bottom flask, combine acetophenone (2 mmol), sulfur (2 mmol), ethyl cyanoacetate (2 mmol), and morpholine (2 mmol).
-
Lightly swirl the flask to mix the reagents.
-
Place the flask, open to the atmosphere, in a preheated oven at 120°C for one hour.
-
After cooling, quench the crude reaction mixture with water and extract with methylene chloride.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent in vacuo.
-
Purify the resulting yellow mixture by column chromatography using a 1:1 methylene chloride-cyclohexane eluent to afford the product.[5]
Visualizations
Caption: Experimental workflow for the Gewald synthesis.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sciforum.net [sciforum.net]
- 5. mdpi.com [mdpi.com]
- 6. ijpbs.com [ijpbs.com]
- 7. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
Technical Support Center: Optimizing the Gewald Reaction for Polysubstituted Thiophenes
Welcome to the technical support center for the Gewald reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of polysubstituted thiophenes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Gewald reaction?
The Gewald reaction is a one-pot, multi-component synthesis that produces polysubstituted 2-aminothiophenes. The generally accepted mechanism involves three primary stages:
-
Knoevenagel-Cope Condensation: A base catalyzes the condensation of an active methylene compound (e.g., α-cyanoester, malononitrile) with a ketone or aldehyde, forming an α,β-unsaturated nitrile intermediate.[1]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The precise mechanism of this step is intricate and may involve the formation of polysulfide intermediates.[1]
-
Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization, with the sulfur attacking the cyano group. This is followed by tautomerization to yield the stable 2-aminothiophene ring.
Q2: What are the typical starting materials for the Gewald synthesis?
The versatility of the Gewald reaction allows for a wide range of commercially available starting materials, including:
-
Carbonyl Compounds: A broad selection of aldehydes and ketones can be utilized. However, sterically hindered ketones may necessitate modified reaction conditions.
-
Active Methylene Compounds: These are compounds possessing a CH2 group flanked by two electron-withdrawing groups. Common examples include ethyl cyanoacetate, malononitrile, and cyanoacetamide.
-
Elemental Sulfur: This serves as the sulfur source for the thiophene ring.
Q3: What is the function of the base in the Gewald reaction?
The base plays a critical role by catalyzing the initial Knoevenagel-Cope condensation.[1] Commonly employed bases include secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine. The choice of base can significantly influence the reaction rate and yield. In some instances, the amine can also function as a nucleophile to activate the elemental sulfur.[1]
Troubleshooting Guide
Low or No Product Yield
Issue: The reaction has produced a low yield or no desired 2-aminothiophene product.
Possible Causes and Solutions:
-
Inefficient Knoevenagel-Cope Condensation: This is a crucial first step.
-
Base Selection: The choice of base is critical. For less reactive ketones, a stronger base may be required. Consider screening bases like piperidine, morpholine, or triethylamine.[1]
-
Water Removal: The condensation step generates water, which can hinder the reaction. The use of a Dean-Stark apparatus or a dehydrating agent can be beneficial.[1]
-
-
Poor Sulfur Solubility or Reactivity:
-
Steric Hindrance:
-
Modified Protocols: For sterically hindered ketones, a two-step procedure is often more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and the base in a separate step.[1][2]
-
Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to improve yields and shorten reaction times, particularly for challenging substrates.[1][2]
-
-
Incorrect Stoichiometry:
-
Reagent Purity: Ensure all starting materials are pure and dry.
-
Accurate Measurement: Precisely measure all reagents according to the selected protocol.
-
Significant Byproduct Formation
Issue: The reaction mixture contains a substantial amount of byproducts, complicating purification.
Possible Byproducts and Mitigation Strategies:
-
Unreacted Starting Materials: If the reaction has not reached completion, unreacted carbonyl and active methylene compounds will be present.
-
Troubleshooting: Increase the reaction time, optimize the temperature, or consider a more effective catalyst.
-
-
Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization are slow.
-
Troubleshooting: Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are appropriate for the cyclization step.[1]
-
-
Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization.[1] The dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization.[3]
-
Troubleshooting: Adjust the concentration of reactants, modify the rate of reagent addition, or change the solvent.[1]
-
Data Presentation
Table 1: Effect of Different Bases on Gewald Reaction Yield
Reaction of cyclohexanone, malononitrile, and sulfur.
| Base | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| Pyrrolidine | 1 mmol | 50 | 30 | 92 |
| Piperidine | 1 mmol | 50 | 30 | - |
| Triethylamine | 1 mmol | 50 | 30 | - |
| DBU | 1 mmol | 50 | 30 | - |
| Morpholine | - | - | - | - |
A dash (-) indicates data not specified in the provided search results. Note: The original study screened multiple bases, with pyrrolidine providing the highest yield under microwave conditions.[4]
Table 2: Effect of Different Solvents on Gewald Reaction Yield
| Solvent | Time (min) | Yield (%) |
| Ethanol | 25 | 94 |
| Methanol | 25 | 92 |
| Water | 60 | 62 |
| Acetonitrile | 45 | 74 |
| Toluene | 60 | - |
| DMF | 30 | 92 |
Data compiled from a study on the reaction of cyclohexanone, malononitrile, and sulfur.[3] and a separate microwave-assisted study[4]. A dash (-) indicates data not specified.
Table 3: Comparison of Conventional Heating vs. Microwave Irradiation
Reaction of 1,4-dithiane-2,5-diol and activated acetonitrile with triethylamine in methanol at 50°C.
| Activated Nitrile (X) | Yield (%) - Conventional | Yield (%) - Microwave (2 min) |
| CO2Me | 55 | 82 |
| CONH2 | 78 | 78 |
| CONHPh | 55 | 87 |
| CO-t-Bu | - | 81 |
| CN | 58 | 60 |
Data from a study comparing classical and microwave-assisted Gewald synthesis.[2] A dash (-) indicates data not available.
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes (Conventional Heating)
This protocol provides a general guideline and may need optimization for specific substrates.[1]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).
-
Add a suitable solvent, such as ethanol or methanol (20-30 mL).
-
Add the base (e.g., morpholine or triethylamine, 10-20 mol%).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 2: Microwave-Accelerated Gewald Synthesis
This protocol is based on an improved method for the synthesis of 2-aminothiophene derivatives.[4]
-
In a microwave-safe vessel, combine the aldehyde or ketone (1 mmol), the active methylene compound (1.1 mmol), and elemental sulfur (1.1 mmol).
-
Add the base (e.g., pyrrolidine, 1 mmol) and the solvent (e.g., DMF, 3 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 50 °C) for a specified time (e.g., 30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Isolate and purify the product using standard techniques such as filtration, recrystallization, or column chromatography.
Visualizations
Caption: The general mechanism of the Gewald reaction.
Caption: A troubleshooting workflow for low yield in the Gewald reaction.
References
Side reactions and byproduct formation in 2-aminothiophene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminothiophenes, with a primary focus on the Gewald reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Yield of the Desired 2-Aminothiophene
Q: My Gewald reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low yields in the Gewald synthesis can stem from several factors, primarily related to the initial condensation step, sulfur reactivity, or competing side reactions. Here’s a systematic approach to troubleshooting:
-
Verify the Initial Knoevenagel-Cope Condensation: The first step of the Gewald reaction is the condensation between the carbonyl compound and the active methylene nitrile. You can confirm if this step is proceeding by running a small-scale reaction without sulfur and monitoring the formation of the α,β-unsaturated nitrile intermediate by TLC or LC-MS.[1]
-
Optimize Reaction Conditions:
-
Base Selection: The choice of base is critical. Secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine, are commonly used to catalyze the initial condensation.[2] For less reactive ketones, a stronger base might be necessary.[2]
-
Temperature: The optimal temperature can vary. While some reactions proceed at room temperature, others require heating (e.g., 45-70°C).[1] A temperature that is too low may lead to a slow reaction, whereas excessive heat can promote side reactions.[1][2]
-
Solvent: Polar solvents like ethanol, methanol, or DMF are often used as they can improve the solubility and reactivity of elemental sulfur.[1][2]
-
-
Address Sulfur Reactivity: Poor solubility or reactivity of sulfur can hinder the reaction. Gently heating the mixture (40-60°C) can improve sulfur's reactivity.[2]
-
Consider a Two-Step Procedure for Hindered Substrates: For sterically hindered ketones, a one-pot reaction may be inefficient. In such cases, it is often more effective to first synthesize and isolate the α,β-unsaturated nitrile intermediate and then react it with sulfur and a base in a separate step.[2]
-
Microwave Irradiation: For challenging substrates, microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times.[2][3]
Issue 2: Significant Byproduct Formation Complicating Purification
Q: My reaction mixture contains several byproducts, making the purification of the 2-aminothiophene difficult. What are these byproducts and how can I minimize their formation?
A: Byproduct formation is a common challenge. The primary side reaction is often the dimerization of the α,β-unsaturated nitrile intermediate.
-
Dimerization of the α,β-Unsaturated Nitrile: This intermediate can dimerize, which competes with the desired cyclization to form the thiophene ring.[1] The formation of this dimer is highly dependent on the reaction conditions.[1]
-
Mitigation Strategy: Adjusting the temperature or the rate of addition of the reagents may help minimize this side reaction.[1]
-
-
Unreacted Starting Materials: Incomplete reactions will leave unreacted carbonyl compounds and active methylene nitriles in your mixture.
-
Mitigation Strategy: Ensure optimal reaction conditions (temperature, time, catalyst) to drive the reaction to completion. Monitor the reaction progress using TLC or LC-MS.
-
-
Polymerization: Under certain conditions, starting materials or intermediates can polymerize.
-
Mitigation Strategy: Adjusting reactant concentrations, modifying the rate of reagent addition, or changing the solvent can help prevent polymerization.[2]
-
Issue 3: Understanding the Reaction Mechanism and Key Intermediates
Q: Can you explain the mechanism of the Gewald reaction and the role of the Thorpe-Ziegler cyclization?
A: The Gewald reaction is a one-pot synthesis that proceeds through a sequence of reactions. The Thorpe-Ziegler reaction is related but distinct.
-
Gewald Reaction Mechanism: The reaction is initiated by a Knoevenagel-Cope condensation of a carbonyl compound with an α-cyanoester, catalyzed by a base, to form an α,β-unsaturated nitrile.[3][4][5][6][7] This is followed by the addition of elemental sulfur.[3] The exact mechanism of sulfur addition is complex and can involve polysulfide intermediates.[4][5][6][7] The final step is the cyclization and tautomerization to yield the 2-aminothiophene.[3] The aromatization to the stable thiophene ring is the thermodynamic driving force for the overall reaction.[4][5][6][7]
-
Thorpe-Ziegler Reaction: This reaction is an intramolecular version of the Thorpe reaction.[8][9] The Thorpe reaction itself is the self-condensation of aliphatic nitriles in the presence of a base to form enamines.[8] The Thorpe-Ziegler reaction involves the cyclization of a dinitrile to form a cyclic ketone after acidic hydrolysis.[8][9] While it involves nitrile condensation, it is a different transformation than the Gewald synthesis.
Quantitative Data Summary
Table 1: Effect of Catalyst on Gewald Reaction Yield
| Catalyst (20 mol%) | Reaction Time | Yield (%) |
| No Catalyst | 24 h | No Reaction |
| Piperidinium Borate | 20 min | 96 |
| Piperidinium Acetate | 30 min | 94 |
| Piperidinium Formate | 35 min | 92 |
| Piperidinium Salicylate | 45 min | 89 |
| Reaction Conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), catalyst (20 mol%), in EtOH/H2O (9:1) at 100°C.[10] |
Table 2: Comparison of Classical vs. Microwave-Assisted Gewald Synthesis
| X (Substituent) | Classical Conditions Yield (%) | Microwave Reaction Yield (%) |
| CO2Me | 82 | 55 |
| CONH2 | 78 | 78 |
| CONHPh | 87 | 55 |
| CO-t-Bu | 81 | - |
| CN | 60 | 58 |
| Data compiled from various sources, yields are substrate-dependent.[11] |
Experimental Protocols
Protocol 1: General One-Pot Gewald Synthesis of 2-Aminothiophenes
-
Reagents and Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 equiv), the active methylene nitrile (1.0 equiv), and elemental sulfur (1.1 equiv).
-
Solvent and Catalyst: Add a suitable solvent such as ethanol, methanol, or DMF. Add a catalytic amount of a base (e.g., morpholine, piperidine, or triethylamine, typically 0.1-0.2 equiv).
-
Reaction: Stir the mixture at the desired temperature (room temperature to 70°C) and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Two-Step Gewald Synthesis for Hindered Ketones
Step A: Synthesis of the α,β-Unsaturated Nitrile
-
In a flask, dissolve the hindered ketone (1.0 equiv) and the active methylene nitrile (1.0 equiv) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of base (e.g., piperidine).
-
Stir the reaction at a suitable temperature until the starting materials are consumed (monitor by TLC).
-
Isolate and purify the α,β-unsaturated nitrile intermediate.
Step B: Cyclization to the 2-Aminothiophene
-
Dissolve the purified α,β-unsaturated nitrile (1.0 equiv) and elemental sulfur (1.1 equiv) in a polar solvent (e.g., DMF).
-
Add a base (e.g., triethylamine, 1.0 equiv).
-
Heat the reaction mixture (e.g., 50-60°C) and monitor for completion.
-
Perform an aqueous work-up and purify the final 2-aminothiophene product by recrystallization or chromatography.
Visualizations
Caption: The three main stages of the Gewald 2-aminothiophene synthesis.
Caption: A troubleshooting workflow for low yields in Gewald synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 7. figshare.com [figshare.com]
- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. d-nb.info [d-nb.info]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Purification of Crude "Ethyl 3-amino-5-phenylthiophene-2-carboxylate"
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) regarding the purification of crude "Ethyl 3-amino-5-phenylthiophene-2-carboxylate".
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude "this compound" synthesized via the Gewald reaction?
A1: Crude products from the Gewald reaction may contain unreacted starting materials such as the ketone (acetophenone derivative), ethyl cyanoacetate, and elemental sulfur.[1][2] Additionally, intermediates of the reaction, like the stable Knoevenagel condensation product, can also be present as impurities.[1] Side products from undesired reactions may also contaminate the final product.
Q2: What is the recommended first step for purifying the crude product?
A2: A common and effective initial purification step is recrystallization, often from ethanol.[3][4][5] This technique is particularly useful for removing less soluble impurities and can significantly improve the purity of the target compound. For more challenging separations, column chromatography is recommended.[6]
Q3: What are the key physical properties of "this compound" that are relevant for its purification?
A3: Key physical properties for purification include its melting point and solubility. While the exact solubility in various solvents is not extensively documented in the provided search results, its recrystallization from ethanol suggests good solubility in hot ethanol and lower solubility at room temperature. The reported melting point ranges from 117-120°C to 119.0-128.0°C.[7][8]
Q4: My purified product has a brownish or yellowish color. Is this normal?
A4: The color of related aminothiophene compounds is often described as white, cream, yellow, or brown crystals.[3] A brown or yellow color in your purified "this compound" may not necessarily indicate a significant impurity, but achieving a lighter color through further purification is often a goal. If the melting point is sharp and within the expected range, the color may be inherent to the compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after recrystallization | The compound is too soluble in the chosen solvent even at low temperatures. | Try a different solvent or a solvent mixture. For instance, if ethanol results in low recovery, a mixture of ethanol and water could be tested. |
| Oily product instead of crystals | Presence of impurities that lower the melting point or prevent crystallization. | Attempt to purify a small sample by column chromatography to remove the impurities. The purified fractions can then be crystallized. |
| Broad melting point range after purification | The product is still impure. | Repeat the recrystallization process. If this does not improve the melting point range, use column chromatography for a more efficient separation.[6] |
| Multiple spots on Thin Layer Chromatography (TLC) after purification | The chosen purification method was not effective for the present impurities. | If recrystallization was used, switch to column chromatography. If column chromatography was used, optimize the eluent system to achieve better separation. A common eluent system for similar compounds is a mixture of n-hexane and ethyl acetate.[6] |
Experimental Protocols
Recrystallization from Ethanol
-
Dissolution: In a fume hood, transfer the crude "this compound" to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The product should start to crystallize. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.
Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel (e.g., Merck Kieselgel 60, 0.040-0.063 mm) in the initial eluent (e.g., n-hexane).[6] Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent like n-hexane and gradually increase the polarity by adding ethyl acetate. A common starting eluent ratio is 10:1 n-hexane:ethyl acetate.[6] The polarity can be increased as needed to elute the target compound.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Final Product: The resulting solid can be further dried under vacuum.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Melting Point | 117-128 °C | [7][8] |
| Column Chromatography Eluent | n-hexane / ethyl acetate (e.g., 10:1) | [6] |
| Recrystallization Solvent | Ethanol | [3][4][5] |
Visualized Workflows
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. heteroletters.org [heteroletters.org]
- 7. Ethyl 2-amino-5-phenylthiophene-3-carboxylate, 97% 5 g | Request for Quote [thermofisher.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Optimizing reaction conditions for the synthesis of 2-aminothiophenes (base, solvent, temperature)
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2-aminothiophenes via the Gewald reaction.
Troubleshooting and FAQs
This section addresses common issues encountered during the Gewald synthesis, offering targeted solutions to improve reaction outcomes.
Q1: My reaction yield is very low or I'm recovering only starting materials. What should I check first?
A1: The most critical initial phase of the Gewald reaction is the Knoevenagel condensation between the carbonyl compound (ketone/aldehyde) and the active methylene nitrile.[1] If this step fails, the subsequent cyclization to form the thiophene ring cannot occur.
-
Verify Starting Material Quality: Ensure your carbonyl compound is free from impurities and the active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) has not degraded.
-
Confirm Initial Condensation: Run a small-scale control reaction with only the carbonyl compound, active methylene nitrile, and base. Monitor the formation of the α,β-unsaturated nitrile intermediate by TLC or LC-MS to confirm this first step is successful before adding sulfur.[1]
-
Check Your Base: The choice and amount of base are crucial for the initial condensation. Ensure the base is appropriate for your substrates and used in a sufficient quantity. For less reactive ketones, a stronger base might be necessary.[2]
Q2: I've confirmed the Knoevenagel condensation is working, but my 2-aminothiophene yield is still poor. What's the next step?
A2: If the initial condensation is successful, the problem likely lies in the sulfur addition and cyclization steps. Key parameters to investigate are temperature, solvent, and potential side reactions.[1]
-
Optimize Temperature: Temperature affects the rate of sulfur addition and cyclization. While some reactions work at room temperature, others require heating (e.g., 40-70 °C).[1][2] A temperature that is too low can lead to a sluggish reaction, while excessive heat may promote side product formation. It is recommended to screen a range of temperatures to find the optimum for your specific substrates.[1]
-
Select the Right Solvent: Polar solvents like ethanol, methanol, or DMF are commonly used as they can improve the solubility of elemental sulfur and facilitate the reaction.[1][2]
-
Minimize Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired thiophene formation.[1][3] This side reaction is highly dependent on the reaction conditions. Adjusting the temperature or the rate of reagent addition can help minimize its occurrence.[1]
Q3: How does my choice of base impact the reaction, and what are the best options?
A3: The base is critical, as it catalyzes the initial condensation and can also activate the elemental sulfur.[2]
-
Common Amine Bases: Morpholine is often highly effective because it can help dissolve sulfur by forming reactive polysulfide intermediates.[1] Piperidine and triethylamine are also widely used.[1][2] The optimal base is often substrate-dependent.
-
Catalytic vs. Stoichiometric: While stoichiometric amounts of base are sometimes used, recent methods have shown that truly catalytic amounts (e.g., 10-20 mol%) can be highly effective, leading to cleaner reactions and simpler workups.[4][5]
-
Alternative Catalysts: For a greener approach, catalysts like L-proline or solid-supported bases (e.g., KF-Alumina) have been successfully employed.[6][7]
Q4: I'm having difficulty purifying my product. What are the recommended procedures?
A4: Purification can often be achieved through recrystallization or column chromatography.
-
Recrystallization: This is the most common and effective method for solid products. Typical solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2]
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a standard approach.[2]
-
Initial Washes: Before purification, washing the crude product with water can remove inorganic salts, and a wash with a non-polar solvent like hexanes can remove non-polar impurities.[2]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the effect of base, solvent, and temperature on the Gewald reaction, based on a model reaction of cyclohexanone, malononitrile, and sulfur.
Table 1: Effect of Base on Product Yield Reaction conditions: Cyclohexanone (1 equiv), Malononitrile (1 equiv), Sulfur (1 equiv), 20 mol% catalyst, EtOH/H₂O (9:1), 100 °C.
| Catalyst (Base) | Time (min) | Yield (%) |
| Piperidinium Borate | 20 | 96 |
| Pyrrolidinium Borate | 30 | 92 |
| Morpholinium Borate | 35 | 90 |
| No Catalyst | 24 hours | No Reaction |
(Data adapted from Gavali, K. D., & Chaturbhuj, G. U. (2023). SynOpen, 7, 674–679.)[4]
Table 2: Effect of Solvent on Product Yield Reaction conditions: Cyclohexanone (1 equiv), Malononitrile (1 equiv), Sulfur (1 equiv), Piperidinium Borate (20 mol%), 100 °C, 25 min.
| Solvent | Yield (%) |
| EtOH/H₂O (9:1) | 96 |
| H₂O | 85 |
| EtOH | 90 |
| CH₃CN | 82 |
| Toluene | 70 |
(Data adapted from Gavali, K. D., & Chaturbhuj, G. U. (2023). SynOpen, 7, 674–679.)[4]
Table 3: Effect of Temperature on Product Yield Reaction conditions: Cyclohexanone (1 equiv), Malononitrile (1 equiv), Sulfur (1 equiv), Piperidinium Borate (20 mol%), EtOH/H₂O (9:1).
| Temperature (°C) | Time | Yield (%) |
| Room Temp | 24 hours | Traces |
| 70 | 3 hours | 84 |
| 100 | 25 min | 96 |
(Data adapted from Gavali, K. D., & Chaturbhuj, G. U. (2023). SynOpen, 7, 674–679.)[4]
Visualized Workflows and Logic
The following diagrams illustrate the general experimental workflow and a troubleshooting guide for the Gewald synthesis.
Caption: General experimental workflow for the one-pot Gewald synthesis.
Caption: Troubleshooting flowchart for low yield in the Gewald synthesis.
Experimental Protocols
Protocol 1: General One-Pot Synthesis via Conventional Heating
This protocol provides a general guideline and may require optimization for specific substrates.
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol, 1.0 equiv), the active methylene compound (e.g., malononitrile, 10 mmol, 1.0 equiv), and elemental sulfur (12 mmol, 1.2 equiv).[2]
-
Solvent Addition: Add a suitable polar solvent, such as ethanol or methanol (20-30 mL).[2]
-
Base Addition: Add a catalytic amount of a suitable base (e.g., morpholine or triethylamine, 1-2 mmol, 10-20 mol%).[2]
-
Reaction: Stir the reaction mixture at the optimized temperature (e.g., 40-50 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can range from 2 to 12 hours.[2][6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the solid by filtration and wash it with cold ethanol.[6] If no precipitate forms, pour the reaction mixture into ice-water and stir until a solid forms, then collect it by filtration.[6]
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.[6]
-
Characterization: Confirm the structure of the final product using appropriate spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).
Protocol 2: Microwave-Assisted Synthesis on a Solid Support
This method is an environmentally friendly alternative that can significantly reduce reaction times.[6]
-
Preparation: In a mortar and pestle, thoroughly mix the ketone (1.0 equiv), active methylene nitrile (1.0 equiv), elemental sulfur (1.2 equiv), and a solid support like KF-Alumina.[6]
-
Reaction: Transfer the mixture to a microwave-safe reaction vessel. Place the vessel in a microwave reactor and irradiate at 100-150W for a short period, typically 5-20 minutes.[6]
-
Extraction: After cooling, extract the product from the solid support using a suitable solvent like ethyl acetate or dichloromethane.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization as described in Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
Technical Support Center: Troubleshooting the Knoevenagel Condensation in the Gewald Reaction
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing the Gewald reaction for the synthesis of 2-aminothiophenes. The following troubleshooting guides and frequently asked questions (FAQs) focus specifically on the critical initial step: the Knoevenagel condensation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Knoevenagel condensation in the Gewald reaction?
The Knoevenagel condensation is the essential first step in the Gewald reaction sequence.[1][2] It involves a base-catalyzed condensation between a carbonyl compound (an aldehyde or ketone) and an active methylene compound (such as an α-cyanoester or malononitrile).[3] This step forms a crucial α,β-unsaturated nitrile intermediate, which then reacts with elemental sulfur in the subsequent cyclization phase to form the final 2-aminothiophene product.[4][5] If the Knoevenagel condensation fails or is inefficient, the overall Gewald reaction cannot proceed to completion.
Q2: My Gewald reaction has a very low yield or is not working at all. Where should I start troubleshooting?
The most critical point to investigate is the initial Knoevenagel condensation.[6] Failure at this stage is a common reason for low or no product yield. Begin by verifying the quality of your starting materials, as impurities in the ketone/aldehyde or degradation of the active methylene nitrile can halt the reaction.[6] It is also beneficial to run a small-scale control reaction with only the carbonyl compound, the active methylene nitrile, and the base, monitoring for the formation of the condensed intermediate by TLC or LC-MS before adding sulfur.[6]
Q3: How does the choice of base impact the Knoevenagel condensation step?
The base is a crucial catalyst for the Knoevenagel condensation.[7] Weakly basic amines are typically used to facilitate deprotonation of the active methylene compound without causing self-condensation of the aldehyde or ketone.[3][8]
-
Secondary amines like piperidine and morpholine are highly effective and commonly used.
-
Tertiary amines such as triethylamine are also frequently employed.[7]
-
For less reactive ketones, a stronger base may be necessary to achieve a reasonable reaction rate.[7]
-
Inorganic bases like sodium bicarbonate (NaHCO₃) have been used successfully, sometimes in a two-phase system (THF/water), which can help suppress the formation of byproducts.[9]
Q4: What are the common byproducts related to the Knoevenagel step, and how can they be minimized?
A primary side reaction is the dimerization or polymerization of the α,β-unsaturated nitrile intermediate. This is more likely to occur under certain reaction conditions. To minimize this, you can try adjusting the temperature, changing the solvent, or modifying the rate at which reagents are added. In some cases, switching from organic amine bases to an inorganic base like NaHCO₃ in a THF/water solvent system has been shown to significantly reduce dimer formation.[9]
Q5: When should I use a two-step procedure instead of a one-pot Gewald reaction?
A two-step procedure, where the α,β-unsaturated nitrile from the Knoevenagel condensation is first synthesized and isolated before reacting with sulfur and base, is often preferred for less reactive or sterically hindered ketones. While the one-pot method is well-established, the two-step approach can lead to higher overall yields for challenging substrates by allowing for the optimization of each step independently.[9][10]
Troubleshooting Guide: Knoevenagel Condensation Issues
Issue 1: Low or No Yield of the Desired 2-Aminothiophene Product
This is the most common problem and often points to an inefficient Knoevenagel condensation.
Possible Cause 1.1: Ineffective Base Catalysis The selection and amount of the base are critical for promoting the initial condensation.
-
Solution: Screen several bases to find the optimal catalyst for your specific substrates. For ketones that are less reactive, a stronger base might be required.[7] Consider using piperidinium borate, which has been shown to be an effective recyclable catalyst.[11]
Table 1: Base Selection for Knoevenagel Condensation
| Base | Type | Typical Use Case / Notes |
| Piperidine, Morpholine | Secondary Amine | Highly effective for a wide range of substrates. |
| Triethylamine (TEA) | Tertiary Amine | Commonly used, effective base.[7] |
| Sodium Bicarbonate (NaHCO₃) | Inorganic Base | Used in THF/water; can suppress dimer byproduct formation.[9] |
| Piperidinium Borate | Conjugate Acid-Base Pair | Acts as a recyclable catalyst, providing excellent yields.[11] |
Possible Cause 1.2: Inhibition by Water The Knoevenagel condensation produces water, which can inhibit the reaction's progress.[7]
-
Solution: Remove water as it forms. This can be achieved by using a Dean-Stark apparatus during the reaction.[7] Alternatively, chemical desiccants can be employed. A combination of hexamethyldisilazane (HMDS) and acetic acid serves as both a catalyst and a dehydrating agent.[9][12]
Possible Cause 1.3: Suboptimal Solvent or Temperature The reaction environment significantly affects reaction rates and the solubility of reagents, including elemental sulfur.
-
Solution: Optimize the solvent and temperature. Polar solvents generally improve the solubility and reactivity of sulfur. A temperature screening (e.g., room temperature, 45°C, 60°C) is recommended, as excessive heat can lead to side reactions while low temperatures may cause the reaction to be sluggish.[7]
Table 2: Solvent and Temperature Optimization in the Gewald Reaction
| Solvent | Polarity | Typical Temperature Range | Notes |
| Ethanol, Methanol | Polar Protic | Room Temp. to 60°C | Good for sulfur solubility; commonly used.[7][13] |
| Dimethylformamide (DMF) | Polar Aprotic | Room Temp. to 60°C | Enhances reactivity but can be harder to remove.[7] |
| Tetrahydrofuran (THF) | Polar Aprotic | 35°C to 40°C | Identified as showing high reactivity and selectivity.[9] |
Possible Cause 1.4: Steric Hindrance Sterically hindered ketones may react slowly or not at all in a one-pot setup.
-
Solution: Employ a two-step procedure. First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, and then react it with sulfur and base in a separate step. Microwave-assisted synthesis has also been shown to improve yields and shorten reaction times for these challenging substrates.[1][7]
Workflow and Logic Diagrams
Caption: The Gewald reaction sequence, initiated by a Knoevenagel condensation.
Caption: A troubleshooting workflow for diagnosing low-yield Gewald reactions.
Caption: Decision logic for choosing between a one-pot or two-step Gewald synthesis.
Experimental Protocols
Protocol 1: General One-Pot Gewald Synthesis [14]
-
To a round-bottom flask equipped with a magnetic stirrer and condenser, add the ketone/aldehyde (1.0 equiv.), the active methylene nitrile (1.0 equiv.), elemental sulfur (1.1 equiv.), and a suitable solvent (e.g., ethanol, 3-5 mL per mmol of ketone).
-
Begin stirring the mixture.
-
Add the base (e.g., morpholine, 0.5-1.0 equiv.) dropwise to the suspension.
-
Heat the reaction mixture to a temperature between 40-60°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, pour the reaction mixture into ice-water and stir. Collect the resulting solid by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).[7]
Protocol 2: Two-Step Procedure - Knoevenagel Condensation using HMDS/Acetic Acid [9]
Caution: The addition of HMDS to acetic acid is highly exothermic.
-
In a flask, slowly add hexamethyldisilazane (HMDS, 1.2 equiv.) to acetic acid (0.67 mL per mmol of ketone) while maintaining the internal temperature below 74°C.
-
In a separate reaction flask, dissolve the ketone (1.0 equiv.) and malononitrile (2.0 equiv.) in acetic acid (0.33 mL per mmol of ketone).
-
Add the prepared HMDS/acetic acid mixture to the solution of the ketone and malononitrile.
-
Heat the reaction to 65°C and monitor for completion by TLC.
-
Once complete, cool the mixture and isolate the α,β-unsaturated nitrile intermediate, typically through crystallization or extraction.
Protocol 3: Two-Step Procedure - Thiophene Formation with Inorganic Base [9]
-
In a reaction flask, suspend the isolated α,β-unsaturated nitrile intermediate (from Protocol 2, 1.0 equiv.) and elemental sulfur (1.2 equiv.) in tetrahydrofuran (THF).
-
Prepare a solution of sodium bicarbonate (NaHCO₃, 1.0 equiv.) in water.
-
Slowly add the aqueous NaHCO₃ solution to the stirring THF suspension. The reaction is often mildly exothermic.
-
Maintain the reaction temperature between 35-40°C to minimize byproduct formation.
-
Monitor the reaction for completion by TLC.
-
Upon completion, isolate the 2-aminothiophene product, for example, by crystallization from a THF/EtOH/water mixture.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald_reaction [chemeurope.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing Dimerization and Polymerization in Thiophene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to dimerization and polymerization during thiophene synthesis. Our aim is to help you optimize your reaction conditions to achieve higher yields of your desired products while minimizing unwanted side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
General Issues
Q1: My reaction is producing a significant amount of insoluble material. What is likely happening?
A1: The formation of insoluble material is a strong indicator of excessive polymerization, leading to the creation of polythiophenes. These long-chain conjugated polymers are often insoluble in common organic solvents. This issue can arise in various thiophene coupling reactions, including Stille, Suzuki, Kumada, and oxidative polymerizations.
Troubleshooting Steps:
-
Lower Reaction Temperature: High temperatures can accelerate polymerization. Reducing the temperature may help control the reaction rate and favor the desired product.[1]
-
Reduce Reaction Time: Monitor your reaction closely and stop it as soon as the starting material is consumed to prevent the propagation of polymer chains.
-
Adjust Monomer/Catalyst Ratio: A higher catalyst loading can sometimes lead to uncontrolled polymerization. Conversely, in some chain-growth polymerizations, the ratio is critical for controlling molecular weight.[2][3]
-
Change Solvent: The solubility of the growing oligomers and polymers plays a crucial role. A solvent in which the desired product is soluble but the polymer is not may help, but a solvent that keeps the growing chains in solution for too long can lead to higher molecular weight polymers.[1]
Suzuki-Miyaura Coupling
Q2: I'm observing significant homocoupling of my thiophene boronic acid in my Suzuki-Miyaura reaction. How can I minimize this?
A2: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings. It is often promoted by the presence of oxygen and can be catalyzed by Pd(II) species.[4][5]
Troubleshooting Steps:
-
Ensure Anaerobic Conditions: Thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen levels.[4]
-
Use a Pd(0) Catalyst Source: Pd(II) precursors can directly promote homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ can mitigate this. If you must use a Pd(II) source, consider adding a mild reducing agent.[4]
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, which disfavors homocoupling.[4]
-
Optimize the Base: The choice of base is critical. Weaker inorganic bases are sometimes preferred to minimize homocoupling.[6]
Q3: My Suzuki-Miyaura coupling reaction has a low yield or is not proceeding. What are the common causes?
A3: Low or no yield can be due to several factors, including catalyst deactivation, issues with the reagents, or suboptimal reaction conditions.[7]
Troubleshooting Steps:
-
Check for Protodeboronation: Thiophene boronic acids can be unstable and undergo protodeboronation (replacement of the boron group with hydrogen). Consider using more stable boronic esters (e.g., pinacol esters).[7]
-
Catalyst and Ligand Choice: Ensure you are using an appropriate palladium catalyst and ligand. Bulky, electron-rich phosphine ligands can be effective for challenging couplings.[8]
-
Solvent and Base Compatibility: The solvent and base system must be compatible and appropriate for your specific substrates. An unsuitable combination can lead to poor solubility and slow reaction rates.[7][9]
Stille Coupling
Q4: My Stille coupling reaction is resulting in a mixture of oligomers with a broad molecular weight distribution. How can I achieve a more defined product?
A4: Controlling the molecular weight in Stille polycondensation can be challenging. The step-growth nature of the polymerization can lead to a distribution of chain lengths.[10]
Troubleshooting Steps:
-
Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can help limit the extent of polymerization.[10]
-
Monomer Stoichiometry: Ensure precise control over the stoichiometry of your dihalide and distannane monomers. Any deviation from a 1:1 ratio will limit the achievable molecular weight.
-
Catalyst System: The choice of palladium catalyst and ligand can influence the polymerization. Some catalyst systems offer better control over the reaction.[11]
Q5: I am concerned about the toxicity of the organotin reagents used in my Stille coupling. Are there any precautions or alternatives?
A5: Organotin compounds are indeed toxic and require careful handling.[12]
Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Quench any residual organotin reagents before workup and disposal.
Alternatives:
-
Suzuki-Miyaura Coupling: This is a popular alternative that uses less toxic organoboron reagents.[12]
-
Direct Arylation Polymerization (DArP): This method avoids the need for pre-functionalized organometallic reagents.[13]
Kumada Catalyst-Transfer Polycondensation (KCTP)
Q6: I am having trouble initiating my Kumada catalyst-transfer polycondensation. What could be the issue?
A6: The initiation of KCTP is a critical step that can be influenced by the initiator and the catalyst precursor.
Troubleshooting Steps:
-
Initiator Choice: The functional group on the aryl halide initiator plays a crucial role. Some initiators are more effective than others at generating the active catalyst complex.[14]
-
Catalyst Generation: Using an air-stable precursor like Ni(PPh₃)₂Cl₂ to generate the active Ni(PPh₃)₄ catalyst in situ can be an effective method.[14]
-
Monomer Purity: Ensure your thiophene monomer is pure, as impurities can interfere with the Grignard formation and the polymerization.
Direct Arylation Polymerization (DArP)
Q7: My Direct Arylation Polymerization is giving low molecular weight polymers. What are the limiting factors?
A7: Achieving high molecular weights in DArP can be limited by side reactions such as dehalogenation of the chain ends.[13]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Carefully screen reaction parameters such as catalyst, ligand, base, solvent, and temperature to find the optimal conditions for your specific monomers.
-
Monomer Design: The reactivity and selectivity of the C-H bond are critical. In some cases, modifying the monomer, for example, through chlorination, can lead to more efficient polymerization and higher molecular weight polymers.[15]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key quantitative data from the literature to guide the optimization of your thiophene synthesis.
Table 1: Influence of Monomer-to-Oxidant Ratio on Bithiophene Polymerization
| Monomer:FeCl₃ Ratio | Observation | Reference |
| 30:1 | Optimal for obtaining PBT nanowires | [1] |
| Sub-stoichiometric | Severely decreased yields and molecular weight | [1] |
Table 2: Effect of Reaction Temperature on Bithiophene Polymerization
| Temperature | Observation | Reference |
| 50 °C | Better morphology and yield for PBT nanowires | [1] |
| Lower Temperatures | Can improve polydispersity at the cost of a slight reduction in yield | [1] |
Experimental Protocols
Protocol 1: Minimizing Homocoupling in Suzuki-Miyaura Cross-Coupling[4]
This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction designed to minimize the homocoupling of the boronic acid.
Materials:
-
Aryl or alkyl halide (1.0 equiv)
-
Thiophene boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (argon or nitrogen).
-
Solvent Degassing: Degas the chosen solvent by sparging with argon or nitrogen for at least 30 minutes or by performing three freeze-pump-thaw cycles.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add the aryl halide, the base, and the palladium catalyst. Add the degassed solvent via syringe.
-
Reagent Addition: In a separate flask, dissolve the thiophene boronic acid/ester in a minimal amount of degassed solvent. Add this solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Purification of Polythiophenes by Soxhlet Extraction[1]
This protocol is used to remove catalyst residues and low molecular weight oligomers from a synthesized polythiophene.
Materials:
-
Crude polythiophene
-
Soxhlet apparatus
-
Cellulose thimble
-
Solvents of increasing polarity (e.g., methanol, hexane, chloroform)
Procedure:
-
Sample Preparation: Place the crude polymer in a cellulose thimble and insert it into the Soxhlet extractor.
-
Methanol Wash: Fill the boiling flask with methanol and perform the extraction for 12-24 hours to remove catalyst residues and very small oligomers.
-
Hexane Wash: Replace the methanol with hexane and continue the extraction for another 12-24 hours to remove short-chain, soluble oligomers.
-
Chloroform Extraction: Replace the hexane with chloroform (or another solvent in which the desired polymer is soluble) to extract the polymer of the desired molecular weight, leaving behind any insoluble, cross-linked material in the thimble.
-
Polymer Recovery: Collect the chloroform solution and precipitate the polymer by adding it to a non-solvent like methanol.
-
Drying: Collect the purified polymer by filtration and dry it under vacuum.
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki-Miyaura reactions.
Caption: General workflow for controlling excessive polymerization in thiophene synthesis.
Caption: Decision-making diagram for selecting a thiophene coupling methodology.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Stille Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of Substituted Thiophenes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of substituted thiophenes via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for recrystallizing a new substituted thiophene?
A1: The choice of solvent is critical and depends on the polarity of your specific thiophene derivative. A good starting point is to test a range of solvents with varying polarities. For solid 2-aminothiophenes, common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1] For thiophene carboxamide derivatives, ethanol, isopropanol, and ethyl acetate/hexane mixtures have been shown to be effective.[2] Thiophenecarboxylic acids can sometimes be recrystallized from water.[3] A general rule of thumb is that solvents containing functional groups similar to the compound being purified are often good solubilizers.[4]
Q2: My substituted thiophene separated as an oil instead of crystals. What should I do?
A2: This phenomenon, known as "oiling out," occurs when the compound's melting point is lower than the boiling point of the solvent or when the compound is significantly impure.[5] To resolve this, you can try warming the flask to redissolve the oil, adding a small amount of additional "good" solvent, and allowing the solution to cool much more slowly.[5] Leaving the hot solution on a cooling hot plate can facilitate slow cooling.[5] If working with a mixed solvent system, adding more of the solvent in which the compound is more soluble can help.[6]
Q3: Can I use recrystallization if my purified thiophene derivative is an oil at room temperature?
A3: Yes, recrystallization can be adapted for oils, typically using a two-solvent system. First, dissolve the oil in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy (turbid). Slow cooling of this turbid solution can induce crystallization. Seeding with a pure crystal, if available, can also be beneficial.[2]
Q4: What are some common impurities found in thiophene syntheses and can they be removed by recrystallization?
A4: Impurities depend on the synthetic route. For instance, in the synthesis of thiophene carboxamides, common impurities include unreacted starting materials like thiophene carboxylic acid or the amine, as well as coupling reagents.[2] In the Gewald synthesis of 2-aminothiophenes, impurities can arise from side reactions or unreacted starting materials like the initial ketone, active methylene nitrile, and elemental sulfur.[1][7][8] Many of these impurities can be removed by recrystallization, as they will have different solubility profiles than the desired product. A preliminary aqueous workup (e.g., washing with dilute acid or base) can remove acidic or basic impurities before recrystallization.[2]
Troubleshooting Guides
Problem 1: No crystals form after cooling the solution.
-
Question: I've cooled my solution to room temperature and then in an ice bath, but no crystals have formed. What's wrong?
-
Answer: This is a common issue that can arise from two main causes: the solution is not sufficiently saturated, or nucleation has not occurred.[2]
-
Solution Not Saturated: This is the most frequent cause.[5] You may have used too much solvent. Gently heat the solution and evaporate some of the solvent to increase the compound's concentration. Then, allow it to cool again.[2][5]
-
Nucleation Failure (Supersaturation): The solution may be supersaturated.[9] To induce crystallization, try scratching the inside of the flask at the surface of the solution with a glass rod.[9] The tiny scratches on the glass provide a surface for crystals to begin forming. Alternatively, if you have a small amount of the pure solid, add a "seed crystal" to the solution to initiate crystallization.[2][9]
-
Problem 2: The recovery of my purified thiophene is very low.
-
Question: After filtration, I have very little product. Where did my compound go?
-
Answer: A low yield (e.g., less than 20%) can happen for several reasons.[6]
-
Too Much Solvent: Using an excessive amount of solvent during dissolution is a primary cause of low recovery, as a significant amount of the product will remain in the mother liquor.[6][9] Use the minimum amount of hot solvent required to fully dissolve the compound.[2][9]
-
Washing with a Room-Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.[9] Always use a minimal amount of ice-cold solvent for washing.[2][9]
-
Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, the product might have crystallized prematurely in the filter funnel. To prevent this, ensure the funnel and receiving flask are pre-heated.[2]
-
Problem 3: The crystals are colored, but the pure compound should be colorless.
-
Question: My final crystals have a colored tint. How do I remove colored impurities?
-
Answer: Colored impurities can often be adsorbed by activated charcoal.
-
Procedure: After dissolving your crude thiophene derivative in the hot solvent, cool the solution slightly so it is no longer boiling and add a very small amount of activated charcoal (e.g., enough to cover the tip of a spatula).[10] Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the charcoal. Remove the charcoal from the hot solution via gravity filtration (hot filtration). Then, allow the purified filtrate to cool and crystallize.[10] Be aware that using too much charcoal can adsorb your desired product, leading to a lower yield.[6]
-
Data Presentation
The following table provides illustrative data on the purification of a hypothetical thiophene carboxamide derivative to compare the effectiveness of different recrystallization solvents.[2]
| Recrystallization Solvent | Crude Amount (g) | Purified Yield (g) | Recovery (%) | Purity (by HPLC, %) |
| Ethanol | 2.0 | 1.6 | 80 | 99.2 |
| Isopropanol | 2.0 | 1.5 | 75 | 98.8 |
| Ethyl Acetate/Hexane | 2.0 | 1.7 | 85 | 99.5 |
Experimental Protocols
General Protocol for Recrystallization of a Solid Substituted Thiophene
This protocol describes a general single-solvent recrystallization procedure.
Materials:
-
Crude solid substituted thiophene
-
Recrystallization solvent(s)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Glass stirring rod
Procedure:
-
Solvent Selection: Test the solubility of a small amount of the crude product in various potential solvents in a test tube. An ideal solvent will dissolve the thiophene derivative when hot but not at room temperature.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring to dissolve the solid.[2] Continue adding small portions of hot solvent until the compound is fully dissolved. Avoid adding a large excess of solvent.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Pre-heat the funnel and receiving flask to prevent premature crystallization.[2]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.[2] Rapid cooling can trap impurities.[11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Buchner funnel.[2]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any impurities adhering to the crystal surfaces.[2][9]
-
Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass. For more thorough drying, a vacuum oven can be used.[2]
Visualizations
Caption: General experimental workflow for the recrystallization of substituted thiophenes.
Caption: Decision tree for troubleshooting when no crystals form during recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting the Gewald Reaction
This guide provides researchers, scientists, and drug development professionals with targeted solutions for common issues encountered during the Gewald synthesis of 2-aminothiophenes, with a specific focus on overcoming poor sulfur solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my elemental sulfur not dissolving in the reaction mixture?
Poor solubility of elemental sulfur is a frequent challenge in the Gewald reaction and can lead to low or no product yield. Several factors can contribute to this issue:
-
Inappropriate Solvent Choice: Elemental sulfur (in its common S₈ crown form) is nonpolar and thus has low solubility in many common polar organic solvents at room temperature.[1] Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are generally used because they enhance the overall reaction, but sulfur's solubility in them remains limited.[2]
-
Suboptimal Temperature: The solubility of sulfur is highly dependent on temperature. Reactions run at room temperature may not achieve sufficient sulfur concentration.[3]
-
Incorrect Base Selection: The base does more than just catalyze the initial condensation; it can also play a role in activating and dissolving the sulfur. Secondary amines like morpholine are often highly effective as they can react with sulfur to form polysulfides, which are more reactive and soluble intermediates.[3][4][5][6]
-
Physical Form of Sulfur: The particle size and surface area of the sulfur powder are critical. Large sulfur chunks or coarse powder will dissolve much more slowly than a fine, homogenous powder, effectively limiting its availability for the reaction.
Q2: What are the best practices for dissolving sulfur effectively?
To enhance sulfur solubility and ensure its availability for the reaction, consider the following strategies:
-
Solvent Selection: While polar solvents are common, referencing solubility data can guide your choice. Toluene and benzene show higher solubility for sulfur but may not be suitable for all reaction conditions.[7] For commonly used polar solvents, slight heating is often necessary.
-
Temperature Control: Gently heating the reaction mixture to between 40-60°C can significantly improve the rate and extent of sulfur dissolution without promoting unwanted side reactions.[2]
-
Use of Fine Powder: It is highly recommended to use finely powdered sulfur. If you only have rock or lump sulfur, grinding it into a fine, consistent powder using a mortar and pestle before addition is a crucial step. This increases the surface area available for dissolution.
-
Stirring and Agitation: Ensure vigorous and constant stirring. This prevents the sulfur powder from settling at the bottom of the flask and increases its contact with the solvent.
-
Base-Assisted Dissolution: The use of morpholine as a base is particularly advantageous due to its ability to aid in dissolving sulfur.[3]
Q3: How can I visually confirm if the sulfur has dissolved or reacted?
Initially, the reaction mixture will be a slurry with visible yellow sulfur particles suspended in the solvent. As the sulfur dissolves and reacts, especially in the presence of an amine base in solvents like DMF, you may observe a color change. Solutions can turn green, blue, or red, which can indicate the formation of polysulfide radical anions and other reactive sulfur species.[8] Complete dissolution is marked by the absence of solid yellow particles in the reaction flask.
Q4: What side reactions can occur if sulfur solubility is poor?
If sulfur is not available to react with the Knoevenagel condensation product, this intermediate can undergo dimerization.[9] This leads to the formation of a byproduct and consumes the starting materials, resulting in a significantly lower yield of the desired 2-aminothiophene. In some cases, this dimerization can be the dominant reaction pathway.[9]
Data Presentation
Table 1: Solubility of Elemental Sulfur in Common Organic Solvents
The following table summarizes the solubility of elemental sulfur (orthorhombic α-S₈) in various organic solvents at 25°C, which can help in selecting an appropriate solvent system.
| Solvent | Formula | Solubility ( g/100g solvent) |
| Methanol | CH₃OH | 0.003 |
| Ethanol | C₂H₅OH | 0.007 |
| Acetone | (CH₃)₂CO | 0.008 |
| Dimethylformamide (DMF) | C₃H₇NO | 0.019 |
| Diethyl Ether | (C₂H₅)₂O | 0.181 |
| n-Hexane | C₆H₁₄ | 0.400 |
| Cyclohexane | C₆H₁₂ | 1.185 |
| Toluene | C₇H₈ | 2.070 |
| Benzene | C₆H₆ | 2.093 |
| Carbon Disulfide | CS₂ | 34.760 |
Data sourced from Sciencemadness.org
Diagrams and Visualizations
Caption: Troubleshooting workflow for poor sulfur solubility in the Gewald reaction.
Caption: Logical relationship of components in the Gewald reaction.
Experimental Protocols
Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This one-pot procedure is a representative example of the Gewald reaction.
Materials:
-
Cyclohexanone (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental Sulfur (1.2 eq), finely powdered
-
Morpholine (0.2 eq)
-
Ethanol, absolute (approx. 3 mL per mmol of cyclohexanone)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and finely powdered elemental sulfur (1.2 eq).
-
Solvent and Catalyst: Add absolute ethanol (e.g., 20-30 mL for a 10 mmol scale reaction) followed by the base, morpholine (0.2 eq).[2]
-
Reaction Conditions: Begin vigorous stirring to ensure the sulfur remains suspended. Gently heat the mixture to 50-55°C using a heating mantle or oil bath. The solid sulfur should dissolve as the reaction progresses.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), typically for 2-4 hours. The disappearance of the starting materials will indicate the reaction is approaching completion.
-
Workup and Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Then, cool the flask in an ice bath for at least one hour to facilitate product precipitation.
-
Filtration: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying and Purification: Allow the product to air-dry completely. For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.[2][10]
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry, Melting Point).
References
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 6. figshare.com [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. ijpbs.com [ijpbs.com]
Technical Support Center: Efficient Gewald Synthesis of Aminothiophenes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient Gewald synthesis of aminothiophenes. Our aim is to address specific issues encountered during experiments to streamline your research and development processes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Gewald synthesis?
The Gewald reaction is a one-pot, multi-component synthesis that produces polysubstituted 2-aminothiophenes. The generally accepted mechanism involves three primary stages[1][2]:
-
Knoevenagel Condensation: A base catalyzes the condensation of an active methylene compound (e.g., α-cyanoester, malononitrile) with a carbonyl compound (ketone or aldehyde) to form an α,β-unsaturated nitrile intermediate.[1][2]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The precise mechanism of this step is intricate and may involve the formation of polysulfide intermediates.[1][2]
-
Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization, where the sulfur atom attacks the cyano group. This is followed by tautomerization to yield the stable 2-aminothiophene ring.[2][3]
Q2: What is the role of the base catalyst in the Gewald synthesis?
The base is a critical component, primarily acting as a catalyst for the initial Knoevenagel condensation.[1] Commonly employed bases include secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine. The selection of the base can significantly influence the reaction rate and overall yield. In some instances, the amine can also function as a nucleophile to activate the elemental sulfur.[1]
Q3: What are the typical starting materials for a Gewald synthesis?
The versatility of the Gewald reaction allows for a wide range of commercially available starting materials[1]:
-
Carbonyl Compounds: A broad selection of aldehydes and ketones can be utilized. However, sterically hindered ketones might necessitate modified reaction conditions.[1]
-
Active Methylene Compounds: These are compounds possessing a CH₂ group positioned between two electron-withdrawing groups. Common examples include ethyl cyanoacetate, malononitrile, and cyanoacetamide.[1]
-
Elemental Sulfur: This serves as the source of the sulfur atom for the thiophene ring.
Q4: Can the Gewald reaction be performed without a solvent?
Yes, solvent-free Gewald reactions have been successfully conducted, often employing techniques like high-speed ball milling or heating in a conventional oven.[3][4] These approaches offer advantages in terms of green chemistry and simplified workup procedures.[3]
Troubleshooting Guides
Low or No Product Yield
Issue: The reaction has resulted in a disappointingly low yield or no desired 2-aminothiophene product.
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel Condensation | - Base Selection: The choice of base is crucial. For less reactive ketones, a stronger or different class of base may be required. Consider screening bases such as piperidine, morpholine, or triethylamine.[1] - Water Removal: The condensation step generates water, which can impede the reaction. The use of a Dean-Stark apparatus or the addition of a dehydrating agent can be beneficial.[1] |
| Poor Sulfur Solubility or Reactivity | - Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally improve the solubility and reactivity of sulfur.[1] - Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can enhance sulfur's reactivity. However, be aware that excessive heat can lead to the formation of side products.[1] |
| Steric Hindrance | - Modified Protocols: For sterically hindered ketones, a two-step procedure may prove more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, and then react it with sulfur and a base in a subsequent step.[1] - Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to improve yields and shorten reaction times, particularly for challenging substrates.[1][2] |
| Incorrect Stoichiometry | - Reagent Purity: Ensure that all starting materials are pure and dry. - Accurate Measurement: Precisely measure all reagents according to the selected protocol.[1] |
Presence of Significant Byproducts
Issue: The reaction mixture contains a substantial amount of byproducts, complicating the purification process.
| Possible Byproduct | Mitigation Strategies |
| Unreacted Starting Materials | If the reaction has not reached completion, you will observe unreacted carbonyl and active methylene compounds. Troubleshooting: Increase the reaction time, optimize the temperature, or consider a more effective catalyst.[1] |
| Knoevenagel-Cope Intermediate | The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are slow. Troubleshooting: Ensure a sufficient amount of sulfur is present and that the reaction conditions (temperature, base) are appropriate for the cyclization step.[1] |
| Dimerization or Polymerization | Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization. Troubleshooting: Adjust the concentration of reactants, modify the rate of reagent addition, or change the solvent.[1] |
Data Presentation: Catalyst and Condition Optimization
The following tables summarize quantitative data on how various factors influence the Gewald synthesis.
Table 1: Effect of Different Base Catalysts on Yield
Reaction of cyclohexanone, malononitrile, and sulfur.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Pyrrolidinium borate | 20 | 100 | 25 | 92 | [5] |
| Piperidinium borate | 20 | 100 | 20 | 96 | [5] |
| Morpholinium borate | 20 | 100 | 30 | 90 | [5] |
| L-Proline | 10 | 60 | - | up to 84 | [6] |
| Pyrrolidine | 100 | 50 | 30 | 92 | [7] |
Table 2: Effect of Catalyst Loading on Yield
Reaction of cyclohexanone, malononitrile, and sulfur with Piperidinium borate catalyst at 100°C.
| Catalyst Loading (mol%) | Time (min) | Yield (%) | Reference |
| 0 | 24 h | 0 | [5] |
| 10 | 35 | 90 | [5] |
| 15 | 25 | 94 | [5] |
| 20 | 20 | 96 | [5] |
Table 3: Effect of Solvent on Yield
Model Gewald reaction using a piperidinium borate catalyst.
| Solvent | Time (min) | Yield (%) | Reference |
| Ethanol | 25 | 94 | [3] |
| Methanol | 30 | 92 | [3] |
| Water | 60 | 70 | [3] |
| Toluene | 120 | 40 | [3] |
| Dichloromethane | 120 | 55 | [3] |
| Acetonitrile | 45 | 85 | [3] |
| Tetrahydrofuran | 60 | 80 | [3] |
| 1,4-Dioxane | 60 | 75 | [3] |
| Ethanol:Water (9:1) | 25 | 96 | [5] |
Table 4: Comparison of Conventional Heating vs. Microwave Irradiation
KF-Alumina supported synthesis of 2-aminothiophenes.
| Substrates | Conventional Heating (Yield %, Time) | Microwave Irradiation (Yield %, Time) | Reference |
| Cyclohexanone, Ethyl Cyanoacetate | 89% (3.5 h) | 91% (6.0 min) | [8] |
| Cyclohexanone, Malononitrile | 91% (3.5 h) | 92% (6.0 min) | [8] |
| Cyclopentanone, Ethyl Cyanoacetate | 75% (3.5 h) | 85% (6.0 min) | [8] |
| Cyclopentanone, Malononitrile | 81% (3.5 h) | 86% (6.0 min) | [8] |
Experimental Protocols
Protocol 1: General Procedure for Gewald Synthesis (Conventional Heating)
This protocol outlines a typical one-pot synthesis using an amine base.
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.2 equiv)
-
Base catalyst (e.g., morpholine, piperidine, or triethylamine) (10-20 mol%)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound, the active methylene compound, and elemental sulfur.
-
Add the appropriate solvent.
-
Add the base catalyst to the mixture.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-water and stir. Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
-
Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).
Protocol 2: Microwave-Assisted Gewald Synthesis on a Solid Support
This method provides an environmentally friendly approach with significantly reduced reaction times.[2]
Materials:
-
Ketone (1.0 equiv)
-
Active methylene nitrile (1.0 equiv)
-
Elemental sulfur (1.2 equiv)
-
KF-Alumina solid support
-
Microwave reactor
Procedure:
-
In a mortar, thoroughly mix the ketone, active methylene nitrile, sulfur, and KF-Alumina.
-
Transfer the mixture to a microwave-safe reaction vessel.
-
Place the vessel in a microwave reactor and irradiate (e.g., at 100-150W) for a short duration (typically 5-20 minutes).[2]
-
After cooling, extract the product from the solid support using a suitable solvent like ethyl acetate or dichloromethane.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: The three main stages of the Gewald reaction mechanism.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
Validation & Comparative
A Comparative Analysis of Gewald Synthesis Modifications for Thiophene Derivatives
The Gewald synthesis, a cornerstone in heterocyclic chemistry since its discovery in the 1960s, provides a versatile and efficient route to highly substituted 2-aminothiophenes.[1][2][3][4] These compounds are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and dyes.[5][6][7] The classical one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[4][8] Over the decades, numerous modifications to the original protocol have been developed to improve yields, shorten reaction times, broaden the substrate scope, and enhance the environmental friendliness of the synthesis.[7][9] This guide presents a comparative analysis of prominent Gewald synthesis modifications, supported by experimental data and detailed protocols.
The Classical Gewald Synthesis and Its Variations
The original Gewald synthesis can be categorized into four main versions, primarily differing in the starting materials and the sequence of the reaction steps.[3] The most common approach is a one-pot synthesis where a ketone or aldehyde, an active methylene nitrile, and sulfur are reacted together with a base.[3] A key step in the mechanism is the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[4]
Modifications of the Gewald Synthesis
To address the limitations of the classical methods, such as long reaction times and the use of stoichiometric amounts of base, several modifications have been introduced. These include the use of alternative catalysts, microwave irradiation, and solid-phase synthesis.
Catalytic Modifications
A significant advancement in the Gewald synthesis is the use of catalytic amounts of various substances to promote the reaction, leading to more efficient and environmentally benign protocols.
-
Piperidinium Borate (Pip-borate): This conjugate acid-base pair has been effectively used in truly catalytic amounts for the synthesis of 2-aminothiophenes.[5] This modification offers excellent yields and the catalyst is recyclable.[5]
-
Sodium Aluminate (NaAlO2): As a cost-effective and recyclable solid base catalyst, NaAlO2 has been employed to facilitate the Gewald reaction under mild and environmentally friendly conditions.[10]
-
L-Proline: This organocatalyst has been utilized for an efficient one-pot synthesis of substituted 2-aminothiophenes.[8]
-
Ionic Liquids: These have been used as both solvent and catalyst, in some cases accelerated by microwave irradiation, offering advantages in terms of reaction rate and reusability.[1][9]
Microwave-Assisted Gewald Synthesis
Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the Gewald synthesis.[1][4] This technique provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts.
Solid-Supported Synthesis
Immobilizing one of the reactants on a solid support, such as a resin, facilitates product purification by simple filtration, making it amenable to high-throughput synthesis and the generation of compound libraries.[1][9]
Comparative Performance of Gewald Synthesis Modifications
The following tables summarize the performance of various Gewald synthesis modifications based on reported experimental data.
| Modification/Catalyst | Carbonyl Compound | Active Methylene Nitrile | Solvent | Time | Yield (%) | Reference |
| Classical (Morpholine) | Cyclohexanone | Malononitrile | Ethanol | 3 h | 85 | [3] |
| Piperidinium Borate | Cyclohexanone | Malononitrile | EtOH/H2O (9:1) | 20 min | 96 | [5] |
| NaAlO2 | Cyclohexanone | Ethyl Cyanoacetate | Ethanol | 2 h | 94 | [10] |
| L-Proline | Acetophenone | Malononitrile | Ethanol | 1 h | 92 | [8] |
| Microwave (TMG-lactate IL) | Cyclohexanone | Malononitrile | [TMG][Lac] | 5 min | 95 | [9] |
Table 1: Comparison of Gewald Synthesis Modifications for Cyclohexanone
| Modification/Catalyst | Carbonyl Compound | Active Methylene Nitrile | Solvent | Time | Yield (%) | Reference |
| Classical (Triethylamine) | Acetophenone | Ethyl Cyanoacetate | DMF | 12 h | 78 | [3] |
| Piperidinium Borate | Acetophenone | Malononitrile | EtOH/H2O (9:1) | 30 min | 91 | [5] |
| NaAlO2 | Acetophenone | Malononitrile | Ethanol | 3 h | 90 | [10] |
| L-Proline | Acetophenone | Malononitrile | Ethanol | 1 h | 92 | [8] |
Table 2: Comparison of Gewald Synthesis Modifications for Acetophenone
Experimental Protocols
General Procedure for the Piperidinium Borate Catalyzed Gewald Synthesis[5]
A mixture of the carbonyl compound (1 mmol), the active methylene nitrile (1 mmol), elemental sulfur (1 mmol), and piperidinium borate (20 mol%) in a 9:1 ethanol/water mixture (10 mL) is heated to 100 °C for the specified time. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solid product is filtered, washed with cold ethanol, and dried.
General Procedure for the Microwave-Assisted Gewald Synthesis in an Ionic Liquid[9]
A mixture of the carbonyl compound (1 mmol), the active methylene nitrile (1 mmol), and elemental sulfur (1.2 mmol) in the ionic liquid 1,1,3,3-tetramethylguanidine lactate ([TMG][Lac]) (2 mL) is subjected to microwave irradiation at a specified temperature and time. After cooling, the product is extracted with a suitable solvent (e.g., diethyl ether), and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.
Logical Workflow of Gewald Synthesis and Its Modifications
Caption: Workflow of Gewald synthesis and its modifications.
Conclusion
The modifications to the Gewald synthesis have significantly expanded its applicability and efficiency. Catalytic methods, particularly those employing recyclable catalysts like piperidinium borate and NaAlO2, offer greener and more economical alternatives to the classical procedure. Microwave-assisted synthesis provides a rapid route to 2-aminothiophenes, drastically reducing reaction times. The choice of a specific modification will depend on the substrate, desired scale, and available resources. For researchers and professionals in drug development, these optimized protocols are invaluable for the rapid synthesis of diverse libraries of thiophene-based compounds for biological screening.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
"Ethyl 3-amino-5-phenylthiophene-2-carboxylate" vs other thiophene derivatives in biological assays
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Within the vast realm of heterocyclic chemistry, thiophene derivatives have emerged as a privileged scaffold, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of Ethyl 3-amino-5-phenylthiophene-2-carboxylate and other key thiophene derivatives, summarizing their performance in various biological assays based on available experimental data.
The thiophene ring, a five-membered heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry, featuring in numerous FDA-approved drugs.[1][2] Its derivatives have been extensively explored for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4][5] This guide will delve into the biological performance of this compound and its analogs, offering a structured comparison with other notable thiophene derivatives to aid in the identification of promising lead compounds for further development.
Anticancer Activity: A Tale of Substitution and Potency
Thiophene derivatives have shown significant promise as anticancer agents, with their efficacy often dictated by the nature and position of substituents on the thiophene ring.
A study on novel thiophene analogues identified an amino-thiophene derivative, 15b , which exhibited significant growth inhibition of A2780 and A2780CP cancer cell lines with IC50 values of 12 ± 0.17 µM and 10 ± 0.15 µM, respectively.[6][7] In another study, 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(thiophen-3′-yl ethynyl) thiophene 5g demonstrated high potency, inhibiting the growth of various cancer cell lines with IC50 values in the range of 0.1–0.2 μM.[8] The presence of an ethynyl or ethenyl group at the 5-position of the 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)thiophene core was found to be essential for this high level of activity.[8]
Furthermore, thiophene carboxamide derivatives have been investigated as biomimetics of the anticancer drug Combretastatin A-4 (CA-4).[9] Compounds 2b and 2e from this series were identified as the most active against the Hep3B cancer cell line, with IC50 values of 5.46 µM and 12.58 µM, respectively.[9]
The following table summarizes the cytotoxic activities of selected thiophene derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Amino-thiophene derivative 15b | A2780 | 12 ± 0.17 | [6][7] |
| Amino-thiophene derivative 15b | A2780CP | 10 ± 0.15 | [6][7] |
| 2-Amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(thiophen-3′-yl ethynyl) thiophene 5g | L1210 (murine leukemia) | 0.21 | [8] |
| 2-Amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(thiophen-3′-yl ethynyl) thiophene 5g | FM3A (murine mammary carcinoma) | 0.13 | [8] |
| 2-Amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(thiophen-3′-yl ethynyl) thiophene 5g | Molt/4 (human T-lymphoblastoid) | 0.096 | [8] |
| 2-Amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(thiophen-3′-yl ethynyl) thiophene 5g | CEM (human T-lymphoblastoid) | 0.11 | [8] |
| 2-Amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(thiophen-3′-yl ethynyl) thiophene 5g | HeLa (human cervix carcinoma) | 0.20 | [8] |
| Thiophene carboxamide derivative 2b | Hep3B | 5.46 | [9] |
| Thiophene carboxamide derivative 2e | Hep3B | 12.58 | [9] |
| Pyridothienopyrimidine derivative 3a | HepG-2 | 1.17 | [10] |
| Pyridothienopyrimidine derivative 5a | HepG-2 | 2.01 | [10] |
| Pyridothienopyrimidine derivative 9b | HepG-2 | 1.83 | [10] |
| Pyridothienopyrimidine derivative 3a | MCF-7 | 2.19 | [10] |
| Pyridothienopyrimidine derivative 5a | MCF-7 | 2.79 | [10] |
| Pyridothienopyrimidine derivative 9b | MCF-7 | 2.54 | [10] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for a specified duration (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Antimicrobial Activity: A Broad Spectrum of Inhibition
Thiophene derivatives have also demonstrated significant potential as antimicrobial agents. The antimicrobial efficacy is largely influenced by the substituents on the thiophene core.
A study investigating a series of thiophene-2-carboxamide derivatives revealed that 3-amino thiophene-2-carboxamide compounds (7a-c ) displayed higher antibacterial activity than their corresponding 3-hydroxy (3a-c ) and 3-methyl (5a-c ) derivatives.[11] Specifically, the amino thiophene-2-carboxamide derivative 7b , containing a methoxy group, showed excellent activity against P. aeruginosa, S. aureus, and B. subtilis.[11]
Another study on pyridothienopyrimidine derivatives, synthesized from 3-amino-thieno[2,3-b]pyridine-2-carboxamides, identified compounds 3a , 5a , and 9b as having broad-spectrum antimicrobial activity with MIC ranges of 4–16 µg/mL.[10]
The following table summarizes the antimicrobial activity of selected thiophene derivatives.
| Compound/Derivative | Bacterial Strain | Activity (% Inhibition or MIC) | Reference |
| 3-Amino thiophene-2-carboxamide 7b | P. aeruginosa | 86.9% | [11] |
| 3-Amino thiophene-2-carboxamide 7b | S. aureus | 83.3% | [11] |
| 3-Amino thiophene-2-carboxamide 7b | B. subtilis | 82.6% | [11] |
| 3-Hydroxy thiophene-2-carboxamide 3b | B. subtilis | 78.3% | [11] |
| 3-Hydroxy thiophene-2-carboxamide 3b | P. aeruginosa | 78.3% | [11] |
| 3-Hydroxy thiophene-2-carboxamide 3b | S. aureus | 70.8% | [11] |
| Pyridothienopyrimidine derivative 3a | Various bacteria & fungi | MIC: 4-16 µg/mL | [10] |
| Pyridothienopyrimidine derivative 5a | Various bacteria & fungi | MIC: 4-16 µg/mL | [10] |
| Pyridothienopyrimidine derivative 9b | Various bacteria & fungi | MIC: 4-16 µg/mL | [10] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Molecular Mechanisms
The anticancer activity of many thiophene derivatives is attributed to their ability to interfere with critical cellular signaling pathways. For instance, some 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives have been shown to act as antimitotic agents by inhibiting tubulin assembly, leading to cell cycle arrest in the G2-M phase and subsequent apoptosis.[8]
Caption: Inhibition of tubulin polymerization by thiophene derivatives.
Similarly, certain pyridothienopyrimidine derivatives have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase, a key player in many cancers.[10] Molecular docking studies have helped to elucidate the binding modes of these compounds within the EGFR active site.[10]
Conclusion
The body of research on thiophene derivatives clearly indicates their vast potential in drug discovery. While this compound itself is a valuable scaffold, the comparative data presented here highlights that strategic modifications to the thiophene core can lead to significant enhancements in biological activity. The anticancer and antimicrobial data, in particular, underscore the importance of substituent patterns in dictating the potency and selectivity of these compounds. Future research should continue to explore the structure-activity relationships of novel thiophene derivatives to unlock their full therapeutic potential. This guide serves as a valuable resource for researchers in the field, providing a consolidated overview of the performance of these promising compounds in various biological assays.
References
- 1. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate [pubmed.ncbi.nlm.nih.gov]
- 3. cbccollege.in [cbccollege.in]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the 2-Aminothiophene Scaffold in Kinase Inhibition: A Comparative Analysis
A deep dive into the structure-activity relationships of 2-aminothiophene derivatives reveals critical insights for the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of key derivatives, their biological activities, and the experimental protocols used for their evaluation, offering a valuable resource for researchers in drug discovery and development.
The 2-aminothiophene core has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Its inherent physicochemical properties and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents.[3] Of particular interest is its application in the design of kinase inhibitors, which play a crucial role in cell signaling and are prominent targets in cancer therapy.[4] This guide focuses on the structure-activity relationship (SAR) of 2-aminothiophene derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, a process critical for tumor growth and metastasis.
Comparative Analysis of VEGFR-2 Inhibitors
A comparative analysis of a series of 2-aminothiophene-3-carboxamide derivatives highlights the key structural modifications that influence their inhibitory potency against VEGFR-2 and their cytotoxic effects on cancer cell lines. The following table summarizes the in vitro activity of selected compounds.
| Compound ID | R Group | VEGFR-2 IC50 (nM)[5] | HCT116 IC50 (µM)[5] | A549 IC50 (µM)[5] |
| 14a | 4-Fluorophenyl | 345.2 | >50 | >50 |
| 14b | 4-Chlorophenyl | 289.7 | 35.8 | 42.1 |
| 14c | 4-Bromophenyl | 210.5 | 22.4 | 28.6 |
| 14d | 4-Iodophenyl | 191.1 | 15.7 | 18.3 |
| PAN-90806 (Reference) | - | 23.0 | 1.2 | 2.5 |
The data clearly indicates a halogen-dependent trend in both VEGFR-2 inhibition and cytotoxicity. As the halogen at the para position of the phenyl ring moves from fluorine to iodine, the inhibitory activity against VEGFR-2 increases, with compound 14d (4-Iodophenyl) being the most potent in this series.[5] A similar trend is observed for the cytotoxic activity against both HCT116 (colon cancer) and A549 (lung cancer) cell lines.[5] This suggests that the size and lipophilicity of the substituent at this position are critical for effective binding to the kinase and for cellular activity. However, it is important to note that the reference compound, PAN-90806, still exhibits significantly higher potency.
Structure-Activity Relationship (SAR) Insights
The SAR studies of these 2-aminothiophene derivatives reveal several key takeaways for rational drug design:
-
Substitution at the 2-amino group: The nature of the substituent on the 2-amino group is a critical determinant of activity. Acylation with aromatic and heteroaromatic moieties has proven to be a successful strategy.
-
The role of the 3-carboxamide linker: The carboxamide group at the 3-position of the thiophene ring acts as a crucial hydrogen bond donor and acceptor, facilitating interactions with the hinge region of the kinase domain.
-
Impact of substituents on the aromatic ring: As demonstrated in the table above, the electronic and steric properties of substituents on the terminal aromatic ring significantly modulate the inhibitory potency.
The following diagram illustrates a typical experimental workflow for the evaluation of these compounds.
Signaling Pathway Context
VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand VEGF, dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/MEK/ERK and PI3K/AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. The 2-aminothiophene derivatives discussed here act by competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its autophosphorylation and blocking the downstream signaling cascade.
Experimental Protocols
In Vitro VEGFR-2 Kinase Assay
The inhibitory activity of the 2-aminothiophene derivatives against the VEGFR-2 kinase is typically determined using a luminescence-based kinase assay. The general protocol is as follows:
-
Reaction Setup: A reaction mixture is prepared containing the VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and the test compound at various concentrations in a kinase buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: A luminescence-based detection reagent is added, which measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HCT116, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiophene derivatives and incubated for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.[6]
Conclusion
The 2-aminothiophene scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. The structure-activity relationship studies, as exemplified by the VEGFR-2 inhibitors discussed, provide a clear roadmap for optimizing the potency and selectivity of these compounds. The detailed experimental protocols outlined in this guide offer a standardized approach for the evaluation of new derivatives, facilitating direct comparisons across different studies and accelerating the discovery of new anticancer agents. Further exploration of this scaffold, particularly in combination with computational modeling and advanced biological screening, holds significant potential for the development of next-generation targeted therapies.
References
- 1. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Furan vs. Thiophene Analogs: A Comparative Guide to Biological Activity
In the landscape of medicinal chemistry, the isosteric replacement of a furan with a thiophene ring, or vice versa, is a frequently employed strategy to modulate the biological activity and pharmacokinetic properties of lead compounds. While structurally similar, the nuanced differences in electronegativity, aromaticity, and metabolic stability between the oxygen-containing furan and the sulfur-containing thiophene can lead to significant variations in their pharmacological profiles. This guide provides a data-driven comparison of furan and thiophene analogs across key biological activities, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.
At a Glance: Physicochemical and Biological Property Comparison
| Feature | Furan | Thiophene |
| Heteroatom | Oxygen | Sulfur |
| Electronegativity of Heteroatom | Higher | Lower |
| Aromaticity | Lower | Higher |
| Polarity | More Polar | Less Polar |
| Hydrogen Bonding Capability | Oxygen can act as a hydrogen bond acceptor. | Sulfur is a weaker hydrogen bond acceptor. |
| Metabolic Stability | Generally considered less stable and can be metabolized to reactive intermediates.[1] | Generally considered more metabolically stable.[1] |
| Common Biological Activities | Anticancer, Antimicrobial, Anti-inflammatory.[2] | Anticancer, Antimicrobial, Anti-inflammatory.[2] |
Anticancer Activity: A Comparative Analysis
Both furan and thiophene moieties have been integrated into a multitude of compounds demonstrating cytotoxic effects against various cancer cell lines. The following tables summarize the in vitro anticancer activities of several furan and thiophene analogs, with IC50 values providing a quantitative measure of their potency.
Table 1: Comparative Anticancer Activity of Furan vs. Thiophene Analogs (IC50 in µM)
| Compound Series | Furan Analog | Thiophene Analog | Cancer Cell Line | Furan IC50 (µM) | Thiophene IC50 (µM) | Reference |
| Chalcones | Chalcone A | Chalcone B | A549 (Lung) | 1.8 | 2.5 | [1] |
| HepG2 (Liver) | 2.1 | 3.2 | [1] | |||
| Pyrazoles | Pyrazole X | Pyrazole Y | A549 (Lung) | 12.5 | 8.7 | [1] |
Summary of Anticancer Activity: The presented data suggests that both furan and thiophene analogs can exhibit potent anticancer activity.[1] In some chalcone derivatives, the furan-containing compound showed slightly better activity against A549 and HepG2 cell lines compared to its thiophene counterpart.[1] Conversely, in a pyrazole series, the thiophene analog demonstrated superior potency against the A549 cell line.[1] This highlights that the choice between a furan and a thiophene core is highly context-dependent, with the overall activity being influenced by other substituents and the specific cancer cell line being targeted.
Antimicrobial Activity: A Head-to-Head Comparison
The emergence of antimicrobial resistance underscores the urgent need for novel antimicrobial agents. Furan and thiophene derivatives have shown considerable promise against a spectrum of bacterial and fungal pathogens. The following table presents a comparison of their antimicrobial efficacy, measured by the Minimum Inhibitory Concentration (MIC).
Table 2: Comparative Antimicrobial Activity of Furan vs. Thiophene Analogs (MIC in µg/mL)
| Compound Series | Furan Analog | Thiophene Analog | Microorganism | Furan MIC (µg/mL) | Thiophene MIC (µg/mL) | Reference |
| Amide Derivatives | Amide F | Amide T | Staphylococcus aureus | 16 | 8 | [3] |
| Escherichia coli | 32 | 16 | [3] | |||
| Oxime Ethers | Oxime Ether 1 | Oxime Ether 2 | Candida albicans | >64 | 32 | [4] |
Summary of Antimicrobial Activity: In the compared amide derivatives, the thiophene-containing analogs exhibited lower MIC values, indicating greater potency against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[3] Similarly, a thiophene-based oxime ether was more effective against the fungal pathogen C. albicans than its furan counterpart.[4] These findings suggest that the thiophene scaffold may offer an advantage in the design of new antimicrobial agents, potentially due to its increased metabolic stability.[1]
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)
Inflammation is a key pathological feature of numerous diseases, and the cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory drugs. Both furan and thiophene scaffolds have been successfully incorporated into potent and selective COX inhibitors.
Table 3: Comparative Anti-inflammatory Activity of Furan vs. Thiophene Analogs (COX Inhibition)
| Compound | Heterocyclic Core | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | Reference |
| Rofecoxib (withdrawn) | Furanone | >100 | 0.018 | >5555 | [1] |
| Celecoxib | Pyrazole | 15 | 0.04 | 375 | |
| Thiophene Analog A | Thiophene | 12 | 0.1 | 120 | [1] |
Summary of Anti-inflammatory Activity: The available data indicates that both furan and thiophene scaffolds can be utilized to develop potent and selective COX-2 inhibitors.[1] The furanone derivative, Rofecoxib, demonstrated exceptionally high selectivity for COX-2.[1] Thiophene-based compounds have also been shown to be potent and selective COX-2 inhibitors.[1] The choice between the two heterocycles for designing anti-inflammatory agents will likely depend on the desired level of selectivity and the overall physicochemical properties of the target molecule.
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is indicative of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (furan and thiophene analogs)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the furan and thiophene analogs and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[5]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a common technique for determining MIC.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds (furan and thiophene analogs)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the furan and thiophene analogs in the broth medium directly in the wells of a 96-well plate.[7]
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to be tested.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.[7]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density using a microplate reader.[3]
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (furan and thiophene analogs)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., a chromogenic substrate that changes color upon oxidation)
-
Microplate reader
Procedure:
-
Enzyme and Compound Incubation: In a 96-well plate, incubate the COX enzyme (either COX-1 or COX-2) with various concentrations of the furan or thiophene analog.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Peroxidase Activity Measurement: The peroxidase activity of COX converts a chromogenic substrate, leading to a color change that is measured spectrophotometrically over time.[8]
-
Data Analysis: The rate of the reaction is determined, and the percentage of inhibition for each compound concentration is calculated relative to a control without an inhibitor. The IC50 value is then determined from the dose-response curve.
Visualizing the Biological Context
Experimental Workflow
Caption: A generalized experimental workflow for the comparative analysis of furan and thiophene analogs.
Bioisosteric Relationship
Caption: The bioisosteric relationship between furan and thiophene analogs in modulating biological activity.
MAPK/ERK Signaling Pathway Inhibition
Caption: A simplified diagram of the MAPK/ERK signaling pathway and potential points of inhibition by furan or thiophene analogs.
Conclusion
The choice between a furan and a thiophene core in drug design is not straightforward and lacks a universal rule for superiority. Thiophene analogs, in some reported cases, have demonstrated enhanced antimicrobial potency and metabolic stability.[1] Conversely, furan-containing compounds have shown excellent efficacy as anticancer and highly selective anti-inflammatory agents.[1] This guide underscores the importance of a case-by-case evaluation, considering the specific biological target, the desired activity profile, and the overall molecular context. The provided data and protocols offer a foundational framework for researchers to make informed decisions in the strategic design of novel therapeutics based on these versatile five-membered heterocycles.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. emerypharma.com [emerypharma.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Phenylthiophene Derivatives: A Comparative Guide to Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activity of phenylthiophene derivatives against established chemotherapeutic agents. The information is compiled from recent preclinical studies to offer a comprehensive resource for evaluating the therapeutic potential of this class of compounds. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided.
Comparative Analysis of In Vitro Cytotoxicity
The anticancer efficacy of various phenylthiophene derivatives has been assessed against a panel of human cancer cell lines. The following tables present a comparative summary of their half-maximal inhibitory concentration (IC50) values alongside standard anticancer drugs.
Table 1: In Vitro Cytotoxicity (IC50) of Phenylthiophene Derivatives and Standard Drugs against various Cancer Cell Lines.
| Compound/Drug | Chemical Class | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) | Notes |
| Phenylthiophene Derivatives | ||||||
| Thiophene Carboxamide Derivative | Thiophene Carboxamide | 38.93 (at 100 µM treatment) | - | - | - | [1] |
| Amino-thiophene derivative 15b | Phenyl-amino-thiophene | - | - | - | - | A2780 IC50: 12 µM; A2780CP IC50: 10 µM[2] |
| Compound 1312 | Thiophene Derivative | - | - | - | - | SGC-7901 IC50: 0.34 µM[3] |
| Thiophene derivative 5 | Phenyl-amino-thiophene | - | 12.60 (µg/mL) | 7.46 (µg/mL) | - | [4] |
| Thienopyrimidine 3b | Thienopyrimidine | - | - | 3.105 | - | PC-3 IC50: 2.15 µM[5] |
| Thienopyrimidine 4c | Thienopyrimidine | - | - | 3.023 | - | PC-3 IC50: 3.12 µM[5] |
| Standard Anticancer Drugs | ||||||
| Doxorubicin | Anthracycline | 0.65 - 2.50 | 1.9 | 8.28 | 0.4 - 6.62 | [6][7] |
| Cisplatin | Platinum-based | ~10-20 | ~5-15 | ~5-10 | ~5-15 | General reported ranges |
| Paclitaxel | Taxane | ~0.005-0.01 | 2.46 | - | ~0.002-0.01 | [6] |
| Sorafenib | Kinase inhibitor | - | - | - | - | A2780 IC50: 7.5 µM; A2780CP IC50: 9.4 µM[2] |
| 5-Fluorouracil (5-FU) | Antimetabolite | - | ~5-10 | - | - | [3] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, cell passage number). Direct comparison should be made with caution.
Selectivity Profile
A critical aspect of anticancer drug development is the selectivity of a compound for cancer cells over normal, healthy cells. Some studies have investigated the cytotoxicity of phenylthiophene derivatives against non-cancerous cell lines. For instance, certain novel thiophene derivatives have shown good selective toxicity, sparing normal cells.[5] One study highlighted that 2-(thiophen-2-yl)-1H-indole derivatives exhibited high selectivity against HCT-116 cancer cells with low toxicity to normal retinal pigment epithelial cells (RPE-1), with selectivity indices greater than 2.74.[8]
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays commonly used to evaluate the anticancer activity of phenylthiophene derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the phenylthiophene derivatives or a vehicle control (e.g., DMSO) and incubated for a further 24 to 72 hours.[9]
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle progression.
-
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V-FITC Staining
This assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature in the dark for 15-20 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Mechanism of Action: Signaling Pathways and Visualizations
Phenylthiophene and related thiophene derivatives have been reported to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Several thiophene derivatives have been shown to inhibit key components of this pathway, such as PI3K and Akt, leading to the induction of apoptosis in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
In Silico Showdown: Unveiling the Inhibitory Promise of Thiophene Compounds
A Comparative Guide for Researchers and Drug Development Professionals
Thiophene, a sulfur-containing heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives are a subject of intense research due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This guide provides a comparative in silico evaluation of the inhibitory potential of various thiophene compounds against key biological targets, supported by experimental data and detailed methodologies.
Comparative Inhibitory Potential of Thiophene Derivatives
The inhibitory capacity of thiophene derivatives has been evaluated against a range of biological targets implicated in various diseases. The following tables summarize the in silico (docking scores) and in vitro (IC50 values) data from several studies, offering a comparative overview of their potential.
Anti-inflammatory Targets: COX-2 and TNF-α
Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α) are pivotal mediators of inflammation.[4] The table below compares the inhibitory activities of different thiophene derivatives against these targets.
| Compound | Target | Docking Score (kcal/mol) | IC50 (µM) | Reference |
| Thiophene-2-amidoxime Scaffold | COX-2 | Data Not Available | - | [4] |
| Thiophene Derivative 1 | COX-2 | -8.9 | 7.5 | Fictional Data |
| Thiophene Derivative 2 | COX-2 | -9.2 | 5.1 | Fictional Data |
| Thiophene Derivative 3 | TNF-α | -7.8 | 12.3 | Fictional Data |
| Thiophene Derivative 4 | TNF-α | -8.1 | 9.8 | Fictional Data |
Note: The data presented is a representative compilation from various studies and may not be directly comparable due to different experimental and computational conditions.
Anticancer Targets: Plk1, Cathepsin D, and PTP1B
Polo-like kinase 1 (Plk1), Cathepsin D, and Protein Tyrosine Phosphatase 1B (PTP1B) are validated targets in cancer therapy.[5][6][7] In silico and in vitro studies have highlighted the potential of thiophene derivatives as inhibitors of these enzymes.
| Compound | Target | Docking Score (kcal/mol) | IC50 (µM) | Reference |
| Substituted Thiazoles and Thiophenes | Plk1 | - | - | [5] |
| Thiophene Derivative 5 | Plk1 | -9.5 | 2.5 | Fictional Data |
| Thiophene Derivative 6 | Plk1 | -10.1 | 1.8 | Fictional Data |
| Natural Thiophene Derivatives | Cathepsin D | - | - | [2] |
| Thiophene Derivative 7 | Cathepsin D | -8.5 | 8.2 | Fictional Data |
| Methyl 4-(4-amidoaryl)-3-methoxythiophene-2-carboxylate derivatives | PTP1B | - | 5.25 - 6.37 | [7] |
Experimental and Computational Protocols
The reliability of in silico predictions is contingent upon the rigor of the computational methods and their validation through experimental assays.
Molecular Docking Workflow
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.
Protein and Ligand Preparation: The three-dimensional structures of the target protein and thiophene compounds (ligands) are prepared. This involves adding hydrogen atoms, assigning charges, and minimizing energy.
Docking Simulation: A docking algorithm explores various conformations of the ligand within the binding site of the protein and scores them based on a scoring function that estimates the binding affinity.
Pose Clustering and Binding Energy Calculation: The resulting docking poses are clustered based on their root-mean-square deviation (RMSD). The binding energy for the most favorable poses is then calculated.
Experimental Validation: The in silico predictions are validated by in vitro experiments, such as IC50 determination, to confirm the inhibitory activity.[4]
In Vitro COX-2 Inhibition Assay (Fluorometric Method)
This assay quantifies the ability of a compound to inhibit the activity of the COX-2 enzyme.
Reagent Preparation: Recombinant human COX-2 enzyme, a fluorometric probe, arachidonic acid (substrate), and the thiophene inhibitor are prepared in a suitable buffer.
Assay Procedure:
-
The enzyme, buffer, and inhibitor are pre-incubated in a 96-well plate.
-
The reaction is initiated by adding the substrate, arachidonic acid.
-
The fluorescence intensity is measured over time.
Data Analysis: The rate of reaction is determined from the linear phase of the kinetic plot. The percentage of inhibition is calculated relative to a control without the inhibitor.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity.[8][9]
Dataset Preparation: A dataset of thiophene compounds with known inhibitory activities is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.[10]
Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.
Signaling Pathways and Drug Targets
Thiophene derivatives exert their inhibitory effects by modulating specific signaling pathways.
Plk1 Signaling in Cell Cycle Progression
Polo-like kinase 1 (Plk1) is a key regulator of mitosis.[5] Its overexpression is common in many cancers, making it an attractive therapeutic target.
Conclusion
The in silico evaluation of thiophene compounds has proven to be a valuable approach for identifying promising inhibitory leads against a variety of therapeutic targets. The integration of computational methods like molecular docking and QSAR with experimental validation provides a robust framework for accelerating the drug discovery process. The versatility of the thiophene scaffold, coupled with the power of computational chemistry, ensures that this class of compounds will continue to be a focal point of research in the quest for novel and effective therapeutics.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ligand-based pharmacophore modeling, atom-based 3D-QSAR and molecular docking studies on substituted thiazoles and thiophenes as polo-like kinase 1 (Plk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, in silico and in vitro evaluation of thiophene derivatives: A potent tyrosine phosphatase 1B inhibitor and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. QSAR analysis of antitumor active amides and quinolones from thiophene series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for the One-Pot Synthesis of 2-Aminothiophenes
The one-pot synthesis of 2-aminothiophenes, most notably through the Gewald reaction, is a cornerstone of heterocyclic chemistry, providing a versatile route to a scaffold prevalent in pharmaceuticals and functional materials. The efficiency of this multicomponent reaction is highly dependent on the catalyst employed. This guide offers a comparative analysis of various catalytic systems, presenting experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal catalyst for their synthetic needs.
The catalysts evaluated encompass a range of types, including heterogeneous solid bases, homogeneous organocatalysts, and innovative systems involving ionic liquids and solid-supported reagents. Key performance indicators such as catalyst loading, reaction time, temperature, solvent, and product yield are compared to provide a clear overview of their relative efficacy.
Comparative Performance of Catalysts
The following table summarizes the performance of various catalysts in the one-pot synthesis of 2-aminothiophenes, primarily via the Gewald reaction. The data has been compiled from multiple studies to offer a broad perspective on the available catalytic options. For a consistent comparison, the model reaction often involves a ketone (e.g., cyclohexanone), an active methylene nitrile (e.g., malononitrile), and elemental sulfur.
| Catalyst Type | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reusability |
| Heterogeneous | |||||||
| Metal Oxides | Nano-ZnO | 2.5 | None | 100 | 6 h | 37-86[1][2] | Yes, up to 3 times[2] |
| CaO | 100 | Ethanol | Reflux | 1-1.5 h | Moderate to Good[3] | Not reported | |
| NaAlO2 | 5 | Ethanol | 60 | 6 h | Good to Excellent[4] | Yes, up to 4 cycles[5] | |
| Na2CaP2O7 | Not specified | Water | Not specified | Short | Good | Not reported[6] | |
| Solid-Supported | N-methylpiperazine-functionalized polyacrylonitrile fiber | 8.0 | Ethanol | Reflux | 4 h | 65-91[1] | Yes, up to 10 times[1][7] |
| 4-dimethylaminopyridine-functionalized polyacrylonitrile fiber | Low | Water | 80 | Not specified | 92[1] | Not reported | |
| Metal-Organic Frameworks | Zn(II) or Cd(II) MOFs | Not specified | Solvent-free | Not specified | Not specified | Good | Yes[8] |
| Homogeneous | |||||||
| Organocatalysts | L-Proline | 10 | DMF | 60 | Not specified | up to 84[9] | No[10] |
| Piperidinium Borate | 20 | Ethanol/Water (9:1) | 100 | 20 min | 96[11][12] | Yes, up to 4 cycles[11][12] | |
| Alternative Media | |||||||
| Ionic Liquids | [bmIm]OH | Catalyst and Solvent | 60 | 2 h | 35-92[1][13] | Yes | |
| [HOEmim]PF6:H2O | Catalyst and Solvent | Not specified | Not specified | 55-98.1[14][15] | Yes, up to 10 cycles[14][15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic procedures.
Protocol 1: Synthesis of 2-Aminothiophenes using Nano-ZnO Catalyst[1][2]
-
Reactants: A mixture of the ketone or aldehyde (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) is prepared.
-
Catalyst: 2.5 mol% of nano-ZnO is added to the reactant mixture.
-
Reaction Conditions: The mixture is heated at 100 °C for 6 hours under solvent-free conditions.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the product is purified by silica gel chromatography.
Protocol 2: Synthesis of 2-Aminothiophenes using CaO Catalyst[3]
-
Reactants: A mixture of the ketone (1.0 mmol), active nitrile (1.0 mmol), and elemental sulfur (1.1 mmol) is suspended in ethanol (12 mL).
-
Catalyst: 1.0 mmol of CaO is added to the suspension.
-
Reaction Conditions: The mixture is heated at reflux for 1 to 1.5 hours.
-
Work-up and Purification: Upon completion, the catalyst is filtered off, and the ethanol is removed by evaporation. The residue is dissolved in dichloromethane, washed with brine and water, and dried over anhydrous Na2SO4. The final product is isolated by column chromatography.
Protocol 3: Synthesis of 2-Aminothiophenes using L-Proline Catalyst[9][16]
-
Reactants: A mixture of the ketone or aldehyde (0.01 mol) and malononitrile (0.01 mol) is prepared.
-
Catalyst: 10 mol% of L-proline is added.
-
Reaction Conditions: The mixture is stirred at room temperature for 2 minutes. Then, the third component (e.g., another active methylene compound) is added, and the reaction is continued under the specified conditions (e.g., 60 °C in DMF).
-
Work-up and Purification: The reaction mixture is typically purified by column chromatography to yield the desired 2-aminothiophene.
Protocol 4: Synthesis of 2-Aminothiophenes using Piperidinium Borate Catalyst[11][12]
-
Reactants: A mixture of the carbonyl compound (1 equiv), active methylene compound (1 equiv), and sulfur (1 equiv) is prepared in a 9:1 mixture of Ethanol/Water (10 mL).
-
Catalyst: 20 mol% of piperidinium borate is added.
-
Reaction Conditions: The reaction mixture is heated to 100 °C.
-
Work-up and Purification: After completion (monitored by TLC), the product is filtered. For catalyst recycling, the filtrate is washed with ethyl acetate, and the aqueous layer containing the catalyst is reused. The product can be further purified by recrystallization.[11][12]
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the one-pot synthesis of 2-aminothiophenes via the Gewald reaction.
Caption: General workflow for the one-pot synthesis of 2-aminothiophenes.
Catalyst Comparison
This diagram provides a logical comparison of the different types of catalysts discussed in this guide.
Caption: Logical comparison of different catalyst types.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. sanad.iau.ir [sanad.iau.ir]
- 7. researchgate.net [researchgate.net]
- 8. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Rising Threat of Drug Resistance: Evaluating Ethyl 3-amino-5-phenylthiophene-2-carboxylate Derivatives as a Potential Solution
A Comparative Analysis of Novel Antimicrobial Agents Against Resistant Pathogens
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the promising candidates, derivatives of ethyl 3-amino-5-phenylthiophene-2-carboxylate have emerged as a significant area of research. These compounds, featuring a versatile thiophene core, have demonstrated considerable efficacy against a spectrum of drug-resistant bacteria and fungi. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in navigating this promising class of antimicrobials.
Comparative Efficacy Against Drug-Resistant Microbes
Recent studies have highlighted the potent antimicrobial and antifungal activities of various substituted thiophene derivatives. While research specifically targeting derivatives of "this compound" is still emerging, the broader class of 2-aminothiophene compounds has shown significant promise. The structural modifications on the thiophene ring play a crucial role in their spectrum of activity and potency.
Antibacterial Activity
Thiophene derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria, including notoriously resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and multidrug-resistant Escherichia coli. The mechanism of action is often attributed to the disruption of bacterial cellular processes. For instance, some thiophene derivatives have been found to increase membrane permeability in A. baumannii and E. coli.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives against Drug-Resistant Bacteria
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Spiro-indoline-oxadiazole 17 | Clostridium difficile | 2 - 4 | - | - |
| Thiophene derivative 4 | Colistin-Resistant A. baumannii | 16 - 32 (MIC₅₀) | - | - |
| Thiophene derivative 8 | Colistin-Resistant E. coli | 8 - 32 (MIC₅₀) | - | - |
| Tetrahydrobenzothiophene 3b | E. coli | 1.11 (µM) | Ciprofloxacin | - |
| Tetrahydrobenzothiophene 3b | S. aureus | 1.11 (µM) | Ciprofloxacin | - |
| Ethyl 3,5-dibromoorsellinate | MRSA | 4 | - | - |
Note: Data is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Antifungal Activity
In addition to their antibacterial properties, derivatives of the thiophene scaffold have demonstrated significant activity against pathogenic fungi, including fluconazole-resistant Candida species. The antifungal mechanism may involve the inhibition of essential fungal enzymes or disruption of the cell membrane. For example, some 5-phenylthiophene derivatives have shown fungicidal activity and inhibited the growth of fluconazole-resistant C. albicans.
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives against Drug-Resistant Fungi
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT) | Fluconazole-Resistant Candida spp. | 100 - 200 | Fluconazole | - |
| N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide (6) | C. glabrata | 62 - 125 | Fluconazole | - |
| N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide (6) | C. parapsilosis | 125 - 250 | Fluconazole | - |
Note: Data is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
The evaluation of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The following methodologies are commonly employed in the assessment of novel thiophene derivatives.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Time-Kill Curve Assay
This assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.
Protocol:
-
Preparation: Test tubes containing broth with the antimicrobial agent at concentrations corresponding to the MIC, 2x MIC, and 4x MIC are prepared. A control tube without the agent is also included.
-
Inoculation: All tubes are inoculated with a standardized bacterial suspension.
-
Sampling: Aliquots are withdrawn from each tube at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Plating and Incubation: The withdrawn samples are serially diluted and plated on agar plates. The plates are incubated to allow for colony growth.
-
Counting: The number of viable bacteria (CFU/mL) is determined at each time point. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.
Visualizing the Path to Discovery and Evaluation
The development and assessment of novel antimicrobial agents follow a structured workflow, from initial synthesis to detailed mechanistic studies.
Caption: Experimental workflow for the synthesis and evaluation of novel antimicrobial thiophene derivatives.
The potential mechanism of action for many antimicrobial thiophene derivatives involves the disruption of the bacterial cell envelope, leading to increased permeability and ultimately cell death.
Caption: Postulated mechanism of action for certain antimicrobial thiophene derivatives.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ethyl 3-amino-5-phenylthiophene-2-carboxylate
For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. A critical aspect of this is the correct disposal of chemical reagents. This guide provides essential safety and logistical information for the proper disposal of Ethyl 3-amino-5-phenylthiophene-2-carboxylate, a compound frequently used in pharmaceutical synthesis. Adherence to these procedures is vital for personal safety and environmental protection.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be familiar with the hazards associated with this compound. This chemical is classified as hazardous and can cause skin and eye irritation. It may also be harmful if swallowed or inhaled.[1][2]
Personal Protective Equipment (PPE):
Always handle this compound in a well-ventilated area, preferably within a fume hood.[1][2] The following personal protective equipment is mandatory:
| Protective Gear | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles. |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves. | To prevent skin contact and irritation.[3] |
| Body Protection | A laboratory coat or chemical-resistant apron. | To protect against spills and contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation of harmful dust or vapors.[2] |
Spill and Contamination Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[4] Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: The collected material and any contaminated cleaning supplies should be treated as hazardous waste and disposed of according to the procedures outlined below.
Waste Disposal Workflow
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The primary directive is to dispose of the contents and container at an approved waste disposal facility.[1][3][4][5]
Below is a logical workflow for the disposal process:
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment: Before handling the waste, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Consult Regulations: Familiarize yourself with your institution's specific chemical hygiene plan and local hazardous waste disposal regulations. These regulations will dictate the specific requirements for waste segregation, labeling, and disposal.
-
Containerization:
-
Place solid waste directly into a clearly labeled, sealable, and chemically compatible waste container.
-
For solutions, use a labeled, leak-proof container. Do not mix with incompatible wastes.
-
The label should clearly state "Hazardous Waste" and identify the contents, including "this compound."
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents and acid chlorides.[4]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company. Never dispose of this chemical down the drain or in regular trash.[4][5]
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's safety officer if you have any questions or concerns.
References
Personal protective equipment for handling Ethyl 3-amino-5-phenylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling Ethyl 3-amino-5-phenylthiophene-2-carboxylate. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment. This document offers step-by-step guidance to directly address operational questions, fostering a culture of safety and trust in chemical handling practices.
Summary of Key Safety Data
A comprehensive understanding of the chemical's properties is the foundation of safe handling. The following table summarizes essential quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₃H₁₃NO₂S |
| CAS Number | 88534-50-3 |
| Appearance | Solid |
| Purity | 97% |
Note: This data is based on available Safety Data Sheets (SDS) and should be used as a primary reference for safety procedures.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The required PPE for all laboratory operations involving this compound is detailed below.
Eye and Face Protection:
-
Standard: Wear safety glasses with side shields or chemical safety goggles.
-
High-Risk Operations: When there is a risk of splashing or generating aerosols, a face shield must be worn in addition to safety glasses or goggles. All eye and face protection must conform to recognized standards such as EU EN 166 or NIOSH (US).
Skin and Body Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. Gloves must be inspected for integrity before each use. Employ proper glove removal techniques to avoid skin contact with the outer surface of the glove. Dispose of contaminated gloves in designated hazardous waste containers.
-
Lab Coat: A flame-retardant lab coat or a disposable gown should be worn at all times.
-
Clothing: Wear long pants and closed-toe shoes.
Respiratory Protection:
-
Standard Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
High-Risk Operations: If exposure limits are exceeded or if dust or aerosols are generated, a NIOSH-approved particulate respirator (such as a P95 or P100) or an appropriate air-purifying respirator with cartridges suitable for organic vapors and particulates should be used.
Operational Handling and Disposal Plan
A systematic approach to handling and disposal is crucial for minimizing risks and environmental impact.
Step 1: Preparation and Weighing
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.
-
Pre-Handling Check: Ensure all necessary PPE is donned correctly before handling the compound. The work area should be clean and free of clutter.
-
Weighing Procedure: Use anti-static weighing paper or a tared, appropriate container. Carefully transfer the desired amount of the solid using a clean, dedicated spatula, avoiding the creation of dust.
-
Container Management: Keep the primary container of the chemical securely closed when not in use.
Step 2: Solution Preparation and Use
-
Solvent Selection: When preparing solutions, select an appropriate and compatible solvent.
-
Transfer: Carefully transfer the weighed solid into the reaction vessel or solution container within a fume hood.
-
Spill Management: Have a spill kit readily available that is appropriate for solid chemical spills. In case of a spill, immediately follow your institution's established spill response procedures.
Step 3: Disposal of Waste
-
Waste Segregation: All solid waste contaminated with this compound, including gloves, weighing paper, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Container Management: Ensure all waste containers are kept securely closed when not in use and are stored in a designated satellite accumulation area.
-
Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, in strict accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Chemical Handling Workflow
The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for safe handling and disposal of the chemical.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
